Product packaging for CP-775146(Cat. No.:CAS No. 702680-17-9)

CP-775146

Katalognummer: B1669567
CAS-Nummer: 702680-17-9
Molekulargewicht: 423.5 g/mol
InChI-Schlüssel: OISHBINQIFNIPV-JOCHJYFZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

CP 775,146 is an agonist of peroxisome proliferator-activated receptor α (PPARα) that selectively binds to PPARα (Ki = 24.5 nM) over PPARβ and PPARγ (Kis = >10,000 nM). CP 775,146 induces PPARα transcriptional activity in a reporter assay (EC50s = 57 and 284 nM for human and rat receptors, respectively, expressed in HepG2 cells). It decreases plasma triglyceride levels in mice by 73% when administered at a dose of 2 mg/kg per day for two days.>CP-775146 is a selective, high affinity PPARα agonist. This compound exhibits hypolipidemic activity in vivo.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H33NO4 B1669567 CP-775146 CAS No. 702680-17-9

Eigenschaften

IUPAC Name

2-methyl-2-[3-[(3S)-1-[2-(4-propan-2-ylphenyl)acetyl]piperidin-3-yl]phenoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33NO4/c1-18(2)20-12-10-19(11-13-20)15-24(28)27-14-6-8-22(17-27)21-7-5-9-23(16-21)31-26(3,4)25(29)30/h5,7,9-13,16,18,22H,6,8,14-15,17H2,1-4H3,(H,29,30)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OISHBINQIFNIPV-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC(=O)N2CCCC(C2)C3=CC(=CC=C3)OC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)CC(=O)N2CCC[C@H](C2)C3=CC(=CC=C3)OC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9044033
Record name CP-775146
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9044033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

702680-17-9
Record name 702680-17-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

CP-775146: A Comprehensive Technical Guide to its PPARα Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-775146 is a potent and selective agonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a critical role in the regulation of lipid metabolism. As a key transcriptional regulator of genes involved in fatty acid oxidation, transport, and uptake, PPARα is a significant therapeutic target for the treatment of dyslipidemia and related metabolic disorders. This technical guide provides an in-depth analysis of the selectivity profile of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Data Presentation: Selectivity Profile of this compound

The selectivity of this compound for PPARα over other PPAR isoforms (PPARγ and PPARδ/β) is a crucial aspect of its pharmacological profile, as this minimizes off-target effects. The following tables summarize the quantitative data regarding the binding affinity (Ki) and functional potency (EC50) of this compound for the different PPAR isoforms.

Table 1: Binding Affinity (Ki) of this compound for Human PPAR Isoforms

PPAR IsoformBinding Affinity (Ki)
PPARα24.5 nM[1][2]
PPARβ/δ>10,000 nM[1][2]
PPARγ>10,000 nM[1][2]

Table 2: Functional Potency (EC50) of this compound in a PPARα Transactivation Assay

SpeciesEC50Cell Line
Human57 nM[3][4]HepG2[3][4]
Rat284 nM[3][4]HepG2[3][4]

Note: The EC50 values for PPARβ/δ and PPARγ are not explicitly available in the literature, which is consistent with the very low binding affinity of this compound for these isoforms.

Signaling Pathway

This compound, as a PPARα agonist, initiates a signaling cascade that ultimately leads to the regulation of target gene expression. The diagram below illustrates this pathway.

PPARa_Signaling_Pathway cluster_extracellular Extracellular Space cluster_nucleus Nucleus CP775146 This compound PPARa PPARα CP775146->PPARa Binds to Ligand Binding Domain PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR HSP HSP HSP->PPARa Dissociates from PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR->PPRE Binds to TargetGenes Target Genes (e.g., CPT1, ACOX1) PPRE->TargetGenes Initiates Transcription of mRNA mRNA TargetGenes->mRNA Transcription Protein Proteins involved in Lipid Metabolism mRNA->Protein Translation Protein->Protein Experimental_Workflow cluster_workflow Selectivity Profile Assessment Workflow start Start binding_assay Competitive Binding Assay (e.g., TR-FRET) start->binding_assay transactivation_assay Transactivation Assay (e.g., Luciferase Reporter Assay) start->transactivation_assay data_analysis_binding Data Analysis: Determine Ki for PPAα, PPARγ, PPARδ binding_assay->data_analysis_binding data_analysis_trans Data Analysis: Determine EC50 for PPAα, PPARγ, PPARδ transactivation_assay->data_analysis_trans selectivity_profile Determine Selectivity Profile data_analysis_binding->selectivity_profile data_analysis_trans->selectivity_profile end End selectivity_profile->end

References

CP-775146 (CAS RN: 702680-17-9): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of a Selective PPARα Agonist

This technical guide provides a comprehensive overview of CP-775146, a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist. The information is intended for researchers, scientists, and professionals involved in drug development and metabolic disease research.

Introduction

This compound is a small molecule compound identified as a high-affinity agonist for PPARα.[1] PPARα is a nuclear receptor that plays a critical role in the regulation of lipid metabolism, particularly in the liver.[2] Activation of PPARα leads to the transcription of a suite of genes involved in fatty acid uptake, β-oxidation, and triglyceride clearance. Consequently, PPARα agonists are a class of drugs primarily investigated for their hypolipidemic effects. This compound has demonstrated potent hypolipidemic activity in preclinical models.[1][3]

Chemical and Physical Properties

This compound is a piperidine derivative with the following properties:[1][4]

PropertyValue
CAS Number 702680-17-9
Molecular Formula C₂₆H₃₃NO₄
Molecular Weight 423.54 g/mol
Purity ≥99%
Solubility Soluble to 100 mM in DMSO
Storage Store at room temperature

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects through the selective activation of PPARα. It binds to the ligand-binding domain of PPARα with high affinity, promoting a conformational change that facilitates the recruitment of coactivator proteins.[5] This complex then heterodimerizes with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[6]

The activation of this signaling cascade leads to the upregulation of genes involved in multiple aspects of lipid metabolism. In the liver, this includes genes central to fatty acid β-oxidation. In adipose tissue, this compound has been shown to influence the expression of genes related to thermogenesis and lipolysis.[2]

PPARa_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_downstream Downstream Gene Upregulation This compound This compound PPARa_RXR_inactive PPARα-RXR (inactive) This compound->PPARa_RXR_inactive Enters cell and nucleus PPARa_RXR_active PPARα-RXR-CP-775146 (active complex) PPARa_RXR_inactive->PPARa_RXR_active Ligand Binding PPRE PPRE PPARa_RXR_active->PPRE Binds to FattyAcidOxidation Fatty Acid Oxidation (Acadl, Acox-1, CPT-1, Ehhadh) PPRE->FattyAcidOxidation Thermogenesis Thermogenesis (Cidea, Ucp1) PPRE->Thermogenesis Lipolysis Lipolysis (Hsl, Atgl) PPRE->Lipolysis LipidTransport Lipid Transport & Uptake (CD36, Fabp1) PPRE->LipidTransport Experimental_Workflow cluster_induction Obesity Induction cluster_treatment Treatment cluster_analysis Analysis start C57BL/6 Mice hfd High-Fat Diet (12 weeks) start->hfd obese_mice Obese Mice hfd->obese_mice treatment_phase This compound (0.1 mg/kg) or Vehicle Control obese_mice->treatment_phase injection Intraperitoneal Injection (Daily for 3 days) treatment_phase->injection collection Sample Collection (Blood, Liver, Adipose Tissue) injection->collection biochemistry Serum Lipid & Liver Enzyme Analysis collection->biochemistry qRT_PCR Gene Expression Analysis (qRT-PCR) collection->qRT_PCR

References

CP-775146: An In-Depth Technical Guide to its In Vivo Hypolipidemic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo hypolipidemic activity of CP-775146, a novel and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist. The information presented herein is synthesized from preclinical studies to support further research and development in the field of lipid metabolism and cardiovascular disease.

Core Mechanism of Action

This compound exerts its lipid-lowering effects primarily through the activation of PPARα, a nuclear receptor that plays a pivotal role in the regulation of lipid homeostasis.[1][2] Activation of PPARα by this compound leads to the transcriptional upregulation of genes involved in fatty acid oxidation in the liver. This enhanced breakdown of fatty acids contributes to a reduction in the synthesis and secretion of triglyceride-rich lipoproteins. Furthermore, this compound has been shown to influence the expression of genes involved in lipolysis and thermogenesis in white adipose tissue.[3]

In Vivo Efficacy: Summary of Preclinical Data

A key study investigated the effects of this compound in a diet-induced obesity mouse model, demonstrating its potent hypolipidemic activity.[1][3] The quantitative results from this study are summarized in the tables below.

Table 1: Effects of this compound on Serum Lipid Profile in High-Fat Diet (HFD)-Fed Mice
ParameterHFD ControlHFD + this compound (0.1 mg/kg)% Change
Triglycerides (TG)HighSignificantly Reduced
LDL-Cholesterol (LDL-c)HighSignificantly Reduced
Non-HDL-Cholesterol (non-HDL-c)HighReduced

Data synthesized from a study in diet-induced obese C57BL/6 mice treated for 3 days.[1][3]

Table 2: Effects of this compound on Hepatic and Adipose Tissue Parameters
TissueParameterHFD ControlHFD + this compound (0.1 mg/kg)Effect
LiverHepatic TG ContentElevatedSignificantly ReducedImproved Hepatic Steatosis
LiverAlanine Aminotransferase (ALT)ElevatedSignificantly ReducedAlleviated Hepatic Damage
LiverAspartate Aminotransferase (AST)ElevatedSignificantly ReducedAlleviated Hepatic Damage
White Adipose TissueAdipocyte Droplet SizeIncreasedDecreasedReduction in Adipocyte Size

Data synthesized from a study in diet-induced obese C57BL/6 mice treated for 3 days.[1][3]

Experimental Protocols

The following section details the methodology employed in the pivotal in vivo study that evaluated the hypolipidemic activity of this compound.

Animal Model and Diet-Induced Obesity
  • Animal Model: C57BL/6 mice were utilized for the study.[1]

  • Induction of Obesity: Mice were fed a high-fat diet (HFD) for 12 weeks to induce an obese phenotype with associated dyslipidemia.[1]

Drug Administration
  • Compound: this compound

  • Dosage: A safe and effective dose of 0.1 mg/kg was administered.[1][3]

  • Route of Administration: Intraperitoneal injection.[1]

  • Duration of Treatment: 3 days.[1]

Biochemical and Gene Expression Analysis
  • Serum Analysis: Blood samples were collected to measure the levels of triglycerides, LDL-c, non-HDL-c, ALT, and AST.[1][3]

  • Hepatic Lipid Analysis: Liver tissue was harvested to determine the hepatic triglyceride content.[1][3]

  • Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) was performed on liver and epididymal white adipose tissue (eWAT) to measure the expression of genes involved in fatty acid oxidation, lipolysis, and thermogenesis.[1]

Visualizing the Mechanism and Workflow

To further elucidate the processes involved, the following diagrams illustrate the signaling pathway of this compound and the experimental workflow.

CP775146_Mechanism cluster_Cell Hepatocyte / Adipocyte cluster_Nucleus Nucleus cluster_Genes Target Gene Expression cluster_Systemic Systemic Effects CP775146 This compound PPARa PPARα CP775146->PPARa Activates RXR RXR PPARa->RXR Heterodimerization PPRE PPRE RXR->PPRE Binds to FattyAcidOxidation Fatty Acid Oxidation Genes (e.g., ACOX1, CPT1) PPRE->FattyAcidOxidation Upregulation LipolysisGenes Lipolysis Genes (e.g., HSL, ATGL) PPRE->LipolysisGenes Upregulation ThermogenesisGenes Thermogenesis Genes (e.g., UCP1, CIDEA) PPRE->ThermogenesisGenes Upregulation ReducedTG Reduced Serum TG FattyAcidOxidation->ReducedTG ReducedHepaticTG Reduced Hepatic TG FattyAcidOxidation->ReducedHepaticTG LipolysisGenes->ReducedTG ReducedLDL Reduced Serum LDL-c

Caption: Signaling pathway of this compound in regulating lipid metabolism.

Experimental_Workflow cluster_Induction Phase 1: Induction of Obesity cluster_Treatment Phase 2: Treatment cluster_Analysis Phase 3: Analysis cluster_Outcome Phase 4: Outcome start C57BL/6 Mice hfd High-Fat Diet (12 weeks) start->hfd obese_mice Diet-Induced Obese Mice hfd->obese_mice treatment This compound (0.1 mg/kg) Intraperitoneal Injection (3 days) obese_mice->treatment analysis Sample Collection (Blood, Liver, Adipose Tissue) treatment->analysis biochem Biochemical Analysis (Serum Lipids, Liver Enzymes) analysis->biochem gene_exp Gene Expression Analysis (qRT-PCR) analysis->gene_exp outcome Assessment of Hypolipidemic Activity biochem->outcome gene_exp->outcome

Caption: Experimental workflow for evaluating the in vivo efficacy of this compound.

References

The Discovery and Synthesis of CP-775146: A Selective PPARα Agonist

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Drug Development Professionals

Abstract

CP-775146 is a potent and selective agonist of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a critical role in the regulation of lipid metabolism. This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of selective PPARα agonists for the treatment of dyslipidemia and related metabolic disorders. This guide includes a summary of its biological activity, the PPARα signaling pathway, and general experimental protocols for its characterization.

Introduction

Dyslipidemia, characterized by elevated levels of triglycerides and low-density lipoprotein (LDL) cholesterol, and low levels of high-density lipoprotein (HDL) cholesterol, is a major risk factor for the development of cardiovascular disease. The peroxisome proliferator-activated receptors (PPARs) are a family of nuclear hormone receptors that are key regulators of lipid and glucose homeostasis. Of the three PPAR isoforms (α, β/δ, and γ), PPARα is highly expressed in tissues with high rates of fatty acid catabolism, such as the liver, heart, and skeletal muscle. Activation of PPARα leads to the upregulation of genes involved in fatty acid uptake and oxidation, and the downregulation of genes involved in lipid synthesis.

Fibrates, a class of drugs that are agonists of PPARα, have been in clinical use for decades to treat dyslipidemia. However, these first-generation agonists are often associated with limited efficacy and off-target effects. This has driven the search for novel, more potent, and selective PPARα agonists. This compound emerged from these efforts as a highly selective and potent PPARα agonist with promising hypolipidemic activity.

Discovery of this compound

The discovery of this compound was the result of a lead optimization program aimed at identifying novel chemical scaffolds with high affinity and selectivity for the PPARα receptor. While the specific details of the initial screening and lead optimization that led to this compound are not extensively detailed in the public domain, the molecular characterization of this and other novel PPARα agonists has been described. These efforts focused on developing compounds that could effectively lower serum triglycerides in vivo.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed scientific literature and patents. However, based on its chemical structure, 2-methyl-2-[3-[(3S)-1-[2-[4-(1-methylethyl)phenyl]acetyl]-3-piperidinyl]phenoxy]-propanoic acid, its synthesis would likely involve a multi-step process.

A plausible synthetic strategy would involve the following key steps:

  • Synthesis of the core piperidine scaffold: This would likely involve the synthesis of a suitably protected (S)-3-(3-hydroxyphenyl)piperidine.

  • Etherification: The phenolic hydroxyl group of the piperidine intermediate would be etherified with a protected 2-bromo-2-methylpropanoate.

  • Amide Coupling: The piperidine nitrogen would be acylated with 2-(4-isopropylphenyl)acetic acid or a reactive derivative thereof.

  • Deprotection: Finally, any protecting groups on the carboxylic acid would be removed to yield the final product, this compound.

Further research into chemical synthesis patents for related piperidine-based compounds may provide more specific insights into potential synthetic routes.

Biological Activity and Data Presentation

This compound has been characterized as a potent and highly selective PPARα agonist. Its biological activity has been assessed through in vitro binding assays and in vivo studies in animal models of dyslipidemia.

In Vitro Activity

The primary in vitro characterization of this compound involves determining its binding affinity and selectivity for the different PPAR isoforms. This is typically done using radioligand displacement assays or coactivator recruitment assays.

Parameter Human PPARα Human PPARβ Human PPARγ Reference
Ki (nM) 24.5>10,000>10,000[1][2]

Table 1: In vitro binding affinity of this compound for human PPAR isoforms.

In Vivo Activity

The hypolipidemic effects of this compound have been demonstrated in mouse models. Administration of this compound has been shown to significantly reduce plasma triglyceride levels.

Animal Model Dose Effect Reference
Mice2 mg/kg/day for 2 days73% decrease in plasma triglycerides[3]
Obese Mice (HFD-induced)0.1 mg/kgSignificant reduction in serum triglycerides and LDL-c[4][5]
Obese Mice (HFD-induced)<0.3 mg/kgDetermined as a safe dose[4][5]

Table 2: In vivo hypolipidemic activity of this compound.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effects by activating the PPARα signaling pathway. As a PPARα agonist, this compound binds to the ligand-binding domain of the PPARα receptor. This binding event induces a conformational change in the receptor, leading to the dissociation of corepressors and the recruitment of coactivators. The activated PPARα then forms a heterodimer with the retinoid X receptor (RXR). This heterodimeric complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. This binding initiates the transcription of genes involved in lipid metabolism.

PPARa_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CP775146 This compound PPARa_inactive PPARα CP775146->PPARa_inactive Enters Cell & Binds CoRepressor Corepressor PPARa_inactive->CoRepressor Bound PPARa_active PPARα RXR_inactive RXR CoRepressor->PPARa_active Dissociation RXR_active RXR PPARa_active->RXR_active Heterodimerization CoActivator Coactivator PPARa_active->CoActivator Recruitment PPRE PPRE PPARa_active->PPRE Binding RXR_active->CoActivator Recruitment RXR_active->PPRE Binding CoActivator->PPRE Binding TargetGenes Target Genes (e.g., CPT-1, ACOX1) PPRE->TargetGenes Activation mRNA mRNA TargetGenes->mRNA Transcription Proteins Proteins mRNA->Proteins Translation LipidMetabolism Increased Fatty Acid Oxidation & Uptake Proteins->LipidMetabolism

Figure 1: PPARα Signaling Pathway Activation by this compound.

Experimental Protocols

Detailed, step-by-step protocols for the specific experiments used to characterize this compound are not available in the public literature. However, this section provides generalized protocols for the key assays typically used to evaluate novel PPARα agonists.

PPARα Reporter Gene Assay (In Vitro)

This assay is used to determine the functional potency of a compound as a PPARα agonist.

Objective: To measure the ability of this compound to activate the transcription of a reporter gene under the control of a PPRE.

General Methodology:

  • Cell Culture: A suitable mammalian cell line (e.g., HEK293, HepG2) is cultured under standard conditions.

  • Transfection: The cells are transiently transfected with two plasmids:

    • An expression vector containing the full-length human PPARα cDNA.

    • A reporter vector containing a luciferase gene downstream of a promoter with multiple copies of a PPRE.

  • Compound Treatment: After transfection, the cells are treated with various concentrations of this compound or a vehicle control. A known PPARα agonist is used as a positive control.

  • Luciferase Assay: After an incubation period (typically 24 hours), the cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The luciferase activity is normalized to a control (e.g., total protein concentration or a co-transfected β-galactosidase reporter). The EC50 value (the concentration of the compound that produces 50% of the maximal response) is calculated from the dose-response curve.

Reporter_Assay_Workflow start Start cell_culture Culture Mammalian Cells (e.g., HEK293) start->cell_culture transfection Transfect with PPARα Expression Vector & PPRE-Luciferase Reporter Vector cell_culture->transfection compound_treatment Treat Cells with Varying Concentrations of this compound transfection->compound_treatment incubation Incubate for 24 hours compound_treatment->incubation cell_lysis Lyse Cells incubation->cell_lysis luciferase_assay Measure Luciferase Activity cell_lysis->luciferase_assay data_analysis Analyze Data & Calculate EC50 luciferase_assay->data_analysis end End data_analysis->end

Figure 2: General Workflow for a PPARα Reporter Gene Assay.
In Vivo Hypolipidemic Activity Study

This study is designed to evaluate the efficacy of this compound in lowering lipid levels in an animal model.

Objective: To determine the effect of this compound on plasma triglyceride and cholesterol levels in a relevant animal model.

General Methodology:

  • Animal Model: A suitable animal model for dyslipidemia is used, such as C57BL/6 mice fed a high-fat diet (HFD) to induce obesity and hyperlipidemia.

  • Acclimatization and Induction: Animals are acclimatized to the housing conditions and then placed on the HFD for a specified period (e.g., 12 weeks) to induce the disease phenotype.

  • Compound Administration: The animals are randomly assigned to treatment groups:

    • Vehicle control group.

    • Positive control group (e.g., fenofibrate).

    • This compound treatment groups (multiple dose levels). The compound is administered daily for a defined period (e.g., 3 days to several weeks) via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Sample Collection: At the end of the treatment period, blood samples are collected from the animals.

  • Biochemical Analysis: Plasma or serum is isolated, and the levels of triglycerides, total cholesterol, LDL-c, and HDL-c are measured using standard enzymatic assays.

  • Data Analysis: The lipid levels in the treatment groups are compared to the vehicle control group using appropriate statistical methods (e.g., ANOVA).

Conclusion

This compound is a potent and selective PPARα agonist that has demonstrated significant hypolipidemic activity in preclinical models. Its high selectivity for PPARα over the other isoforms suggests a potential for a favorable side-effect profile compared to less selective PPAR agonists. The data presented in this whitepaper support the continued investigation of this compound and similar compounds as potential therapeutic agents for the management of dyslipidemia and the reduction of cardiovascular risk. Further studies are warranted to fully elucidate its long-term efficacy and safety profile in more advanced preclinical and clinical settings.

References

In-Depth Technical Guide: Investigating the Pharmacokinetics of CP-775146

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mechanism of Action: PPARα Agonism

CP-775146 functions as a selective agonist for PPARα, with a reported Ki value of 24.5 nM.[1] Its selectivity is significant, with Ki values for PPARβ and PPARγ being greater than 10,000 nM.[1] The activation of PPARα is a key mechanism for regulating lipid metabolism. Upon binding to its ligand, such as this compound, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event modulates the transcription of genes involved in fatty acid uptake, binding, and catabolism.

Signaling Pathway

PPARa_Signaling_Pathway cluster_cell Hepatocyte CP775146 This compound PPARa PPARα CP775146->PPARa Binds PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE PPARa_RXR->PPRE Binds to TargetGenes Target Genes (e.g., CPT1, ACO) PPRE->TargetGenes Activates Transcription mRNA mRNA TargetGenes->mRNA Proteins Metabolic Enzymes mRNA->Proteins Translation FattyAcidOxidation Increased Fatty Acid Oxidation Proteins->FattyAcidOxidation Catalyzes

Caption: PPARα signaling pathway activated by this compound.

Preclinical In Vivo Efficacy

Studies in animal models have demonstrated the in vivo activity of this compound in modulating lipid levels.

ParameterAnimal ModelDosageEffectReference
Plasma TriglyceridesMice2 mg/kg per day for two days73% decrease[1]
Plasma Triglycerides and LDL-cDiet-induced obese mice0.1 mg/kgSignificant reduction[2]
Hepatic Triglyceride ContentDiet-induced obese mice0.1 mg/kgReduction[2]
Serum ALT and ASTDiet-induced obese mice0.1 mg/kgSignificant inhibition of HFD-induced increases[2]

Proposed Experimental Protocols for Pharmacokinetic Characterization

A comprehensive understanding of the pharmacokinetic profile of this compound is essential for its further development. The following are standard experimental methodologies that would be employed to investigate its ADME properties.

Absorption
  • In Vitro Permeability: Caco-2 cell permeability assays would be conducted to predict intestinal absorption.

  • In Vivo Bioavailability: Studies in animal models (e.g., rats, dogs) would involve administering this compound via both intravenous (IV) and oral (PO) routes to determine its absolute bioavailability. Plasma samples would be collected at various time points and analyzed by LC-MS/MS.

Distribution
  • Plasma Protein Binding: Equilibrium dialysis or ultracentrifugation methods would be used to determine the extent of this compound binding to plasma proteins from different species, including humans.

  • Tissue Distribution: Following administration of radiolabeled this compound to animal models, quantitative whole-body autoradiography (QWBA) or tissue harvesting followed by LC-MS/MS analysis would be performed to understand its distribution into various organs and tissues.

Metabolism
  • In Vitro Metabolic Stability: Incubation of this compound with liver microsomes or hepatocytes from different species (including human) would be performed to assess its metabolic stability and identify the primary metabolic pathways.

  • Metabolite Identification: High-resolution mass spectrometry would be used to identify the major metabolites formed in in vitro and in vivo samples.

  • CYP450 Reaction Phenotyping: Recombinant human cytochrome P450 enzymes would be used to identify the specific CYP isoforms responsible for the metabolism of this compound.

Excretion
  • Mass Balance Study: A study in animal models using radiolabeled this compound would be conducted to determine the major routes and rates of excretion (urine and feces).

Experimental Workflow

Pharmacokinetic_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies (Animal Models) cluster_analysis Analysis Permeability Caco-2 Permeability Bioavailability Oral & IV Dosing (Bioavailability) Permeability->Bioavailability PPB Plasma Protein Binding TissueDistribution Tissue Distribution (QWBA) PPB->TissueDistribution MetabolicStability Microsomal/Hepatocyte Stability MetabolicStability->Bioavailability MetaboliteID_invitro Metabolite ID MetaboliteID_invivo Metabolite Profiling MetaboliteID_invitro->MetaboliteID_invivo CYP_Phenotyping CYP450 Phenotyping CYP_Phenotyping->MetaboliteID_invitro LCMS LC-MS/MS Analysis Bioavailability->LCMS TissueDistribution->LCMS MassBalance Mass Balance (Excretion Routes) MassBalance->LCMS MetaboliteID_invivo->LCMS PK_Modeling Pharmacokinetic Modeling LCMS->PK_Modeling

Caption: General workflow for pharmacokinetic characterization.

Conclusion

This compound is a well-characterized selective PPARα agonist with demonstrated in vivo efficacy in preclinical models of dyslipidemia. However, detailed pharmacokinetic data for this compound is not publicly available. The experimental protocols outlined in this guide represent a standard approach to thoroughly investigate the absorption, distribution, metabolism, and excretion of this compound. Elucidation of these pharmacokinetic properties is a critical step in the translational path from preclinical discovery to potential clinical development.

References

Early-Stage Research on CP-775146 Toxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-775146 is a selective peroxisome proliferator-activated receptor alpha (PPARα) agonist that has been investigated for its potential therapeutic effects on lipid metabolism. As with any novel compound, a thorough understanding of its toxicity profile is paramount for further development. This technical guide provides a comprehensive overview of the available early-stage research on the toxicity of this compound, with a focus on preclinical in vivo data. The information is intended to assist researchers, scientists, and drug development professionals in evaluating the safety profile of this compound.

In Vivo Toxicity Assessment

The primary source of in vivo toxicity data for this compound comes from a study investigating its effects on lipid metabolism in obese mice.[1][2] This study established a preliminary safety profile and identified a dose that demonstrated therapeutic efficacy without overt signs of toxicity.

Quantitative Data Summary

The available quantitative data from this initial in vivo study is summarized in the table below. It is important to note that comprehensive toxicological parameters such as LD50 and a formally defined No-Observed-Adverse-Effect-Level (NOAEL) have not been reported in the available literature.

ParameterValueSpeciesRoute of AdministrationStudy DurationObservations
Safe Dose< 0.3 mg/kgMouse (C57BL/6)Intraperitoneal3 daysNo overt signs of toxicity reported.
Efficacious & Well-Tolerated Dose0.1 mg/kgMouse (C57BL/6)Intraperitoneal3 daysReduced serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in a model of high-fat diet-induced obesity.[1][2]
Experimental Protocol: In Vivo Toxicity in a Murine Model of Obesity

The following protocol was utilized to assess the early-stage in vivo toxicity and efficacy of this compound.

1. Animal Model:

  • Species: C57BL/6 mice.

  • Health Status: Specific pathogen-free.

  • Acclimatization: Animals were acclimated to the laboratory environment before the commencement of the study.

2. Induction of Obesity:

  • Diet: Mice were fed a high-fat diet (HFD) for 12 weeks to induce an obese phenotype with associated metabolic dysregulation, including elevated liver enzymes.

  • Control Group: A control group of mice was fed a standard chow diet.

3. Dosing and Administration:

  • Compound: this compound.

  • Dose Levels: 0.1 mg/kg and a dose approaching the safe dose limit of 0.3 mg/kg were administered.

  • Route of Administration: Intraperitoneal (IP) injection.

  • Frequency and Duration: Once daily for 3 consecutive days.

4. Monitored Parameters:

  • Clinical Observations: General health and behavior of the animals were monitored throughout the study.

  • Biochemical Analysis: Serum levels of ALT and AST were measured as biomarkers of liver function and potential hepatotoxicity.

5. Histopathological Analysis:

  • At the end of the treatment period, liver tissues were collected for histopathological examination to assess any morphological changes.

Signaling Pathway and Experimental Workflow

PPARα Signaling Pathway in Lipid Metabolism

This compound exerts its effects by activating the PPARα nuclear receptor, which plays a crucial role in regulating the expression of genes involved in fatty acid oxidation. The diagram below illustrates the simplified signaling pathway.

PPARa_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound PPARa PPARα This compound->PPARa Binds and Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (PPAR Response Element) RXR->PPRE Binds to TargetGenes Target Genes (e.g., CPT1, ACOX1) PPRE->TargetGenes Regulates Transcription FattyAcidOxidation Increased Fatty Acid Oxidation TargetGenes->FattyAcidOxidation

Caption: Simplified signaling pathway of this compound via PPARα activation.

Experimental Workflow for In Vivo Toxicity Assessment

The logical flow of the key in vivo experiment is depicted in the following diagram.

Experimental_Workflow Start Start: C57BL/6 Mice Diet High-Fat Diet (12 weeks) to Induce Obesity Start->Diet Grouping Randomization into Treatment Groups Diet->Grouping Control Control Group (Vehicle) Grouping->Control Dose1 This compound (0.1 mg/kg) Grouping->Dose1 Dose2 This compound (<0.3 mg/kg) Grouping->Dose2 Treatment Intraperitoneal Injection (3 Days) Control->Treatment Dose1->Treatment Dose2->Treatment Monitoring Clinical Observation and Biochemical Analysis Treatment->Monitoring Endpoint Endpoint: Euthanasia and Tissue Collection Monitoring->Endpoint

Caption: Workflow of the in vivo study on this compound in obese mice.

Discussion and Future Directions

The currently available data on this compound toxicity is preliminary and derived from a single in vivo study focused on efficacy. While this study suggests a favorable safety window at a therapeutically relevant dose in a specific disease model, a comprehensive toxicological evaluation is necessary for further drug development.

Key information gaps that need to be addressed in future research include:

  • Acute and Chronic Toxicity Studies: Determination of LD50 and the effects of long-term exposure.

  • In Vitro Cytotoxicity Assays: Evaluation of the compound's toxicity in various cell lines to determine IC50 values.

  • Safety Pharmacology: Assessment of the effects on vital functions, including cardiovascular, respiratory, and central nervous systems.

  • Genotoxicity Studies: Evaluation of the potential for DNA damage and mutagenicity.

  • Reproductive and Developmental Toxicology: Assessment of any adverse effects on reproductive function and embryonic development.

  • Carcinogenicity Studies: Long-term studies to assess the carcinogenic potential of the compound.

References

Methodological & Application

Application Notes and Protocols for CP-775146 In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-775146 is a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist. It has demonstrated efficacy in preclinical models for improving lipid metabolism and alleviating conditions associated with metabolic syndrome, such as dyslipidemia and hepatic steatosis. This document provides detailed application notes and protocols for the use of this compound in in vivo mouse studies, with a focus on a diet-induced obesity model. The information compiled is based on available scientific literature and is intended to guide researchers in designing and executing their own studies.

Introduction

Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that plays a critical role in the regulation of lipid and glucose homeostasis. Agonism of PPARα leads to the upregulation of genes involved in fatty acid oxidation, thereby reducing circulating triglycerides and improving the overall lipid profile. This compound has been identified as a selective PPARα agonist, making it a valuable tool for investigating the therapeutic potential of this pathway in metabolic diseases. These application notes provide a comprehensive overview of the recommended dosage, experimental protocols, and expected outcomes for in vivo studies using this compound in a diet-induced obese C57BL/6 mouse model.

Mechanism of Action: PPARα Signaling Pathway

This compound functions by binding to and activating PPARα. Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding event recruits coactivator proteins and initiates the transcription of genes involved in lipid metabolism, including those for fatty acid uptake, beta-oxidation, and lipoprotein metabolism.

PPARa_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CP775146 This compound (PPARα Agonist) PPARa_inactive PPARα CP775146->PPARa_inactive Binds and Activates PPARa_active PPARα PPARa_inactive->PPARa_active RXR_inactive RXR RXR_active RXR RXR_inactive->RXR_active PPRE PPRE PPARa_active->PPRE Heterodimerizes with RXR and binds to PPRE TargetGenes Target Genes (e.g., CPT-1, ACOX1) PPRE->TargetGenes Initiates Transcription mRNA mRNA TargetGenes->mRNA LipidMetabolism Increased Fatty Acid Oxidation & Lipid Metabolism mRNA->LipidMetabolism Translation

Caption: PPARα Signaling Pathway Activated by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from a representative in vivo study using this compound in a diet-induced obesity mouse model.

Table 1: this compound Dosage and Administration

ParameterValueReference
Compound This compound[1][2]
Animal Model C57BL/6 Mice[1][2]
Condition Diet-Induced Obesity (High-Fat Diet for 12 weeks)[1][2]
Dosage (Effective) 0.1 mg/kg[1][2]
Dosage (Safe Upper Limit) < 0.3 mg/kg[1][2]
Administration Route Intraperitoneal (IP) Injection[1][2]
Treatment Duration 3 days[1][2]

Table 2: Summary of In Vivo Efficacy at 0.1 mg/kg Dosage

ParameterObservationReference
Serum Triglycerides (TG) Significantly Reduced[1][2]
Serum LDL-c Significantly Reduced[1][2]
Hepatic TG Content Significantly Reduced[1][2]
Serum ALT & AST Significantly Reduced (compared to HFD control)[1][2]
Liver Pathology Improved (reduced lipid accumulation)[1][2]
Gene Expression (Liver) Upregulation of fatty acid oxidation genes (e.g., Acadl, Acox-1, CPT-1)[1]
Gene Expression (eWAT) Upregulation of thermogenesis and lipolysis genes (e.g., Ucp1, Cidea, Hsl, Atgl)[1]

Experimental Protocols

Diet-Induced Obesity (DIO) Mouse Model

Objective: To induce an obese phenotype in C57BL/6 mice that mimics aspects of human metabolic syndrome.

Materials:

  • Male C57BL/6 mice (6-8 weeks old)

  • High-Fat Diet (HFD; 45-60% kcal from fat)

  • Standard chow diet (for control group)

  • Animal caging with enrichment

  • Weighing scale

Protocol:

  • Acclimate male C57BL/6 mice for at least one week upon arrival, providing standard chow and water ad libitum.

  • At 6-8 weeks of age, randomly assign mice to two groups: a control group receiving a standard chow diet and an experimental group receiving a high-fat diet.

  • House mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity).

  • Provide the respective diets and water ad libitum for 12 weeks.

  • Monitor body weight weekly to confirm the development of obesity in the HFD group.

  • After 12 weeks on the diet, the mice are considered diet-induced obese and are ready for the this compound intervention.

Preparation and Administration of this compound

Objective: To prepare and administer this compound to the DIO mice.

Materials:

  • This compound

  • Vehicle for solubilization/suspension (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water, or a mixture of saline, DMSO, and Tween 80. The exact vehicle for this compound is not specified in the primary literature and should be determined empirically for solubility and tolerability).

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • Weighing scale

Protocol:

  • Vehicle Preparation (Example):

    • To prepare a 0.5% CMC solution, slowly add 0.5 g of CMC to 100 mL of sterile water while stirring vigorously to prevent clumping. Stir until fully dissolved.

    • Note: The optimal vehicle should be determined based on the physicochemical properties of this compound.

  • This compound Formulation:

    • Calculate the required amount of this compound based on the desired concentration and the total volume needed for the study.

    • On the day of injection, weigh the calculated amount of this compound and suspend or dissolve it in the chosen vehicle to achieve the final desired concentration (e.g., for a 0.1 mg/kg dose and an injection volume of 10 mL/kg, the concentration would be 0.01 mg/mL).

    • Ensure the formulation is homogenous before each injection.

  • Administration:

    • Weigh each mouse to determine the precise injection volume.

    • Administer this compound via intraperitoneal (IP) injection at a dose of 0.1 mg/kg.

    • The injection volume should be appropriate for the mouse's weight, typically 5-10 mL/kg.

    • Administer the injection daily for 3 consecutive days. A control group of DIO mice should receive vehicle-only injections.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Analysis Acclimation Acclimation of C57BL/6 Mice (1 week) Diet High-Fat Diet Induction (12 weeks) Acclimation->Diet Dosing This compound Administration (0.1 mg/kg, IP, 3 days) Diet->Dosing Monitoring In-life Monitoring (Body Weight, Food Intake) Dosing->Monitoring During Treatment Sacrifice Euthanasia and Sample Collection Dosing->Sacrifice Biochem Serum Analysis (Lipids, Liver Enzymes) Sacrifice->Biochem Histo Histopathology (Liver) Sacrifice->Histo Gene Gene Expression Analysis (Liver, Adipose Tissue) Sacrifice->Gene

Caption: Experimental Workflow for In Vivo Mouse Study with this compound.

Post-Administration Monitoring and Sample Collection

Objective: To monitor the health of the animals and collect samples for downstream analysis.

Materials:

  • Blood collection tubes (e.g., serum separator tubes)

  • Surgical tools for tissue dissection

  • Tubes for tissue preservation (e.g., cryovials for snap-freezing, formalin-filled containers)

  • Centrifuge

Protocol:

  • In-life Monitoring:

    • Monitor the mice daily for any signs of distress or adverse effects.

    • Continue to monitor body weight and food intake throughout the 3-day treatment period.

  • Sample Collection:

    • At the end of the treatment period (e.g., 24 hours after the last dose), euthanize the mice according to approved institutional guidelines.

    • Collect blood via cardiac puncture and place it in serum separator tubes. Allow the blood to clot, then centrifuge to separate the serum. Store the serum at -80°C for later analysis.

    • Dissect and weigh the liver and epididymal white adipose tissue (eWAT).

    • For histopathology, place a portion of the liver in 10% neutral buffered formalin.

    • For gene expression analysis, snap-freeze portions of the liver and eWAT in liquid nitrogen and store at -80°C.

Safety and Toxicology

Based on available data, this compound is considered safe at a dosage of 0.1 mg/kg in mice.[1][2] However, at dosages greater than 0.3 mg/kg, an increase in serum alanine aminotransferase (ALT) levels was observed, which is indicative of potential liver toxicity.[2] As with other PPARα agonists, there is a potential for hepatomegaly (enlarged liver) with prolonged treatment, though this was not reported in the short 3-day study.[2] Researchers should carefully monitor for signs of liver toxicity, especially when using higher doses or longer treatment durations. Standard animal welfare monitoring should be conducted throughout the study.

Conclusion

This compound is an effective PPARα agonist for improving dyslipidemia and hepatic steatosis in a diet-induced obese mouse model. The recommended effective and safe dose for short-term studies is 0.1 mg/kg administered via intraperitoneal injection. The provided protocols offer a framework for conducting such studies, but researchers should adapt them as necessary to meet their specific experimental goals and adhere to their institutional animal care and use guidelines. Careful consideration of the vehicle for this compound is necessary to ensure proper delivery and minimize any confounding effects.

References

Application Notes and Protocols for CP-775146 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-775146 is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a critical role in the regulation of lipid metabolism and energy homeostasis. As a hydrophobic compound, proper dissolution and handling are crucial for obtaining reliable and reproducible results in cell-based assays. These application notes provide a detailed protocol for the dissolution of this compound for use in cell culture experiments, along with an overview of its mechanism of action and a typical experimental workflow.

Physicochemical Properties and Solubility

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₂₆H₃₃NO₄[1]
Molecular Weight 423.5 g/mol [1]
Appearance White to tan powder
Solubility DMSO: ≥80 mg/mLMethanol: Slightly soluble[2]
Storage Store at -20°C[1][2]

Protocol for Dissolving this compound for Cell Culture

This protocol outlines the steps for preparing a stock solution of this compound in Dimethyl Sulfoxide (DMSO) and subsequent dilution to a final working concentration in cell culture medium.

Materials:

  • This compound powder

  • Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Warming bath (optional)

  • Sterile, pre-warmed cell culture medium

Procedure:

Part 1: Preparation of a High-Concentration Stock Solution (e.g., 40 mM)

  • Calculate the required mass of this compound. To prepare 1 mL of a 40 mM stock solution:

    • Mass (mg) = 40 mmol/L * 1 mL * (1 L / 1000 mL) * 423.5 g/mol * (1000 mg / 1 g) = 16.94 mg

  • Weigh the this compound powder accurately and transfer it to a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO. For a 40 mM stock solution, add 1 mL of DMSO to the 16.94 mg of this compound.

  • Dissolve the compound. Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.

  • Store the stock solution. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Part 2: Preparation of Working Solutions

It is crucial to minimize the final concentration of DMSO in the cell culture to avoid solvent-induced cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is recommended to keep the final concentration at or below 0.1% if possible.

  • Determine the final desired concentration of this compound for your experiment (e.g., 10 µM).

  • Perform serial dilutions of the stock solution in sterile, pre-warmed cell culture medium. To avoid precipitation of the hydrophobic compound, add the DMSO stock solution to the medium while gently vortexing.

    • Example Dilution for a 10 µM final concentration (from a 40 mM stock):

      • This represents a 1:4000 dilution.

      • Add 1 µL of the 40 mM stock solution to 4 mL of cell culture medium.

  • Prepare a vehicle control. It is essential to include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of DMSO as the highest concentration of this compound used.

Signaling Pathway of this compound (PPARα Agonist)

This compound acts as a ligand for PPARα. Upon binding, PPARα undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes. This binding event recruits co-activator proteins and initiates the transcription of genes involved in fatty acid uptake, transport, and catabolism.

PPARa_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARa PPARa This compound->PPARa Binds & Activates PPARa_RXR_Complex PPARα-RXR Heterodimer PPARa->PPARa_RXR_Complex Heterodimerizes with RXR RXR RXR->PPARa_RXR_Complex PPRE PPRE PPARa_RXR_Complex->PPRE Binds to Target_Genes Target Genes (e.g., CPT1A, ACOX1) PPRE->Target_Genes Promotes Transcription mRNA mRNA Target_Genes->mRNA Transcription Protein_Synthesis Protein Synthesis & Metabolic Effects mRNA->Protein_Synthesis Translation Experimental_Workflow Start Start Cell_Seeding Seed HepG2 Cells Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Treatment Treat with this compound & Vehicle Control Incubation_24h->Treatment Incubation_Treatment Incubate for 24-48h Treatment->Incubation_Treatment Analysis Endpoint Analysis Incubation_Treatment->Analysis Reporter_Assay Luciferase Reporter Assay Analysis->Reporter_Assay qPCR qRT-PCR for Target Genes Analysis->qPCR Western_Blot Western Blot Analysis->Western_Blot Lipid_Staining Oil Red O Staining Analysis->Lipid_Staining End End Reporter_Assay->End qPCR->End Western_Blot->End Lipid_Staining->End

References

Application Notes and Protocols for CP-775146 in Hepatic Steatosis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatic steatosis, characterized by the excessive accumulation of lipids within hepatocytes, is a hallmark of non-alcoholic fatty liver disease (NAFLD). The development of therapeutic agents to mitigate hepatic steatosis is a significant focus of metabolic disease research. CP-775146 is a potent and selective agonist of the peroxisome proliferator-activated receptor alpha (PPARα), a key nuclear receptor that regulates lipid metabolism. These application notes provide detailed protocols for utilizing this compound in a high-fat diet (HFD)-induced mouse model of hepatic steatosis, a widely used preclinical model to evaluate the efficacy of therapeutic compounds.

Mechanism of Action

This compound exerts its therapeutic effects by activating PPARα.[1][2] PPARα is a ligand-activated transcription factor that, upon activation, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of a suite of genes involved in fatty acid transport and catabolism.

The primary mechanism by which this compound ameliorates hepatic steatosis is through the upregulation of genes involved in fatty acid β-oxidation in the liver.[1][2] Key target genes include acyl-coenzyme A dehydrogenase, long chain (Acadl), acyl-CoA oxidase 1 (Acox-1), carnitine palmitoyltransferase-1 (CPT-1), and enoyl-CoA hydratase/3-hydroxyacyl CoA dehydrogenase (Ehhadh).[1][2] By enhancing the breakdown of fatty acids, this compound reduces the substrate availability for triglyceride synthesis, thereby decreasing lipid accumulation in hepatocytes. Additionally, this compound has been shown to induce the expression of genes related to thermogenesis and lipolysis in white adipose tissue, further contributing to a favorable systemic lipid profile.[1][2]

CP775146 This compound PPARa PPARα CP775146->PPARa Activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates Fatty_Acid_Oxidation Increased Fatty Acid β-Oxidation Gene_Transcription->Fatty_Acid_Oxidation Genes Upregulated Genes: - Acadl - Acox-1 - CPT-1 - Ehhadh Gene_Transcription->Genes Lipid_Accumulation Decreased Hepatic Lipid Accumulation Fatty_Acid_Oxidation->Lipid_Accumulation cluster_0 Phase 1: Disease Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Sample Collection & Analysis Start Acclimatization (1 week, Chow Diet) HFD High-Fat Diet Feeding (12-16 weeks) Start->HFD Treatment This compound or Vehicle Administration (IP) (e.g., 3 days) HFD->Treatment Sacrifice Sacrifice and Sample Collection (Blood, Liver) Treatment->Sacrifice Analysis Downstream Analyses: - Serum Biochemistry - Histology (Oil Red O) - Hepatic Triglycerides - Gene Expression (qRT-PCR) Sacrifice->Analysis Population C57BL/6 Mice on HFD Group1 Group 1: HFD + Vehicle Population->Group1 Randomize Group2 Group 2: HFD + this compound Population->Group2 Randomize Comparison Compare Outcomes: - Liver Histology - Serum Lipids & Enzymes - Hepatic Triglycerides - Gene Expression Group1->Comparison Group2->Comparison

References

Application Notes and Protocols for CP-775146 Treatment in Diet-Induced Obesity Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-775146 is a selective and high-affinity agonist for the peroxisome proliferator-activated receptor-alpha (PPARα). PPARα is a nuclear receptor that plays a pivotal role in the regulation of lipid and glucose homeostasis. In the context of diet-induced obesity, the activation of PPARα by agonists like this compound has been investigated as a therapeutic strategy to mitigate the metabolic dysregulations associated with this condition. These application notes provide a summary of the reported effects of this compound in preclinical models of diet-induced obesity, detailed experimental protocols for its evaluation, and an overview of the underlying signaling pathways.

Data Presentation

The following tables summarize the quantitative effects of this compound on key metabolic and gene expression parameters in diet-induced obese mouse models.

Table 1: Effects of this compound on Serum and Hepatic Parameters in Diet-Induced Obese Mice

ParameterControl (High-Fat Diet)This compound (0.1 mg/kg)Fold Change / % ChangeReference
Serum Parameters
Triglycerides (TG)HighSignificantly Reduced[1]
Low-Density Lipoprotein Cholesterol (LDL-c)HighSignificantly Reduced[1]
Non-High-Density Lipoprotein Cholesterol (non-HDL-c)HighReduced[1]
Alanine Aminotransferase (ALT)ElevatedReduced[1]
Aspartate Aminotransferase (AST)ElevatedReduced[1]
Hepatic Parameters
Triglyceride (TG) ContentHighReduced[1]

Note: Specific quantitative values were not provided in the primary source; therefore, qualitative changes are reported. "Significantly Reduced" indicates a statistically significant decrease as reported in the source literature.

Table 2: Effects of this compound on Gene Expression in Liver and Epididymal White Adipose Tissue (eWAT) of Diet-Induced Obese Mice

TissueGeneBiological FunctionEffect of this compound (0.1 mg/kg)Reference
Liver Acadl (Acyl-CoA Dehydrogenase, Long Chain)Fatty Acid OxidationUpregulated[1]
Acox1 (Acyl-CoA Oxidase 1)Fatty Acid OxidationUpregulated[1]
Cpt1 (Carnitine Palmitoyltransferase 1)Fatty Acid OxidationUpregulated[1]
Ehhadh (Enoyl-CoA Hydratase/3-Hydroxyacyl CoA Dehydrogenase)Fatty Acid OxidationUpregulated[1]
eWAT Cidea (Cell Death-Inducing DFFA-Like Effector a)ThermogenesisUpregulated[1]
Ucp1 (Uncoupling Protein 1)ThermogenesisUpregulated[1]
Hsl (Hormone-Sensitive Lipase)LipolysisUpregulated[1]
Atgl (Adipose Tissue Triglyceride Lipase)LipolysisUpregulated[1]

Note: While the primary literature on this compound did not provide quantitative data on body weight and food intake, studies on other selective PPARα agonists have shown reductions in body weight gain in diet-induced obese mice with no significant changes in food intake.[2]

Signaling Pathways and Mechanisms of Action

This compound exerts its therapeutic effects primarily through the activation of PPARα. The binding of this compound to PPARα leads to a cascade of molecular events that ultimately alter gene expression and improve the metabolic profile in the context of diet-induced obesity.

PPARα Signaling Pathway

Caption: this compound activates the PPARα signaling pathway.

Upon entering the cell, this compound binds to and activates PPARα in the nucleus. This activation promotes the formation of a heterodimer with the retinoid X receptor (RXR). The PPARα-RXR complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to the upregulation of their transcription.

Downstream Metabolic Effects

The activation of PPARα by this compound leads to the increased expression of genes involved in fatty acid oxidation in the liver and thermogenesis and lipolysis in white adipose tissue.[1]

Metabolic_Effects cluster_liver Liver cluster_wat White Adipose Tissue This compound This compound PPARa_Activation PPARα Activation This compound->PPARa_Activation Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation (Acadl, Acox1, Cpt1) PPARa_Activation->Fatty_Acid_Oxidation Thermogenesis ↑ Thermogenesis (Ucp1, Cidea) PPARa_Activation->Thermogenesis Lipolysis ↑ Lipolysis (Hsl, Atgl) PPARa_Activation->Lipolysis Lipid_Accumulation ↓ Hepatic Lipid Accumulation Fatty_Acid_Oxidation->Lipid_Accumulation Adipocyte_Size ↓ Adipocyte Size Thermogenesis->Adipocyte_Size Lipolysis->Adipocyte_Size

Caption: Downstream metabolic effects of this compound.
Potential Crosstalk with AMPK Signaling

While direct evidence for this compound modulating AMP-activated protein kinase (AMPK) is limited, there is known crosstalk between PPARα and AMPK signaling pathways. AMPK is a central energy sensor that, when activated, promotes catabolic processes like fatty acid oxidation and inhibits anabolic processes. It is plausible that the metabolic benefits of this compound are, in part, mediated or complemented by the activation of AMPK, although further research is needed to confirm this interaction.

Experimental Protocols

The following protocols are synthesized from established methodologies for inducing obesity in mice and evaluating the efficacy of therapeutic compounds like this compound.

Diet-Induced Obesity (DIO) Mouse Model

Objective: To establish a robust model of obesity and related metabolic dysregulation in mice.

Materials:

  • Male C57BL/6J mice (6-8 weeks old)

  • High-fat diet (HFD; typically 45-60% kcal from fat)

  • Standard chow diet (control)

  • Animal caging with environmental enrichment

  • Animal scale

Procedure:

  • Acclimatize mice to the animal facility for at least one week upon arrival.

  • Randomize mice into two groups: control (chow diet) and DIO (HFD).

  • House mice individually or in small groups and provide ad libitum access to their respective diets and water.

  • Monitor body weight and food intake weekly for the duration of the study (typically 12-16 weeks to establish obesity).

  • At the end of the diet induction period, mice in the HFD group should exhibit a significantly higher body weight compared to the chow-fed group, confirming the obese phenotype.

This compound Treatment Protocol

Objective: To evaluate the therapeutic effects of this compound in DIO mice.

Materials:

  • DIO mice (established as per Protocol 1)

  • This compound

  • Vehicle solution (e.g., saline, 0.5% methylcellulose)

  • Syringes and needles for administration (e.g., intraperitoneal injection)

Procedure:

  • Divide the DIO mice into at least two groups: Vehicle control and this compound treatment.

  • Prepare the this compound dosing solution in the chosen vehicle at the desired concentration (e.g., for a 0.1 mg/kg dose).

  • Administer this compound or vehicle to the respective groups via the chosen route of administration (e.g., intraperitoneal injection) at a consistent time each day. The reported effective dose is 0.1 mg/kg for 3 days.[1]

  • Continue to monitor body weight and food intake daily or weekly throughout the treatment period.

  • At the end of the treatment period, collect blood and tissues for downstream analysis.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

Objective: To quantify the changes in the expression of target genes in the liver and adipose tissue following this compound treatment.

Materials:

  • Liver and adipose tissue samples from experimental mice

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers for target genes (e.g., Acadl, Acox1, Cpt1, Ehhadh, Cidea, Ucp1, Hsl, Atgl) and a housekeeping gene (e.g., Gapdh, Actb)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Isolate total RNA from frozen liver and adipose tissue samples according to the manufacturer's protocol of the RNA extraction kit.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for the target gene, and qPCR master mix.

    • Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.

    • Include no-template controls and no-reverse-transcriptase controls to check for contamination.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

    • Calculate the relative gene expression changes between the this compound-treated group and the vehicle control group using the ΔΔCt method.

Experimental Workflow Diagram

Experimental_Workflow Start Start Acclimatization Mouse Acclimatization (1 week) Start->Acclimatization Diet_Induction Diet-Induced Obesity (12-16 weeks HFD) Acclimatization->Diet_Induction Randomization Randomization Diet_Induction->Randomization Treatment This compound or Vehicle Treatment (e.g., 3 days) Randomization->Treatment Monitoring Monitor Body Weight & Food Intake Treatment->Monitoring Sample_Collection Blood & Tissue Collection Monitoring->Sample_Collection Analysis Biochemical & Gene Expression Analysis Sample_Collection->Analysis End End Analysis->End

Caption: General experimental workflow for evaluating this compound.

Conclusion

This compound, as a selective PPARα agonist, demonstrates significant potential in mitigating the metabolic disturbances associated with diet-induced obesity. Its mechanism of action involves the upregulation of genes responsible for fatty acid oxidation, lipolysis, and thermogenesis. The provided protocols offer a framework for researchers to further investigate the efficacy and mechanisms of this compound and similar compounds in preclinical models of obesity. Further studies are warranted to elucidate the precise quantitative effects on body weight and food intake, as well as to explore the potential interplay with other key metabolic signaling pathways such as AMPK.

References

Application Notes and Protocols for the Administration of CP-775146 to Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and administration of the selective peroxisome proliferator-activated receptor alpha (PPARα) agonist, CP-775146, to rodent models. The information is compiled to facilitate in vivo studies investigating the pharmacological effects of this compound.

Compound Information

Compound Name This compound
Synonyms 2-methyl-2-[3-[(3S)-1-[2-[4-(1-methylethyl)phenyl]acetyl]-3-piperidinyl]phenoxy]-propanoic acid
CAS Number 702680-17-9
Molecular Formula C₂₆H₃₃NO₄
Molecular Weight 423.54 g/mol
Mechanism of Action Selective PPARα agonist.[1] It exhibits high affinity for PPARα (Ki = 24.5 nM) with over 400-fold selectivity against PPARβ and PPARγ (Ki >10 µM).[1]
Solubility Soluble in Dimethyl Sulfoxide (DMSO) up to 100 mM. Slightly soluble in Methanol.[2]

Formulation and Preparation of Dosing Solutions

Due to its poor aqueous solubility, this compound requires a specific formulation for in vivo administration. While no direct studies explicitly detail the formulation of this compound for rodent administration, a common and effective method for similar poorly water-soluble compounds involves the use of a co-solvent system.

Recommended Vehicle: A solution of 0.1% (v/v) DMSO in sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS).

Protocol for Preparation of Dosing Solution (Example for a 1 mg/mL stock):

  • Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Initial Dissolution: Add a small volume of 100% DMSO to the powder to create a concentrated stock solution. For example, to prepare a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of DMSO. Vortex thoroughly until the compound is completely dissolved.

  • Dilution: Further dilute the DMSO stock solution with sterile saline or PBS to the final desired concentration. To achieve a final DMSO concentration of 0.1%, the DMSO stock should be diluted 1:1000. For example, to prepare 10 mL of a 10 µg/mL dosing solution, add 10 µL of the 1 mg/mL DMSO stock to 9.99 mL of sterile saline.

  • Final Mixing: Vortex the final dosing solution thoroughly to ensure homogeneity.

  • Storage: It is recommended to prepare fresh dosing solutions daily. If short-term storage is necessary, store at 4°C and protect from light.

Workflow for Dosing Solution Preparation:

G A Weigh this compound Powder B Dissolve in 100% DMSO (e.g., to 1 mg/mL) A->B C Vortex until fully dissolved B->C D Dilute with Sterile Saline/PBS (to final concentration and 0.1% DMSO) C->D E Vortex to ensure homogeneity D->E F Administer to Rodent E->F

Caption: Workflow for the preparation of a this compound dosing solution.

Administration Protocols

The following are detailed protocols for the two most common routes of administration for this compound in rodents: intraperitoneal injection and oral gavage.

Intraperitoneal (IP) Injection

Intraperitoneal injection is a common route for systemic administration of compounds in rodents.

Dosage Information (Mice):

  • A safe dose has been determined to be <0.3 mg/kg.[3]

  • An effective dose of 0.1 mg/kg administered for 3 days via intraperitoneal injection was shown to reduce serum levels of liver enzymes and lipid metabolism-related biomarkers in obese mice.[3][4]

  • Another study in mice showed a 73% decrease in plasma triglyceride levels when administered at a dose of 2 mg/kg per day for two days.[2]

Materials:

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge for mice; 23-25 gauge for rats)

  • Prepared this compound dosing solution

  • 70% ethanol for disinfection

Protocol:

  • Animal Restraint:

    • Mice: Gently scruff the mouse by pinching the loose skin over the neck and back. The tail can be secured between the last two fingers of the same hand.

    • Rats: Securely hold the rat by placing your hand over its back and shoulders, with your thumb and forefinger forming a "V" around the neck.

  • Injection Site: The recommended injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.

  • Procedure:

    • Position the animal with its head tilted slightly downwards.

    • Insert the needle at a 15-20 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or other fluid appears, discard the syringe and prepare a new one.

    • Slowly inject the calculated volume of the dosing solution. The maximum recommended injection volume is 10 mL/kg for both mice and rats.

    • Withdraw the needle and return the animal to its cage.

  • Post-injection Monitoring: Observe the animal for any signs of distress, such as lethargy, abdominal swelling, or abnormal posture.

Experimental Workflow for Intraperitoneal Injection:

G A Prepare Dosing Solution B Calculate Injection Volume (based on animal weight and dose) A->B C Restrain Rodent B->C D Locate Injection Site (Lower Right Abdominal Quadrant) C->D E Insert Needle (15-20° angle) D->E F Aspirate to check for blood/fluid E->F G Inject Solution Slowly F->G If clear H Withdraw Needle G->H I Return to Cage and Monitor H->I G cluster_0 Cytoplasm cluster_1 Nucleus CP775146 This compound PPARa PPARα CP775146->PPARa Binds and Activates Complex PPARα-RXR-CP775146 Heterodimer PPARa->Complex RXR RXR RXR->Complex PPRE PPRE (Peroxisome Proliferator Response Element) TargetGenes Target Gene Transcription (e.g., Fatty Acid Oxidation Genes) PPRE->TargetGenes Initiates Complex->PPRE Binds to

References

Application Notes and Protocols for Measuring PPARα Activation by CP-775146 Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxisome proliferator-activated receptor alpha (PPARα) is a ligand-activated transcription factor that plays a critical role in the regulation of lipid metabolism and energy homeostasis.[1][2] As a key regulator of fatty acid oxidation, PPARα is a major therapeutic target for the treatment of metabolic diseases such as dyslipidemia and non-alcoholic fatty liver disease. CP-775146 is a potent and selective agonist of human PPARα, demonstrating high affinity in binding assays.[3] This document provides detailed protocols for measuring the activation of PPARα by this compound using two common in vitro methods: a dual-luciferase reporter assay and quantitative PCR (qPCR) for target gene expression in the human hepatoma cell line, HepG2.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound and the expected outcomes from the described assays.

Table 1: In Vitro Activity of this compound on Human PPARα

ParameterValueReference
Binding Affinity (Ki) 24.5 nM[3]
EC50 (Luciferase Reporter Assay) ~50-100 nMRepresentative value

Table 2: Expected Gene Expression Changes in HepG2 Cells Treated with this compound

Target GeneBiological FunctionExpected Fold Induction (vs. Vehicle)
CPT1A Carnitine Palmitoyltransferase 1A; Rate-limiting enzyme in fatty acid oxidation2 - 5 fold
ANGPTL4 Angiopoietin-like 4; Regulator of lipid metabolism3 - 8 fold

Signaling Pathway and Experimental Workflow

PPARα Signaling Pathway

This compound, as a PPARα agonist, binds to the ligand-binding domain of the receptor. This induces a conformational change, leading to the dissociation of corepressors and recruitment of coactivators. The activated PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby initiating their transcription.

PPARa_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARa_inactive PPARα (inactive) This compound->PPARa_inactive Binds CoR Corepressor PPARa_inactive->CoR PPARa_active PPARα (active) PPARa_inactive->PPARa_active Conformational Change RXR RXR PPARa_active->RXR Heterodimerizes CoA Coactivator PPARa_active->CoA Recruits Heterodimer PPARα-RXR Heterodimer PPRE PPRE Heterodimer->PPRE Binds Target_Gene Target Gene (e.g., CPT1A, ANGPTL4) PPRE->Target_Gene Promotes Transcription mRNA mRNA Target_Gene->mRNA Protein Protein mRNA->Protein Translation

Caption: PPARα signaling pathway upon activation by an agonist.

Experimental Workflow

The general workflow for assessing PPARα activation by this compound involves cell culture, treatment with the compound, and subsequent analysis using either a luciferase reporter assay or qPCR.

Experimental_Workflow cluster_Luciferase Luciferase Reporter Assay cluster_qPCR qPCR for Target Gene Expression Cell_Culture HepG2 Cell Culture Seeding Seed cells in 96-well plates Cell_Culture->Seeding Transfection Transfect with PPARα reporter and control plasmids Seeding->Transfection For Luciferase Assay Treatment Treat with this compound (dose-response) Seeding->Treatment For qPCR Transfection->Treatment Incubation Incubate for 24 hours Treatment->Incubation Lysis_Luc Lyse cells Incubation->Lysis_Luc RNA_Extraction Extract total RNA Incubation->RNA_Extraction Add_Substrate Add Luciferase Substrates Lysis_Luc->Add_Substrate Luminometry Measure Luminescence Add_Substrate->Luminometry Data_Analysis_Luc Data Analysis: Normalize to control, calculate fold activation Luminometry->Data_Analysis_Luc cDNA_Synthesis Synthesize cDNA RNA_Extraction->cDNA_Synthesis qPCR_Analysis Perform qPCR with target gene primers cDNA_Synthesis->qPCR_Analysis Data_Analysis_qPCR Data Analysis: ΔΔCt method, calculate fold change qPCR_Analysis->Data_Analysis_qPCR

Caption: Experimental workflow for measuring PPARα activation.

Experimental Protocols

Protocol 1: Dual-Luciferase Reporter Assay

This protocol is designed for a 96-well plate format.

Materials:

  • HepG2 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • PPARα-responsive firefly luciferase reporter plasmid (containing PPREs)

  • Renilla luciferase control plasmid (e.g., pRL-TK)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Opti-MEM I Reduced Serum Medium

  • This compound

  • DMSO (vehicle control)

  • Dual-Luciferase® Reporter Assay System (e.g., Promega)

  • Phosphate-Buffered Saline (PBS)

  • White, opaque 96-well cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding:

    • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

    • Trypsinize and resuspend cells. Seed 2 x 10^4 cells per well in a 96-well white, opaque plate in 100 µL of complete medium.

    • Incubate for 24 hours to allow cells to attach.

  • Transfection:

    • For each well, prepare a DNA-transfection reagent complex in Opti-MEM. A typical ratio is 100 ng of PPARα reporter plasmid, 10 ng of Renilla control plasmid, and the manufacturer's recommended volume of transfection reagent.

    • Remove the culture medium from the cells and add the transfection complex.

    • Incubate for 4-6 hours at 37°C.

    • Replace the transfection medium with fresh complete culture medium and incubate for another 24 hours.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Ensure the final DMSO concentration in all wells (including vehicle control) is ≤ 0.1%.

    • Remove the medium from the cells and add 100 µL of the prepared compound dilutions or vehicle control.

    • Incubate for 24 hours at 37°C.

  • Luciferase Assay:

    • Equilibrate the Dual-Luciferase® Assay reagents to room temperature.

    • Remove the culture medium from the wells and wash once with 100 µL of PBS.

    • Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.[4]

    • In the luminometer, set the injection volume to 100 µL for Luciferase Assay Reagent II (LAR II) and 100 µL for Stop & Glo® Reagent. Set a 2-second pre-read delay and a 10-second integration time.[5]

    • Add 20 µL of cell lysate to a new white 96-well assay plate.

    • Place the plate in the luminometer. The instrument will inject LAR II and measure firefly luciferase activity.

    • Following the firefly reading, the instrument will inject Stop & Glo® Reagent to quench the firefly reaction and initiate the Renilla luciferase reaction, which is then measured.

  • Data Analysis:

    • For each well, calculate the ratio of firefly luciferase activity to Renilla luciferase activity to normalize for transfection efficiency and cell number.

    • Calculate the fold activation by dividing the normalized luciferase activity of the this compound-treated wells by the normalized activity of the vehicle control wells.

    • Plot the fold activation against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.

Protocol 2: Quantitative PCR (qPCR) for Target Gene Expression

This protocol is designed for a 96-well plate format.

Materials:

  • HepG2 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • DMSO (vehicle control)

  • 6-well or 12-well cell culture plates

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • SYBR Green qPCR Master Mix

  • Nuclease-free water

  • qPCR primers for target genes (CPT1A, ANGPTL4) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Primer Sequences (Human):

GeneForward Primer (5' - 3')Reverse Primer (5' - 3')
CPT1A GATCCTGGACAATACCTCGGAGCTCCACAGCATCAAGAGACTGC
ANGPTL4 GATGGCTCAGTGGACTTCAACCTGCTATGCACCTTCTCCAGACC
GAPDH AACTCCATCATGAAGTGTGACGGATCCACATCTGCTGGAAGG

Procedure:

  • Cell Culture and Treatment:

    • Seed HepG2 cells in 6-well or 12-well plates and grow to 70-80% confluency.

    • Treat cells with the desired concentration of this compound (e.g., 1 µM) or vehicle control (DMSO ≤ 0.1%) for 24 hours.

  • RNA Extraction:

    • Lyse the cells directly in the wells and extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit following the manufacturer's protocol.

  • qPCR:

    • Prepare the qPCR reaction mix in a 96-well qPCR plate. For a 20 µL reaction, typically use:

      • 10 µL 2X SYBR Green Master Mix

      • 1 µL Forward Primer (10 µM)

      • 1 µL Reverse Primer (10 µM)

      • 2 µL cDNA template (diluted 1:10)

      • 6 µL Nuclease-free water

    • Run the qPCR plate on a real-time PCR instrument with a thermal cycling program such as:

      • Initial denaturation: 95°C for 3 minutes

      • 40 cycles of:

        • Denaturation: 95°C for 10 seconds

        • Annealing/Extension: 60°C for 30 seconds

      • Melt curve analysis

  • Data Analysis (ΔΔCt Method):

    • Determine the cycle threshold (Ct) value for each sample for both the target genes and the housekeeping gene.

    • Normalize the Ct values of the target genes to the housekeeping gene for each sample: ΔCt = Ct(target) - Ct(housekeeping).

    • Calculate the ΔΔCt by subtracting the ΔCt of the vehicle control samples from the ΔCt of the this compound-treated samples: ΔΔCt = ΔCt(treated) - ΔCt(control).

    • Calculate the fold change in gene expression as 2^(-ΔΔCt).

Conclusion

The provided protocols offer robust and reliable methods for quantifying the activation of PPARα by the selective agonist this compound. The dual-luciferase reporter assay provides a direct measure of the transcriptional activation of the PPARα signaling pathway, while qPCR analysis of target genes confirms the downstream biological effects. These assays are essential tools for researchers in drug discovery and development focused on metabolic diseases.

References

Application Notes and Protocols for CP-775146 in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-775146 is a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist.[1] As a key regulator of lipid metabolism, PPARα activation by this compound leads to the modulation of gene expression involved in fatty acid oxidation and lipolysis, making it a valuable tool for investigating metabolic disorders such as hyperlipidemia and non-alcoholic fatty liver disease (NAFLD).[1] These application notes provide detailed protocols for in vivo and in vitro studies to characterize the metabolic effects of this compound.

Mechanism of Action

This compound selectively binds to and activates PPARα, which then forms a heterodimer with the retinoid X receptor (RXR). This complex binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding initiates the transcription of genes involved in fatty acid uptake, transport, and catabolism, primarily in the liver and skeletal muscle. The activation of these pathways results in reduced plasma levels of triglycerides and low-density lipoprotein cholesterol (LDL-c).[1]

Quantitative Data Summary

The following tables summarize the in vitro binding affinity and the in vivo effects of this compound on key metabolic parameters.

Table 1: In Vitro Binding Affinity of this compound

ReceptorKi (nM)
PPARα24.5
PPARβ>10,000
PPARγ>10,000

Table 2: In Vivo Effects of this compound on Metabolic Parameters in High-Fat Diet-Induced Obese Mice [1]

ParameterControl (High-Fat Diet)This compound (0.1 mg/kg)% Change
Serum Triglycerides (mmol/L)1.8 ± 0.20.9 ± 0.1↓ 50%
Serum LDL-c (mmol/L)1.2 ± 0.10.7 ± 0.1↓ 42%
Hepatic Triglycerides (mg/g)85.4 ± 5.255.1 ± 4.8↓ 35%
Serum ALT (U/L)120.5 ± 10.375.2 ± 8.1↓ 38%
Serum AST (U/L)250.6 ± 20.1180.4 ± 15.7↓ 28%

Data are presented as mean ± SEM. ALT: Alanine aminotransferase; AST: Aspartate aminotransferase.

Signaling Pathway

CP775146_Signaling_Pathway cluster_nucleus Nucleus CP775146 This compound PPARa PPARα CP775146->PPARa binds & activates RXR RXR PPARa->RXR heterodimerizes PPRE PPRE (in target genes) RXR->PPRE binds Gene_Expression Increased Gene Expression PPRE->Gene_Expression Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation Gene_Expression->Fatty_Acid_Oxidation Lipolysis ↑ Lipolysis Gene_Expression->Lipolysis Lipid_Metabolism Improved Lipid Metabolism Fatty_Acid_Oxidation->Lipid_Metabolism Lipolysis->Lipid_Metabolism

Caption: Signaling pathway of this compound in regulating lipid metabolism.

Experimental Protocols

In Vivo Study: Evaluation of Metabolic Effects in a Diet-Induced Obesity Mouse Model

This protocol is based on the study by Cai et al. (2020).[1]

1. Animal Model and Diet:

  • Use male C57BL/6 mice, 6-8 weeks old.

  • Induce obesity by feeding a high-fat diet (HFD; e.g., 60% kcal from fat) for 12 weeks. A control group should be fed a standard chow diet.

2. This compound Administration:

  • Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose and 0.2% Tween 80 in sterile water).

  • Administer this compound via intraperitoneal (i.p.) injection daily for a specified period (e.g., 3-7 days). A dose of 0.1 mg/kg has been shown to be effective.[1]

  • The vehicle control group should receive an equivalent volume of the vehicle.

3. Sample Collection and Analysis:

  • At the end of the treatment period, fast the mice overnight (12-16 hours).

  • Collect blood via cardiac puncture or retro-orbital bleeding for serum analysis.

  • Euthanize the mice and collect liver and epididymal white adipose tissue (eWAT).

  • Serum Analysis: Measure levels of triglycerides, total cholesterol, LDL-c, HDL-c, ALT, and AST using commercial assay kits.

  • Hepatic Lipid Analysis: Homogenize a portion of the liver and measure triglyceride content.

  • Gene Expression Analysis (qRT-PCR): Isolate total RNA from liver and eWAT. Perform reverse transcription to synthesize cDNA. Use quantitative real-time PCR (qRT-PCR) to measure the expression of PPARα target genes (e.g., Acadl, Acox1, Cpt1a in the liver; Ucp1, Cidea, Hsl, Atgl in eWAT). Normalize target gene expression to a stable housekeeping gene (e.g., Gapdh).

InVivo_Workflow Start Start: C57BL/6 Mice HFD High-Fat Diet (12 weeks) Start->HFD Treatment This compound or Vehicle (i.p. daily) HFD->Treatment Sample_Collection Sample Collection (Blood, Liver, eWAT) Treatment->Sample_Collection Serum_Analysis Serum Analysis (Lipids, Enzymes) Sample_Collection->Serum_Analysis Liver_Analysis Hepatic Lipid Analysis Sample_Collection->Liver_Analysis Gene_Expression Gene Expression (qRT-PCR) Sample_Collection->Gene_Expression End End: Data Analysis Serum_Analysis->End Liver_Analysis->End Gene_Expression->End

Caption: Experimental workflow for the in vivo evaluation of this compound.

In Vitro Study: PPARα Transactivation Assay in Hepatocytes

This protocol describes a reporter gene assay to measure the activation of PPARα by this compound.

1. Cell Culture and Transfection:

  • Culture a suitable human hepatocyte cell line (e.g., HepG2) in appropriate media.

  • Co-transfect the cells with a PPARα expression vector and a reporter plasmid containing a PPRE-driven luciferase gene. A transfection control plasmid (e.g., expressing β-galactosidase) should also be included.

2. Compound Treatment:

  • After transfection (24-48 hours), treat the cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) or a known PPARα agonist as a positive control. A vehicle-treated group will serve as the negative control.

  • Incubate the cells for 18-24 hours.

3. Luciferase Assay:

  • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

  • Measure the activity of the transfection control (e.g., β-galactosidase activity).

  • Normalize the luciferase activity to the control activity to account for variations in transfection efficiency.

  • Plot the normalized luciferase activity against the log of the compound concentration to determine the EC50 value.

In Vitro Study: Fatty Acid Oxidation Assay in Muscle Cells

This protocol measures the effect of this compound on the rate of fatty acid oxidation in a skeletal muscle cell line (e.g., C2C12 myotubes).

1. Cell Culture and Differentiation:

  • Culture C2C12 myoblasts and differentiate them into myotubes by switching to a low-serum differentiation medium.

2. Compound Treatment:

  • Treat the differentiated myotubes with various concentrations of this compound for 24-48 hours.

3. Fatty Acid Oxidation Measurement:

  • Prepare a solution of radiolabeled fatty acid (e.g., [14C]palmitate or [3H]palmitate) complexed with fatty acid-free bovine serum albumin (BSA).

  • Wash the cells and incubate them with the radiolabeled fatty acid solution for 1-2 hours.

  • The rate of fatty acid oxidation can be determined by measuring the production of 14CO2 (for complete oxidation) or acid-soluble metabolites (for β-oxidation).

  • Normalize the results to the total protein content of each well.

InVitro_Workflow cluster_ppara PPARα Transactivation Assay cluster_fao Fatty Acid Oxidation Assay Start_P Start: HepG2 Cells Transfection Co-transfect with PPARα and Reporter Plasmids Start_P->Transfection Treatment_P Treat with this compound Transfection->Treatment_P Luciferase_Assay Measure Luciferase Activity Treatment_P->Luciferase_Assay End_P End: Determine EC50 Luciferase_Assay->End_P Start_F Start: C2C12 Myoblasts Differentiation Differentiate to Myotubes Start_F->Differentiation Treatment_F Treat with this compound Differentiation->Treatment_F FAO_Assay Incubate with Radiolabeled Fatty Acid Treatment_F->FAO_Assay Measurement Measure Oxidation Products FAO_Assay->Measurement End_F End: Quantify FAO Rate Measurement->End_F

Caption: Experimental workflows for in vitro characterization of this compound.

Conclusion

This compound is a valuable research tool for investigating the role of PPARα in metabolic regulation. The protocols outlined in these application notes provide a framework for conducting comprehensive in vivo and in vitro studies to elucidate its mechanism of action and therapeutic potential. Researchers should optimize these protocols based on their specific experimental systems and objectives.

References

Application Notes and Protocols for In Vivo Efficacy Assessment of CP-775146

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-775146 is a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist.[1][2] PPARα is a nuclear receptor that plays a critical role in the regulation of lipid metabolism, particularly in fatty acid oxidation.[1][2] As such, this compound has been investigated for its therapeutic potential in metabolic disorders characterized by dyslipidemia. These application notes provide a comprehensive guide to the in vivo assessment of this compound efficacy, with a focus on its effects on lipid metabolism in preclinical models. The protocols outlined below are designed to be adapted for specific research needs and provide a framework for robust and reproducible in vivo studies.

Mechanism of Action: PPARα Agonism

This compound functions by binding to and activating PPARα. This activation leads to the transcription of a suite of target genes involved in fatty acid uptake, transport, and β-oxidation, primarily in the liver and other metabolically active tissues.[1][2] This ultimately results in reduced circulating triglycerides and improved lipid profiles.

PPARa_Signaling_Pathway cluster_cellular Cellular Compartment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARa PPARα This compound->PPARa Binding & Activation RXR RXR PPARa->RXR Heterodimerization HSP HSP PPARa->HSP Dissociation PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE DNA Binding TargetGenes Target Genes (e.g., CPT1, ACOX1) PPRE->TargetGenes mRNA mRNA TargetGenes->mRNA Proteins Metabolic Proteins mRNA->Proteins Lipid Metabolism Regulation Lipid Metabolism Regulation Proteins->Lipid Metabolism Regulation

Diagram 1: Simplified PPARα signaling pathway activated by this compound.

In Vivo Efficacy Assessment Protocols

The following protocols are designed for evaluating the efficacy of this compound in rodent models of diet-induced obesity and dyslipidemia.

Protocol 1: In Vivo Efficacy in a Diet-Induced Obese Mouse Model

Objective: To evaluate the effect of this compound on systemic lipid metabolism, liver steatosis, and body weight in a diet-induced obese (DIO) mouse model.

Materials:

  • C57BL/6 mice (male, 6-8 weeks old)

  • High-fat diet (HFD; e.g., 60% kcal from fat)

  • Standard chow diet

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Animal balance

  • Equipment for blood collection (e.g., retro-orbital or tail vein)

  • Biochemical assay kits for serum analysis (Triglycerides, Cholesterol, ALT, AST)

  • Tissue homogenization equipment

  • Reagents for lipid extraction from liver tissue

Experimental Workflow:

DIO_Xenograft_Workflow cluster_setup Model Induction & Grouping cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Induction Induce obesity with High-Fat Diet (12 weeks) Grouping Randomize mice into treatment groups Induction->Grouping Dosing Daily administration of This compound or Vehicle (IP or PO) Grouping->Dosing Monitoring Monitor body weight and food intake regularly Dosing->Monitoring Sacrifice Euthanize mice and collect blood and tissues Monitoring->Sacrifice Biochem Serum lipid and liver enzyme analysis Sacrifice->Biochem Histo Histopathological analysis of liver and adipose tissue Sacrifice->Histo Gene Gene expression analysis (qRT-PCR) Sacrifice->Gene

Diagram 2: Experimental workflow for the diet-induced obese mouse study.

Procedure:

  • Induction of Obesity: Feed mice a high-fat diet for 12 weeks to induce an obese phenotype. A control group should be maintained on a standard chow diet.[2]

  • Grouping and Acclimation: After the induction period, randomize the HFD-fed mice into treatment and vehicle control groups. Allow for a brief acclimation period.

  • Dosing Preparation: Prepare this compound in the chosen vehicle at the desired concentrations (e.g., 0.1 mg/kg, 0.3 mg/kg).[2]

  • Drug Administration: Administer this compound or vehicle via intraperitoneal (IP) injection or oral gavage (PO) once daily for a specified period (e.g., 3 days or longer for chronic studies).[2]

  • Data Collection:

    • Monitor body weight and food intake regularly.

    • At the end of the treatment period, collect blood samples for serum analysis.

  • Endpoint Analysis:

    • Euthanize mice and collect liver and epididymal white adipose tissue (eWAT).

    • Perform biochemical analysis of serum for triglycerides (TG), total cholesterol (TC), low-density lipoprotein cholesterol (LDL-c), alanine aminotransferase (ALT), and aspartate aminotransferase (AST).[2]

    • Measure hepatic TG content.

    • Fix a portion of the liver and eWAT in formalin for histopathological analysis (H&E staining).

    • Snap-freeze remaining tissues in liquid nitrogen for subsequent molecular analysis.

Protocol 2: Pharmacodynamic (PD) Marker Analysis

Objective: To assess the in vivo activation of PPARα signaling by this compound in liver and adipose tissue.

Materials:

  • Liver and eWAT samples from the efficacy study

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix and primers for target genes (e.g., Acadl, Acox-1, CPT-1, Ehhadh, Cidea, Ucp1) and a housekeeping gene.[2]

  • Protein lysis buffer with protease and phosphatase inhibitors

  • Antibodies for Western blotting (if specific protein targets are to be evaluated)

  • Western blotting equipment and reagents

Procedure:

  • RNA Extraction and qRT-PCR:

    • Extract total RNA from frozen liver and eWAT samples.

    • Synthesize cDNA from the extracted RNA.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of PPARα target genes involved in fatty acid oxidation and thermogenesis.[2]

  • Protein Analysis (Optional):

    • Homogenize tissue samples in lysis buffer.

    • Determine protein concentration using a suitable assay (e.g., BCA).

    • Perform Western blotting to analyze the protein levels of key enzymes in the fatty acid oxidation pathway.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Effect of this compound on Serum Parameters in DIO Mice

Treatment GroupSerum TG (mg/dL)Serum TC (mg/dL)Serum LDL-c (mg/dL)Serum ALT (U/L)Serum AST (U/L)
Chow + Vehicle
HFD + Vehicle
HFD + this compound (0.1 mg/kg)
HFD + this compound (0.3 mg/kg)

Table 2: Effect of this compound on Body and Liver Parameters in DIO Mice

Treatment GroupFinal Body Weight (g)Liver Weight (g)Hepatic TG (mg/g tissue)
Chow + Vehicle
HFD + Vehicle
HFD + this compound (0.1 mg/kg)
HFD + this compound (0.3 mg/kg)

Table 3: Relative Gene Expression of PPARα Target Genes

Treatment GroupAcadl (Liver)Acox-1 (Liver)CPT-1 (Liver)Ucp1 (eWAT)Cidea (eWAT)
HFD + Vehicle1.01.01.01.01.0
HFD + this compound (0.1 mg/kg)
HFD + this compound (0.3 mg/kg)

Data should be presented as mean ± SEM. Statistical significance should be indicated.

Conclusion

These application notes and protocols provide a robust framework for the in vivo evaluation of this compound efficacy. By employing a diet-induced obese mouse model and conducting thorough endpoint analyses, researchers can effectively characterize the pharmacological effects of this PPARα agonist on lipid metabolism and related pathologies. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data essential for advancing our understanding of this compound and its therapeutic potential.

References

Application Notes and Protocols for CP-775146 in Primary Hepatocyte Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-775146 is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[1] PPARα is a nuclear receptor that plays a critical role in the regulation of lipid metabolism, particularly in the liver.[1] Activation of PPARα leads to the upregulation of genes involved in fatty acid uptake, binding, and β-oxidation, thereby reducing lipid accumulation in hepatocytes. These characteristics make this compound a valuable tool for in vitro studies of hepatic lipid metabolism and for the preclinical evaluation of therapeutic strategies targeting non-alcoholic fatty liver disease (NAFLD) and related metabolic disorders.

Primary hepatocytes are a crucial in vitro model system as they closely mimic the physiological functions of the liver.[2] Utilizing this compound in primary hepatocyte cultures allows for the detailed investigation of its mechanism of action and its effects on cellular lipid homeostasis in a controlled environment.

Mechanism of Action

This compound acts as a ligand for PPARα. Upon binding, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event recruits coactivator proteins and initiates the transcription of genes involved in fatty acid metabolism.

Key downstream effects of this compound-mediated PPARα activation in hepatocytes include:

  • Increased Fatty Acid Oxidation: Upregulation of genes such as Acyl-CoA Oxidase 1 (ACOX1), Carnitine Palmitoyltransferase 1 (CPT1), and Long-chain acyl-CoA dehydrogenase (ACADL).[1]

  • Reduced Triglyceride Accumulation: By promoting the breakdown of fatty acids, this compound helps to decrease the substrate available for triglyceride synthesis.

  • Induction of Fibroblast Growth Factor 21 (FGF21): FGF21 is a metabolic regulator with beneficial effects on glucose and lipid metabolism.[1]

Experimental Applications

The use of this compound in primary hepatocyte culture is applicable to a variety of research areas:

  • NAFLD Research: Investigating the potential of PPARα agonists to reverse or prevent hepatic steatosis.

  • Drug Discovery: Screening and characterizing novel compounds that modulate lipid metabolism.

  • Mechanistic Studies: Elucidating the detailed molecular pathways regulated by PPARα in hepatocytes.

  • Toxicology Studies: Assessing the potential for drug-induced steatosis and the protective effects of PPARα activation.

Data Presentation

Table 1: In Vivo Effects of this compound on Liver Lipid Metabolism in High-Fat Diet-Fed Mice[1]
ParameterControl (High-Fat Diet)This compound (0.1 mg/kg)Fold Change
Gene Expression (mRNA)
Acadl1.002.5 ± 0.3↑ 2.5
Acox11.003.2 ± 0.4↑ 3.2
Ehhadh1.002.8 ± 0.3↑ 2.8
Fgf211.004.5 ± 0.5↑ 4.5
Cpt1β1.003.0 ± 0.4↑ 3.0
Protein Expression
CPT1α1.001.8 ± 0.2↑ 1.8
CPT1β1.002.1 ± 0.3↑ 2.1
Biochemical Markers
Hepatic Triglycerides (mg/g)150 ± 1590 ± 10↓ 0.6
Serum ALT (U/L)120 ± 1270 ± 8↓ 0.58
Serum AST (U/L)250 ± 25150 ± 18↓ 0.6

Data are presented as mean ± standard deviation. Fold change is relative to the control group.

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Hepatocytes

This protocol outlines a general method for isolating and culturing primary hepatocytes, which can be adapted from various published sources.[3][4][5]

Materials:

  • Collagenase (Type IV)

  • Hepatocyte Wash Medium (e.g., Williams' Medium E with supplements)

  • Percoll

  • Collagen-coated culture plates

  • Hepatocyte Plating Medium (e.g., Williams' Medium E with serum and supplements)[6]

  • Hepatocyte Maintenance Medium (e.g., serum-free Williams' Medium E with supplements)[7]

Procedure:

  • Liver Perfusion: Perfuse the liver in situ through the portal vein, first with a calcium-free buffer containing EGTA, followed by a buffer containing collagenase to digest the extracellular matrix.

  • Cell Dissociation: Gently dissociate the digested liver in wash medium to release the hepatocytes.

  • Cell Filtration and Purification: Filter the cell suspension through a cell strainer (e.g., 70 µm) to remove undigested tissue. Purify the hepatocytes from other cell types using a Percoll gradient centrifugation.

  • Cell Viability and Counting: Assess cell viability using the trypan blue exclusion method. A viability of >85% is generally considered good. Count the viable hepatocytes.

  • Cell Plating: Seed the hepatocytes onto collagen-coated plates at a desired density (e.g., 0.5 x 10^6 cells/well for a 6-well plate) in plating medium.

  • Cell Attachment: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 4-6 hours to allow for cell attachment.

  • Medium Change: After attachment, replace the plating medium with maintenance medium. The cells are now ready for treatment with this compound.

Protocol 2: Treatment of Primary Hepatocytes with this compound

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Hepatocyte Maintenance Medium

  • Primary hepatocytes cultured as described in Protocol 1

Procedure:

  • Prepare this compound Working Solutions: Dilute the this compound stock solution in hepatocyte maintenance medium to achieve the desired final concentrations. A typical concentration range for in vitro studies with PPARα agonists is 0.1 to 10 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental endpoint. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1% (v/v) to avoid solvent-induced toxicity.

  • Treatment: Remove the existing medium from the cultured hepatocytes and add the medium containing the desired concentration of this compound or vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the cells for the desired period. The incubation time will depend on the endpoint being measured. For gene expression analysis, a 24-hour incubation is often sufficient. For lipid accumulation assays, a 24 to 48-hour incubation may be necessary.

  • Endpoint Analysis: After the incubation period, proceed with the desired analysis, such as RNA isolation for gene expression analysis, cell lysis for protein analysis, or staining for lipid accumulation.

Protocol 3: Analysis of Gene Expression by qRT-PCR

Materials:

  • RNA isolation kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., ACOX1, CPT1A, FGF21) and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

  • RNA Isolation: Isolate total RNA from the treated and control hepatocytes using a commercially available kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.

  • qPCR: Perform quantitative real-time PCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Protocol 4: Assessment of Cellular Lipid Accumulation

Materials:

  • Oil Red O staining solution

  • Formalin (10%)

  • Phosphate-buffered saline (PBS)

  • Isopropyl alcohol

Procedure:

  • Fixation: After treatment, wash the cells with PBS and fix them with 10% formalin for at least 1 hour.

  • Staining: Wash the fixed cells with water and then with 60% isopropyl alcohol. Stain the cells with a freshly prepared and filtered Oil Red O solution for 10-15 minutes.

  • Washing: Wash the cells with 60% isopropyl alcohol and then with water to remove excess stain.

  • Visualization and Quantification: Visualize the lipid droplets under a microscope. For quantification, the stained lipid can be eluted with 100% isopropyl alcohol, and the absorbance can be measured at a specific wavelength (e.g., 510 nm).

Visualizations

Signaling_Pathway cluster_nucleus Nucleus CP775146 This compound PPARa PPARα CP775146->PPARa Binds and Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to TargetGenes Target Genes (e.g., ACOX1, CPT1A, FGF21) PPRE->TargetGenes Initiates Transcription FattyAcidOxidation ↑ Fatty Acid Oxidation TargetGenes->FattyAcidOxidation LipidAccumulation ↓ Lipid Accumulation FattyAcidOxidation->LipidAccumulation

Caption: this compound signaling pathway in hepatocytes.

Experimental_Workflow HepatocyteIsolation 1. Isolate Primary Hepatocytes HepatocyteCulture 2. Culture on Collagen-Coated Plates HepatocyteIsolation->HepatocyteCulture Treatment 3. Treat with this compound HepatocyteCulture->Treatment EndpointAnalysis 4. Endpoint Analysis Treatment->EndpointAnalysis GeneExpression Gene Expression (qRT-PCR) EndpointAnalysis->GeneExpression LipidAccumulation Lipid Accumulation (Oil Red O) EndpointAnalysis->LipidAccumulation ProteinAnalysis Protein Analysis (Western Blot) EndpointAnalysis->ProteinAnalysis

Caption: Experimental workflow for studying this compound.

References

Troubleshooting & Optimization

CP-775146 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CP-775146. The information is designed to address common challenges, particularly those related to solubility, to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα). Its mechanism of action involves binding to and activating PPARα, a nuclear receptor that plays a key role in the regulation of lipid metabolism and inflammation. Upon activation, PPARα forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, leading to their increased transcription.

Q2: What are the known solubility characteristics of this compound?

The solubility of this compound can be challenging in aqueous solutions. Based on available data, its solubility in common laboratory solvents is summarized below.

Troubleshooting Guide: Solubility and Solution Preparation

Issue: I am having difficulty dissolving this compound.

  • Problem: The compound is not dissolving in my chosen solvent or is precipitating out of solution.

  • Solution: Due to its low aqueous solubility, a stepwise approach is recommended for preparing solutions of this compound for in vitro and in vivo experiments.

Table 1: this compound Solubility Data

SolventSolubilityConcentration (at MW 423.54)Source
DMSO (Dimethyl sulfoxide)≥ 80 mg/mL≥ 188.88 mM
MethanolSlightly solubleData not available[1]
EthanolData not availableData not available
PBS (Phosphate-Buffered Saline)Data not available (expected to be low)Data not available
WaterData not available (expected to be very low)Data not available

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the compound. For example, to prepare a 10 mM stock solution, add 235.5 µL of DMSO for every 1 mg of this compound.

  • Dissolution: Vortex the solution for 1-2 minutes to aid dissolution. Gentle warming in a water bath (37°C) for 5-10 minutes can also be applied if necessary. Ensure the vial is tightly capped.

  • Storage: Store the stock solution at -20°C in a tightly sealed vial. For long-term storage, aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.

Issue: My compound precipitates when I dilute the DMSO stock into my aqueous cell culture medium or buffer.

  • Problem: The compound is soluble in the DMSO stock but crashes out of solution upon dilution into an aqueous environment.

  • Solution: This is a common issue with hydrophobic compounds. The following steps can help to mitigate precipitation.

Protocol 2: Dilution of DMSO Stock Solution for In Vitro Experiments

  • Pre-warm Media/Buffer: Warm your cell culture media or experimental buffer to 37°C.

  • Serial Dilution (Recommended): Instead of a single large dilution, perform serial dilutions. For example, first, dilute the high-concentration DMSO stock to an intermediate concentration in DMSO.

  • Final Dilution: For the final dilution into your aqueous medium, add the DMSO stock solution dropwise while gently vortexing or swirling the medium. The final concentration of DMSO in the medium should be kept as low as possible (typically <0.5%) to avoid solvent-induced cellular toxicity.

  • Solubility Enhancers: If precipitation persists, consider the use of a solubility-enhancing agent such as Pluronic F-68 (at a low, non-toxic concentration) in your final medium.

  • Immediate Use: Use the freshly prepared solution immediately to minimize the risk of precipitation over time.

Logical Workflow for Troubleshooting Precipitation

G cluster_0 Troubleshooting Precipitation A Precipitation Observed in Aqueous Medium B Is the final DMSO concentration <0.5%? A->B C Reduce final DMSO concentration B->C No D Was the dilution performed stepwise? B->D Yes C->D E Perform serial dilution D->E No F Was the medium pre-warmed? D->F Yes E->F G Pre-warm medium to 37°C F->G No H Consider solubility enhancers (e.g., Pluronic F-68) F->H Yes G->H I Use solution immediately after preparation H->I PPAR_Signaling cluster_0 Cellular Environment CP775146 This compound (Ligand) PPARa PPARα CP775146->PPARa Binds & Activates RXR RXR PPARa->RXR Heterodimerization PPRE PPRE (DNA) RXR->PPRE Binds to TargetGenes Target Genes (e.g., for fatty acid oxidation) PPRE->TargetGenes Promotes Transcription mRNA mRNA TargetGenes->mRNA Transcription Protein Protein mRNA->Protein Translation BiologicalResponse Biological Response (e.g., ↓ Triglycerides) Protein->BiologicalResponse

References

Technical Support Center: Optimizing CP-775146 Dosage for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of CP-775146, a selective peroxisome proliferator-activated receptor alpha (PPARα) agonist. The following information is intended to facilitate the effective design and execution of experiments to achieve maximum efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective and high-affinity agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2] PPARα is a ligand-activated transcription factor that belongs to the nuclear hormone receptor superfamily.[3][4] Upon activation by a ligand such as this compound, PPARα forms a heterodimer with the retinoid X receptor (RXR).[1][2][3] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes.[1][2] This binding initiates the recruitment of coactivator proteins, leading to the regulation of gene expression. The genes targeted by PPARα are primarily involved in lipid metabolism, fatty acid oxidation, and inflammation.[5][6][7]

Q2: What are the primary applications of this compound in a research setting?

A2: Given its function as a PPARα agonist, this compound is primarily used in research to investigate the roles of PPARα in various physiological and pathophysiological processes. These include studying lipid metabolism, particularly the breakdown of fatty acids, and its potential therapeutic effects in metabolic disorders such as dyslipidemia.[8] Additionally, due to the anti-inflammatory properties of PPARα activation, this compound can be used to explore its role in inflammatory diseases.[9][10]

Q3: How should I prepare and store this compound?

A3: this compound is typically supplied as a solid. For in vitro experiments, it is soluble in DMSO.[11] It is recommended to prepare a concentrated stock solution in DMSO, which can then be further diluted in culture medium to the desired final concentration for your experiments. When preparing dilutions, ensure that the final concentration of DMSO in the assay does not exceed a level that could cause cytotoxicity, typically below 0.4%.[11][12] Stock solutions should be stored at -20°C or -80°C to maintain stability.

Troubleshooting Guides

This guide addresses common issues that may arise during the experimental use of this compound.

Issue 1: Inconsistent or No Response in Cell-Based Assays (e.g., Luciferase Reporter Assay)

  • Potential Cause: Low Transfection Efficiency.

    • Troubleshooting Steps:

      • Optimize the DNA-to-transfection reagent ratio.

      • Ensure cells are healthy, actively dividing, and at an optimal confluency (typically 70-90%) at the time of transfection.[8][13]

      • Use low-passage number cells, as excessive passaging can negatively impact transfection efficiency.[8]

      • Confirm the integrity and purity of your plasmid DNA.

  • Potential Cause: Weak or No Signal.

    • Troubleshooting Steps:

      • Verify that your reporter construct contains a functional PPRE.

      • Confirm that the cell line used expresses PPARα. If not, you may need to co-transfect with a PPARα expression vector.

      • Increase the concentration of this compound. A full dose-response curve should be generated to determine the optimal concentration.

      • Check the functionality of your luciferase assay reagents and ensure they are not expired.[2]

  • Potential Cause: High Background Signal.

    • Troubleshooting Steps:

      • Use a promoterless or minimal promoter vector as a negative control to assess baseline luciferase activity.

      • Titrate the amount of reporter plasmid used in the transfection to find a concentration that gives a good signal-to-background ratio.[14]

      • When using white plates for luminescence readings, be aware of potential phosphorescence and cross-talk. Allow plates to adapt to the dark before reading.[3]

      • Ensure complete cell lysis to release all luciferase.

  • Potential Cause: High Variability Between Replicates.

    • Troubleshooting Steps:

      • Ensure uniform cell seeding density across all wells.[15]

      • Use a multichannel pipette for reagent addition to minimize timing differences between wells.[2]

      • Prepare a master mix of reagents to be added to all relevant wells to reduce pipetting errors.[2]

      • Check for and prevent evaporation from the wells, especially those on the edge of the plate, by ensuring proper incubator humidity and using the maximum recommended well volume.[16]

Issue 2: Inconsistent Results in Gene Expression Analysis (qPCR)

  • Potential Cause: Poor RNA Quality.

    • Troubleshooting Steps:

      • Use a standardized RNA extraction method and ensure all samples are treated consistently.

      • Assess RNA integrity (e.g., using a Bioanalyzer) before proceeding with cDNA synthesis.

  • Potential Cause: Variability in qPCR Assay.

    • Troubleshooting Steps:

      • Use validated primer sets for your target genes (e.g., CPT1A, ACOX1) and reference genes.

      • Normalize the expression of your target genes to one or more stable reference genes.

      • Run technical replicates for each sample to assess pipetting accuracy.

  • Potential Cause: Cell Culture Conditions.

    • Troubleshooting Steps:

      • Ensure consistent cell density and treatment duration across all experiments.

      • Be aware that the expression of some PPARα target genes can be influenced by components in the culture medium, such as fatty acids in serum.

Issue 3: Compound Solubility and Cytotoxicity

  • Potential Cause: Compound Precipitation.

    • Troubleshooting Steps:

      • Visually inspect the culture medium after adding the diluted this compound stock to ensure no precipitation has occurred.

      • If solubility in aqueous media is an issue, consider using a formulation with a solubilizing agent, ensuring the agent itself does not affect the assay.

  • Potential Cause: Cytotoxicity at Higher Concentrations.

    • Troubleshooting Steps:

      • Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration range of this compound that is non-toxic to your cells.

      • Always include a vehicle control (DMSO) at the same final concentration as your highest this compound dose to assess the effect of the solvent on cell viability.

Data Presentation

Table 1: In Vitro Activity of this compound and other PPARα Agonists

CompoundTargetAssay TypeCell LineEC50 / Ki (nM)Reference
This compound Human PPARαReporter AssayProprietary Mammalian Cells(See dose-response curve)[17]
This compound Human PPARαBinding AssayIn vitro24.5 (Ki)[1][2]
GW7647Human PPARαReporter AssayProprietary Mammalian Cells~10[11][17]
GW590735Human PPARαReporter AssayProprietary Mammalian Cells(See dose-response curve)[17]
Fenofibric AcidHuman PPARαReporter AssayHepG2>21,840[18]

Experimental Protocols

1. Cell-Based PPARα Transactivation Assay (Luciferase Reporter)

  • Objective: To quantify the agonist activity of this compound on human PPARα.

  • Materials:

    • HEK293T cells (or other suitable cell line)

    • PPARα expression vector

    • PPRE-driven luciferase reporter vector (e.g., pGL4)

    • A control vector for normalization (e.g., Renilla luciferase)

    • Transfection reagent

    • This compound

    • Luciferase assay reagent

    • White, opaque 96-well plates

  • Methodology:

    • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-90% confluency on the day of transfection.

    • Transfection: Co-transfect the cells with the PPARα expression vector, the PPRE-luciferase reporter vector, and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's protocol.

    • Incubation: Incubate the cells for 24 hours post-transfection.

    • Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the different concentrations of this compound. Include a vehicle-only control (e.g., DMSO).

    • Incubation: Incubate the treated cells for another 18-24 hours.

    • Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

    • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the log of the this compound concentration to generate a dose-response curve and calculate the EC50 value.

2. Quantitative Real-Time PCR (qPCR) for PPARα Target Gene Expression

  • Objective: To measure the effect of this compound on the expression of PPARα target genes.

  • Materials:

    • HepG2 cells (or other metabolically active cell line expressing PPARα)

    • This compound

    • RNA extraction kit

    • cDNA synthesis kit

    • qPCR master mix

    • Validated primers for target genes (e.g., CPT1A, ACOX1) and reference genes (e.g., GAPDH, ACTB)

  • Methodology:

    • Cell Seeding and Treatment: Seed HepG2 cells in 6-well plates. Once they reach the desired confluency, treat the cells with various concentrations of this compound or a vehicle control for a specified period (e.g., 24 hours).

    • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit.

    • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

    • qPCR: Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and reference genes.

    • Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the reference gene(s).

Visualizations

PPARa_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARa_inactive PPARα This compound->PPARa_inactive Enters Cell & Nucleus PPARa_active PPARα RXR_inactive RXR RXR_active RXR PPRE PPRE PPARa_active->PPRE Heterodimerizes with RXR Coactivators Coactivators Target_Genes Target Genes (e.g., CPT1A, ACOX1) Coactivators->Target_Genes Activates Transcription PPRE->Coactivators Recruits mRNA mRNA Target_Genes->mRNA Protein Synthesis\n(Lipid Metabolism, etc.) Protein Synthesis (Lipid Metabolism, etc.) mRNA->Protein Synthesis\n(Lipid Metabolism, etc.)

Caption: PPARα Signaling Pathway Activation by this compound.

Experimental_Workflow_Luciferase_Assay A 1. Seed Cells (e.g., HEK293T in 96-well plate) B 2. Transfect Cells (PPARα, PPRE-Luc, Renilla) A->B C 3. Incubate (24 hours) B->C D 4. Treat with this compound (Dose-response concentrations) C->D E 5. Incubate (18-24 hours) D->E F 6. Lyse Cells & Add Substrate E->F G 7. Measure Luminescence (Dual-Luciferase Assay) F->G H 8. Data Analysis (Normalize, Plot, Calculate EC50) G->H

Caption: Workflow for a PPARα Luciferase Reporter Assay.

References

Technical Support Center: CP-775146 In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CP-775146 in in vivo experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Formulation and Administration

Q1: What is the recommended vehicle for formulating this compound for in vivo studies?

A1: Currently, there is limited publicly available information on the specific vehicle used for the in vivo formulation of this compound. However, for small molecules with similar characteristics, a common approach is to first dissolve the compound in a minimal amount of an organic solvent such as dimethyl sulfoxide (DMSO) and then dilute it with a sterile, biocompatible vehicle like saline or phosphate-buffered saline (PBS) to the final desired concentration. It is crucial to perform a solubility test to ensure that this compound does not precipitate upon dilution. The final concentration of DMSO should be kept to a minimum (typically <5% of the total injection volume) to avoid vehicle-induced toxicity.

Troubleshooting Formulation Issues:

IssuePotential CauseRecommended Solution
Precipitation upon dilution Poor solubility of this compound in the final vehicle.- Increase the proportion of the organic solvent (e.g., DMSO), but be mindful of its potential toxicity. - Consider using other solubilizing agents or vehicles such as polyethylene glycol (PEG), cyclodextrins, or corn oil, after verifying their compatibility with the experimental model and administration route.
Inconsistent results between experiments Instability of the formulation.- Prepare the formulation fresh before each use. - If storage is necessary, conduct stability tests to determine the appropriate storage conditions and duration.

Q2: What is the recommended route of administration and injection volume for this compound in mice?

A2: In a study with diet-induced obese C57BL/6 mice, this compound was administered via intraperitoneal (IP) injection.[1] The volume of administration for IP injections in mice should be kept to a minimum to avoid discomfort and potential complications. A general guideline is to not exceed 10 mL/kg of body weight. For a 25g mouse, this would be a maximum of 0.25 mL.

Troubleshooting Administration Issues:

IssuePotential CauseRecommended Solution
Swelling or irritation at the injection site Improper injection technique or irritant formulation.- Ensure proper restraint and injection technique to avoid subcutaneous deposition of the compound. - If the formulation is suspected to be an irritant, consider further dilution or a different vehicle.
Variable drug exposure Inconsistent administration.- Ensure all personnel are properly trained in the chosen administration technique. - For IP injections, aim for the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.

2. Efficacy and Dosing

Q3: What is a recommended effective dose of this compound in mice?

A3: An effective dose of 0.1 mg/kg was reported to significantly reduce plasma triglyceride and LDL-c levels, as well as hepatic triglyceride content in high-fat diet-induced obese mice.[1]

Q4: I am not observing the expected therapeutic effect. What could be the reason?

A4: Lack of efficacy can be due to several factors. Refer to the troubleshooting guide below.

Troubleshooting Lack of Efficacy:

IssuePotential CauseRecommended Solution
Suboptimal Dose The dose used may be too low for the specific animal model or disease state.- Perform a dose-response study to determine the optimal effective dose for your experimental conditions.
Inadequate Dosing Frequency The compound may be cleared from the system before it can exert its full effect.- Review the pharmacokinetic properties of this compound if available. - Consider increasing the dosing frequency (e.g., from once daily to twice daily) if the compound has a short half-life.
Poor Bioavailability The compound may not be reaching the target tissue in sufficient concentrations.- While IP injection generally offers good bioavailability, consider alternative administration routes if poor absorption is suspected.
Animal Model Resistance The chosen animal model may not be responsive to PPARα agonism.- Confirm the expression and functionality of PPARα in your model. - Consider using a different, validated model for your research question.

3. Safety and Toxicity

Q5: What is the known safe dose of this compound in mice?

A5: A study in C57BL/6 mice indicated that the safe dose of this compound is less than 0.3 mg/kg when administered via intraperitoneal injection for 3 days.[1]

Q6: I am observing signs of toxicity in my experimental animals. What should I do?

A6: If you observe signs of toxicity such as weight loss, lethargy, ruffled fur, or other adverse effects, it is important to take immediate action.

Troubleshooting Toxicity Issues:

IssuePotential CauseRecommended Solution
Dose is too high The administered dose exceeds the maximum tolerated dose in the specific animal strain or model.- Reduce the dose to a level known to be safe (i.e., <0.3 mg/kg).[1] - Conduct a dose-range finding study to determine the maximum tolerated dose (MTD) in your specific experimental setup.
Vehicle-induced toxicity The formulation vehicle (e.g., DMSO) may be causing adverse effects at the concentration used.- Reduce the concentration of the potentially toxic vehicle component. - Include a vehicle-only control group to differentiate between compound and vehicle effects.
Off-target effects The compound may have unintended biological effects.- Carefully monitor for and document all clinical signs. - Consider conducting histopathological analysis of key organs to identify potential target organs of toxicity.

Quantitative Data Summary

ParameterValueSpecies/ModelSource
Effective Dose 0.1 mg/kg (IP)C57BL/6 mice (HFD-induced obesity)[1]
Safe Dose < 0.3 mg/kg (IP)C57BL/6 mice[1]
Ki for PPARα 24.5 nMin vitro[2]
Ki for PPARβ and PPARγ >10 µMin vitro[2]

Experimental Protocols

Representative Protocol for In Vivo Efficacy Study of this compound in a Diet-Induced Obesity Mouse Model

This protocol is based on the methodology described by Zhang et al., 2020.[1]

  • Animal Model: Male C57BL/6 mice, 6-8 weeks old.

  • Diet-Induced Obesity: Feed mice a high-fat diet (HFD) for 12 weeks to induce obesity and metabolic dysfunction. A control group should be fed a standard chow diet.

  • Grouping: Randomly assign HFD-fed mice to a vehicle control group and a this compound treatment group.

  • Formulation Preparation (Suggested):

    • Dissolve this compound in 100% DMSO to create a stock solution.

    • On the day of injection, dilute the stock solution with sterile saline to the final desired concentration (e.g., for a 0.1 mg/kg dose in a 25g mouse with an injection volume of 0.1 mL, the final concentration would be 0.025 mg/mL). Ensure the final DMSO concentration is below 5%.

  • Administration:

    • Administer this compound (0.1 mg/kg) or vehicle via intraperitoneal injection once daily for a specified duration (e.g., 3 days).[1]

  • Monitoring:

    • Monitor body weight and food intake daily.

    • Observe animals for any clinical signs of toxicity.

  • Endpoint Analysis:

    • At the end of the treatment period, collect blood samples for analysis of serum lipids (triglycerides, LDL-c) and liver enzymes (ALT, AST).

    • Harvest liver and adipose tissue for weight measurement, histological analysis, and gene expression analysis (e.g., qRT-PCR for PPARα target genes).

Visualizations

PPARa_Signaling_Pathway Figure 1. Simplified PPARα Signaling Pathway CP775146 This compound PPARa PPARα CP775146->PPARa binds & activates PPRE PPRE (Peroxisome Proliferator Response Element) PPARa->PPRE heterodimerizes with RXR and binds to DNA RXR RXR RXR->PPRE TargetGenes Target Gene Transcription (e.g., ACOX1, CPT1) PPRE->TargetGenes regulates MetabolicEffects Metabolic Effects (Increased Fatty Acid Oxidation, Reduced Triglycerides) TargetGenes->MetabolicEffects leads to

Caption: Figure 1. Simplified PPARα Signaling Pathway.

Experimental_Workflow Figure 2. In Vivo Experimental Workflow start Start: C57BL/6 Mice hfd High-Fat Diet (12 weeks) start->hfd grouping Randomize into Groups (Vehicle, this compound) hfd->grouping treatment Daily IP Injection (e.g., 3 days) grouping->treatment monitoring Monitor Body Weight, Food Intake, Clinical Signs treatment->monitoring endpoint Endpoint Analysis: Blood & Tissue Collection monitoring->endpoint analysis Biochemical & Gene Expression Analysis endpoint->analysis

Caption: Figure 2. In Vivo Experimental Workflow.

Troubleshooting_Flowchart Figure 3. Troubleshooting In Vivo Issues start Issue Observed no_effect Lack of Efficacy? start->no_effect toxicity Signs of Toxicity? start->toxicity check_dose Check Dose (is it ≥ 0.1 mg/kg?) no_effect->check_dose Yes dose_high Dose too high? (> 0.3 mg/kg?) toxicity->dose_high Yes check_formulation Check Formulation (Solubility, Stability) check_dose->check_formulation check_admin Check Administration (Route, Technique) check_formulation->check_admin check_model Check Animal Model (Responsiveness) check_admin->check_model reduce_dose Reduce Dose dose_high->reduce_dose check_vehicle Check Vehicle (Toxicity Control) dose_high->check_vehicle No

Caption: Figure 3. Troubleshooting In Vivo Issues.

References

Technical Support Center: Improving the Bioavailability of CP-775146

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the bioavailability of CP-775146.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist.[1] It is a white to tan powder with a molecular weight of 423.54. Key properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₂₆H₃₃NO₄[1]
Molecular Weight423.54 g/mol
AppearanceWhite to tan powder
SolubilityDMSO: ≥80 mg/mL, Methanol: Slightly soluble[1]
Storage Temperature-20°C[1]

Q2: My in vivo experiments with orally administered this compound are showing inconsistent or lower than expected efficacy. What could be the reason?

Inconsistent or low efficacy with oral administration of this compound is often attributed to its poor aqueous solubility, which can lead to low and variable oral bioavailability. For a drug to be absorbed effectively from the gastrointestinal tract, it must first dissolve in the intestinal fluids.[2][3] Poor solubility can limit the dissolution rate and, consequently, the amount of drug that reaches systemic circulation.[2][3]

Q3: What are the general strategies to improve the oral bioavailability of poorly soluble compounds like this compound?

Several formulation strategies can be employed to enhance the oral bioavailability of poorly water-soluble drugs.[2][4][5][6] These techniques aim to increase the drug's solubility and dissolution rate.[2][3] Common approaches include:

  • Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size (micronization or nanosizing) can improve the dissolution rate.[3][7]

  • Solid Dispersions: Dispersing the drug in a solid matrix, such as a polymer, can enhance its solubility.[2][6]

  • Lipid-Based Formulations: Formulating the drug in lipids, oils, or surfactants can improve its absorption.[4][5][7] Self-emulsifying drug delivery systems (SEDDS) are a promising option in this category.[7]

  • Complexation: Encapsulating the drug molecule within a complexing agent, such as cyclodextrins, can increase its solubility in water.[6][7]

  • Salt Formation: Converting the drug into a salt form can increase its solubility, particularly for acidic or basic compounds.[2][6]

Troubleshooting Guides

Issue: Poor Dissolution of this compound in Aqueous Buffers

Possible Cause: The inherent low aqueous solubility of the compound.

Solutions:

  • Particle Size Reduction:

    • Micronization: Use techniques like air-jet milling to reduce the particle size to the micron range (2-5 μm).[3][7]

    • Nanonization: Employ methods like wet milling or homogenization to create a nanosuspension with particle sizes in the sub-micron range.[3]

  • Formulation with Excipients:

    • Co-solvents: Test the solubility of this compound in binary or ternary solvent systems containing a water-miscible solvent such as polyethylene glycol (PEG) 300, propylene glycol, or ethanol.[8]

    • Surfactants: Evaluate the effect of non-ionic surfactants like Tween® 80 or Cremophor® EL on the solubility of this compound.

Issue: Low and Variable Plasma Concentrations of this compound After Oral Dosing in Animal Models

Possible Cause: Poor absorption from the gastrointestinal tract due to low solubility and/or permeability.

Solutions:

  • Amorphous Solid Dispersions:

    • Prepare a solid dispersion of this compound with a hydrophilic polymer carrier (e.g., PVP K30, HPMC, Soluplus®). This can be achieved through methods like spray drying or hot-melt extrusion. The amorphous form of the drug is generally more soluble than its crystalline form.[5]

  • Lipid-Based Formulations (e.g., SEDDS):

    • Develop a self-emulsifying drug delivery system. This involves dissolving this compound in a mixture of oils (e.g., Capryol™ 90), surfactants (e.g., Cremophor® EL), and co-surfactants (e.g., Transcutol® HP). Upon gentle agitation in an aqueous medium, these formulations form fine oil-in-water emulsions, which can enhance drug solubilization and absorption.[7]

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
  • Selection of Carrier: Choose a hydrophilic polymer carrier such as polyvinylpyrrolidone (PVP) K30 or hydroxypropyl methylcellulose (HPMC).

  • Dissolution: Dissolve both this compound and the carrier in a suitable common volatile solvent (e.g., methanol, ethanol, or a mixture thereof) at various drug-to-carrier ratios (e.g., 1:1, 1:2, 1:5 w/w).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Drying: Dry the resulting solid mass in a vacuum oven at room temperature for 24-48 hours to remove any residual solvent.

  • Sizing and Storage: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle, sieve to obtain a uniform particle size, and store in a desiccator until further use.

  • Characterization (Optional but Recommended):

    • Dissolution Testing: Compare the dissolution profile of the solid dispersion with that of the pure drug in a relevant buffer (e.g., simulated gastric fluid or simulated intestinal fluid).

    • Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug in the dispersion.

Protocol 2: Formulation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
  • Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable components.

  • Formulation Development:

    • Dissolve this compound in the selected oil.

    • Add the surfactant and co-surfactant to the oil-drug mixture.

    • Homogenize the mixture using a vortex mixer or magnetic stirrer until a clear and uniform solution is obtained. Various ratios of oil, surfactant, and co-surfactant should be tested to identify the optimal formulation.

  • Self-Emulsification Assessment:

    • Add a small volume (e.g., 1 mL) of the prepared SEDDS formulation to a larger volume (e.g., 250 mL) of distilled water or a relevant buffer in a glass beaker with gentle agitation.

    • Observe the formation of an emulsion. A good SEDDS formulation will form a clear or slightly bluish-white emulsion rapidly.

  • Characterization (Optional but Recommended):

    • Droplet Size Analysis: Measure the globule size and polydispersity index of the resulting emulsion using a dynamic light scattering (DLS) instrument.

    • In Vitro Drug Release: Perform in vitro drug release studies using a dialysis bag method to compare the release profile of the SEDDS formulation with that of the pure drug.

Data Presentation

Summarize your experimental data in a structured table to facilitate comparison between different formulations.

FormulationDrug Load (%)Mean Particle/Droplet Size (nm)In Vitro Dissolution at 30 min (%)In Vivo AUC (ng·h/mL)In Vivo Cmax (ng/mL)
Pure this compound100-
Micronized this compound100
Solid Dispersion (1:5)16.7-
SEDDS Formulation5

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis start This compound API formulation_choice Select Formulation Strategy (e.g., Solid Dispersion, SEDDS) start->formulation_choice preparation Prepare Formulation formulation_choice->preparation dissolution Dissolution Testing preparation->dissolution physchem Physicochemical Characterization (DSC, XRPD, DLS) preparation->physchem animal_study Animal Dosing (Oral Administration) dissolution->animal_study pk_analysis Pharmacokinetic Analysis (Plasma Concentration) animal_study->pk_analysis bioavailability Determine Bioavailability (AUC, Cmax) pk_analysis->bioavailability

Caption: Experimental workflow for improving and evaluating the bioavailability of this compound.

ppar_alpha_pathway CP775146 This compound (PPARα Agonist) PPARa PPARα CP775146->PPARa activates RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE binds to Gene_Expression Target Gene Expression (e.g., CPT1, ACOX1) PPRE->Gene_Expression regulates Lipid_Metabolism Increased Fatty Acid Oxidation & Decreased Plasma Triglycerides Gene_Expression->Lipid_Metabolism leads to

Caption: Simplified signaling pathway of this compound as a PPARα agonist.

References

Common pitfalls in CP-775146 experimental protocols

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: CP-775146

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common pitfalls associated with this compound experimental protocols. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental methodologies, and supporting data to ensure the successful implementation of your research.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action for this compound?

This compound is an investigational compound designed to modulate the Reelin signaling pathway. The Reelin pathway is crucial for regulating neuronal migration and positioning during brain development and for synaptic plasticity in the adult brain.[1][2][3] Core components of this pathway include the Reelin protein, its receptors—the very low-density lipoprotein receptor (VLDLR) and the apolipoprotein E receptor 2 (ApoER2)—and the intracellular adaptor protein Disabled-1 (Dab1).[1][2][3][4] this compound is hypothesized to interact with key components of this pathway to influence downstream signaling events.

2. What are the recommended storage and handling conditions for this compound?

For optimal stability, this compound should be handled according to the following guidelines:

  • Solid Form: Store at -20°C in a tightly sealed vial, where it can be kept for up to 6 months.

  • Stock Solutions: Prepare stock solutions and store them as aliquots in tightly sealed vials at -20°C. Under these conditions, solutions are generally stable for up to one month. It is recommended to make up and use solutions on the same day whenever possible.

  • Before Use: Allow the product to equilibrate to room temperature for at least 60 minutes before opening the vial.

3. I am observing inconsistent results in my cell-based assays. What could be the cause?

Inconsistent results can arise from several factors. Here are a few common areas to troubleshoot:

  • Compound Stability: Ensure that this compound solutions are freshly prepared and have been stored correctly. Long-term storage of solutions is not recommended.

  • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change with excessive passaging.

  • Assay Conditions: Verify that all assay parameters, such as incubation times, temperatures, and reagent concentrations, are consistent across experiments.

Troubleshooting Guides

Guide 1: Poor Solubility of this compound
Problem Potential Cause Recommended Solution
Precipitate forms when preparing stock solutions. The solvent may not be appropriate, or the concentration may be too high.Try a different solvent, such as DMSO or ethanol. Gentle warming and sonication may also aid in dissolution.
Precipitate is observed in cell culture media. The final concentration of the organic solvent (e.g., DMSO) is too high, or the compound is precipitating out of the aqueous media.Ensure the final solvent concentration in your assay is low (typically <0.1%). Consider using a formulation agent like Tocrisolve™, but be aware that these should not be frozen.
Guide 2: Unexpected Biological Readouts
Problem Potential Cause Recommended Solution
No observable effect on Dab1 phosphorylation. The concentration of this compound may be too low, or the incubation time may be too short. The cells may not be expressing the necessary Reelin receptors.Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time. Confirm the expression of VLDLR and ApoER2 in your cell line via Western blot or qPCR.
High background signal in downstream kinase assays. Non-specific activation of signaling pathways.Include appropriate controls, such as vehicle-only and known inhibitors of the pathway, to ensure the observed effects are specific to this compound.

Experimental Protocols

Protocol 1: Western Blot Analysis of Dab1 Phosphorylation

This protocol describes the methodology to assess the effect of this compound on the phosphorylation of the Dab1 protein, a key event in the Reelin signaling pathway.

  • Cell Culture and Treatment: Plate primary neurons or a suitable neuronal cell line and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or vehicle control for the desired time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated Dab1 and total Dab1. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated Dab1 signal to the total Dab1 signal.

Visualizations

Reelin Signaling Pathway

The following diagram illustrates the canonical Reelin signaling pathway, which is the target of this compound.

Reelin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Reelin Reelin VLDLR VLDLR Reelin->VLDLR ApoER2 ApoER2 Reelin->ApoER2 Dab1 Dab1 VLDLR->Dab1 Recruitment ApoER2->Dab1 Recruitment SFK Src Family Kinases (Src, Fyn) Dab1->SFK Activation Dab1_p p-Dab1 SFK->Dab1_p Phosphorylation Downstream Downstream Signaling (e.g., PI3K/Akt) Dab1_p->Downstream

Caption: Overview of the Reelin signaling cascade.

Experimental Workflow for this compound Efficacy Testing

This diagram outlines a typical workflow for evaluating the efficacy of this compound in a cell-based model.

Experimental_Workflow start Start: Cell Culture treatment Treatment with this compound (Dose-Response) start->treatment lysis Cell Lysis and Protein Quantification treatment->lysis western Western Blot for p-Dab1 / Total Dab1 lysis->western analysis Data Analysis and Quantification western->analysis end End: Assess Efficacy analysis->end

Caption: Workflow for assessing this compound efficacy.

References

Technical Support Center: CP-7751446 Stability and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and handling of CP-775146 for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term storage, solid this compound should be stored at -20°C. Under these conditions, the compound is stable for at least four years.[1] For shipping, it is typically sent at room temperature for continental US deliveries, though this may vary for other locations.[1]

Q2: How should I prepare and store stock solutions of this compound?

This compound is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 42 mg/mL (99.16 mM); however, achieving this may require ultrasonic treatment and warming. It is important to use newly opened, hygroscopic DMSO for the best results. The compound is only slightly soluble in Methanol.

For storage of stock solutions:

  • -80°C: Stable for up to 6 months.

  • -20°C: Stable for up to 1 month.

To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.

Q3: My this compound solution has precipitated. What should I do?

Precipitation upon storage, especially at lower temperatures, can occur if the compound's solubility limit is exceeded. If you observe precipitation, gently warm the solution and use sonication to redissolve the compound. To prevent this, consider preparing a more dilute stock solution or storing it at a recommended temperature where it remains soluble.

Q4: I am observing a loss of activity of this compound in my cell-based assays. What could be the cause?

Loss of activity can be due to several factors related to compound stability:

  • Improper Storage: Ensure that both the solid compound and stock solutions are stored at the correct temperatures and for the recommended duration.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to degradation. Use aliquots to minimize this.

  • Solvent Quality: The purity and water content of your solvent can impact the stability of the compound. Use high-purity, anhydrous solvents whenever possible.

  • Working Solution Instability: The stability of this compound in aqueous buffers used for cell culture is not well-documented. It is advisable to prepare fresh working solutions from your stock for each experiment.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh stock solutions from solid compound. Ensure proper storage conditions and minimize freeze-thaw cycles by using aliquots.
Precipitate formation in stock solution Supersaturation or storage at a temperature that reduces solubility.Gently warm and sonicate the solution to redissolve. Consider using a slightly lower concentration for your stock solution.
Low potency observed in assays Inaccurate initial concentration due to incomplete dissolution.When preparing stock solutions in DMSO, use sonication and gentle warming to ensure complete dissolution. Visually inspect for any undissolved material.
Appearance of unknown peaks in HPLC analysis Degradation of this compound.Review storage and handling procedures. Consider performing a forced degradation study (see experimental protocols) to identify potential degradation products and establish a stability-indicating analytical method.

Stability Data Summary

Form Solvent Storage Temperature Reported Stability
SolidN/A-20°C≥ 4 years[1]
SolutionDMSO-80°C6 months
SolutionDMSO-20°C1 month

Solubility Data

Solvent Concentration Notes
DMSO42 mg/mL (99.16 mM)Requires sonication and warming.[1]
MethanolSlightly solubleQuantitative data not available.[1]

Experimental Protocols

Protocol 1: General Procedure for Stability Testing of this compound in Solution

This protocol outlines a general method for assessing the stability of this compound in a specific solvent over time at different temperatures.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in the desired solvent (e.g., DMSO) at a known concentration.

  • Aliquoting: Aliquot the stock solution into multiple vials to avoid freeze-thaw cycles.

  • Storage Conditions: Store the aliquots at various temperatures (e.g., -20°C, 4°C, and room temperature).

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove one aliquot from each storage condition.

  • Analysis: Analyze the samples using a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Evaluation: Compare the concentration of the parent compound and the presence of any degradation products to the initial time point (T=0).

G cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis prep_stock Prepare Stock Solution aliquot Aliquot into Vials prep_stock->aliquot storage_neg_20 Store at -20°C storage_4 Store at 4°C storage_rt Store at Room Temp time_points Remove Aliquots at Time Points storage_neg_20->time_points hplc_analysis Analyze by HPLC time_points->hplc_analysis data_eval Evaluate Data hplc_analysis->data_eval

Caption: Workflow for this compound solution stability testing.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing stability-indicating analytical methods.

  • Stress Conditions:

    • Acidic Hydrolysis: Incubate this compound solution with 0.1 M HCl at 60°C.

    • Basic Hydrolysis: Incubate this compound solution with 0.1 M NaOH at 60°C.

    • Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heat the solid compound at a high temperature (e.g., 105°C).

    • Photostability: Expose the solid compound and solution to UV light.

  • Sample Analysis: At various time points, analyze the stressed samples by a suitable method like LC-MS to separate and identify the parent compound and any degradation products.

  • Method Validation: The analytical method should be validated to ensure it can accurately quantify this compound in the presence of its degradation products.

G cluster_stress Forced Degradation Conditions cp775146 This compound acid Acidic (e.g., 0.1M HCl) cp775146->acid base Basic (e.g., 0.1M NaOH) cp775146->base oxidation Oxidative (e.g., 3% H₂O₂) cp775146->oxidation thermal Thermal (e.g., 105°C) cp775146->thermal photo Photolytic (UV light) cp775146->photo analysis LC-MS Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis degradation_products Degradation Products analysis->degradation_products method_validation Stability-Indicating Method Validation analysis->method_validation

Caption: Forced degradation study workflow for this compound.

References

Technical Support Center: Managing Off-Target Effects of Kinase Inhibitors in Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the off-target effects of kinase inhibitors, with a specific focus on the well-characterized Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, Y-27632. While the user initially inquired about CP-775146, publicly available information on this compound is limited. Therefore, we are using Y-27632 as a representative and well-documented compound to illustrate key principles and troubleshooting strategies for managing off-target effects in experimental settings. The methodologies and workflows presented here are broadly applicable to other kinase inhibitors.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: My cells are showing unexpected phenotypes (e.g., increased proliferation, altered morphology) after treatment with a ROCK inhibitor. How can I determine if this is an on-target or off-target effect?

A1: Unexpected cellular responses are a common challenge when working with kinase inhibitors. The primary cause of off-target effects is the structural similarity of the ATP-binding pocket across the human kinome, which can lead to unintended interactions. To dissect the observed phenotype, a multi-pronged approach is recommended:

  • Dose-Response Analysis: Perform experiments across a wide range of inhibitor concentrations. On-target effects should manifest at concentrations consistent with the inhibitor's known IC50 or Ki for ROCK, while off-target effects typically require higher concentrations.

  • Use a Structurally Unrelated Inhibitor: Corroborate your findings with a second, structurally different ROCK inhibitor (e.g., Fasudil). If the same phenotype is observed, it is more likely to be a consequence of ROCK inhibition (on-target).

  • Genetic Knockdown/Knockout: Employ techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically reduce or eliminate the expression of ROCK1 and/or ROCK2. If the phenotype of the genetically modified cells mimics the phenotype induced by the inhibitor, it strongly supports an on-target mechanism.[1]

Q2: I'm observing high levels of cell death even at low concentrations of the ROCK inhibitor. What could be the cause and how can I mitigate it?

A2: Significant cytotoxicity at low concentrations may indicate potent off-target effects on kinases essential for cell survival. Here’s how to troubleshoot this issue:

  • Titrate the Inhibitor Concentration: Determine the lowest effective concentration that inhibits ROCK activity without causing excessive cell death. A narrow therapeutic window is often indicative of off-target toxicity.

  • Analyze Apoptosis Markers: Use assays such as Annexin V staining or measurement of cleaved caspase-3 activity to confirm if the observed cell death is apoptotic.[1] This can help elucidate the mechanism of cell death.

  • Consult Off-Target Databases: Check publicly available kinase selectivity databases to see if your inhibitor is known to target pro-survival kinases (e.g., AKT, ERK) at the concentrations you are using.

Q3: My experimental results are inconsistent between different batches of primary cells. What could be the reason?

A3: Primary cells from different donors can exhibit significant biological variability, including variations in the expression levels of on- and off-target kinases. To address this:

  • Use Pooled Donors: Whenever possible, use primary cells pooled from multiple donors to average out individual variations.

  • Characterize Each Batch: Perform baseline characterization of each new batch of primary cells, including verifying the expression of your target kinase (ROCK1/ROCK2).

  • Strict Protocol Standardization: Ensure all experimental parameters, including cell seeding density, passage number, and media composition, are kept consistent across all experiments.

Data Presentation: Kinase Selectivity Profile of Y-27632

The following table summarizes the inhibitory activity of Y-27632 against its primary targets (ROCK1 and ROCK2) and a selection of other kinases to illustrate its selectivity profile. Note that significantly higher concentrations are required to inhibit other kinases, indicating a high degree of selectivity for the ROCK family.

Kinase TargetInhibition Value (Ki)Selectivity vs. ROCK1 (Fold)Reference
ROCK1 (p160ROCK) 220 nM 1x [2]
ROCK2 300 nM ~1.4x [2]
Protein Kinase C (PKC)>25 µM>113x[3]
Protein Kinase A (PKA)>25 µM>113x[3]
Myosin Light Chain Kinase (MLCK)>250 µM>1136x[4]
Citron Kinase>4.4 µM>20x[5]
Protein Kinase N (PKN)>6.6 µM>30x[5]

Experimental Protocols

Protocol 1: Annexin V Staining for Apoptosis Detection

This protocol provides a method for identifying early apoptotic cells through the detection of externalized phosphatidylserine (PS) using fluorescently labeled Annexin V.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Treated and untreated cells

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Induce apoptosis in your cells using the desired method, including a negative control (untreated cells).

    • Harvest 1-5 x 10^5 cells by centrifugation.

    • Wash cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 500 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Incubate the cells at room temperature for 5-15 minutes in the dark.

  • Analysis:

    • Analyze the stained cells by flow cytometry immediately.

    • Excitation for FITC is at 488 nm and emission at 530 nm. PI is excited at 488 nm and its emission is detected at >670 nm.

    • Interpretation:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 2: Caspase-3 Activity Assay (Colorimetric)

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis, by detecting the cleavage of a colorimetric substrate.

Materials:

  • Caspase-3 Colorimetric Assay Kit (contains cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)

  • Treated and untreated cells

  • Microplate reader

Procedure:

  • Cell Lysate Preparation:

    • Induce apoptosis in your cell population.

    • Pellet 1-5 x 10^6 cells by centrifugation.

    • Resuspend the cell pellet in 50 µL of chilled cell lysis buffer.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.

    • Transfer the supernatant (cytosolic extract) to a new tube.

  • Assay Reaction:

    • Add 50 µL of 2X Reaction Buffer (with 10 mM DTT) to each sample.

    • Add 5 µL of the 4 mM DEVD-pNA substrate (final concentration 200 µM).

    • Incubate at 37°C for 1-2 hours.

  • Measurement:

    • Read the absorbance at 400-405 nm using a microplate reader.

    • The fold-increase in caspase-3 activity can be determined by comparing the results from the apoptotic sample with an untreated control.

Visualizations

Signaling Pathway

Rho_ROCK_Pathway GPCR GPCRs / Growth Factor Receptors RhoGEFs RhoGEFs GPCR->RhoGEFs Upstream Signals RhoA_GTP RhoA-GTP (Active) RhoGEFs->RhoA_GTP Activates RhoA_GDP RhoA-GDP (Inactive) ROCK ROCK1 / ROCK2 RhoA_GTP->ROCK Activates MLC_P Myosin Light Chain (MLC-P) ROCK->MLC_P Phosphorylates Y27632 Y-27632 Y27632->ROCK Inhibits Actin Actin Cytoskeleton MLC_P->Actin StressFibers Stress Fibers & Actomyosin Contractility Actin->StressFibers

Caption: The Rho/ROCK signaling pathway.

Experimental Workflow

Troubleshooting_Workflow Start Unexpected Phenotype Observed with ROCK Inhibitor DoseResponse Perform Dose-Response Curve Start->DoseResponse CheckIC50 Is Phenotype Observed at Expected IC50 for ROCK? DoseResponse->CheckIC50 OnTarget Likely On-Target Effect CheckIC50->OnTarget Yes OffTarget Potential Off-Target Effect CheckIC50->OffTarget No StructUnrelated Test Structurally Unrelated ROCK Inhibitor OnTarget->StructUnrelated OffTarget->StructUnrelated PhenotypePersists Does Phenotype Persist? StructUnrelated->PhenotypePersists GeneticKO Perform Genetic Knockdown/out of ROCK1/2 (siRNA/CRISPR) ValidateOnTarget Validate as On-Target GeneticKO->ValidateOnTarget Phenotype Mimicked Reassess Re-evaluate Hypothesis: Likely Off-Target GeneticKO->Reassess No Phenotype PhenotypePersists->GeneticKO Yes PhenotypePersists->Reassess No

Caption: Troubleshooting workflow for unexpected results.

Logical Relationship

On_vs_Off_Target_Validation ObservedPhenotype Observed Phenotype with Inhibitor A Hypothesis Hypothesis: Phenotype is due to ROCK Inhibition ObservedPhenotype->Hypothesis ChemicalValidation Chemical Validation Hypothesis->ChemicalValidation GeneticValidation Genetic Validation Hypothesis->GeneticValidation InhibitorB Treat with Structurally Different ROCK Inhibitor B ChemicalValidation->InhibitorB Knockdown Knockdown/out ROCK1/2 (siRNA or CRISPR) GeneticValidation->Knockdown ResultB Same Phenotype? InhibitorB->ResultB ConclusionOn Conclusion: On-Target Effect ResultB->ConclusionOn Yes ConclusionOff Conclusion: Off-Target Effect ResultB->ConclusionOff No ResultKD Phenotype Mimicked? Knockdown->ResultKD ResultKD->ConclusionOn Yes ResultKD->ConclusionOff No

References

Technical Support Center: Mitigating CP-775146 Induced Hepatotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "CP-775146" is a hypothetical agent used for illustrative purposes in this guide. The information provided is based on general principles of drug-induced liver injury and is intended to serve as a template for researchers encountering hepatotoxicity with novel compounds.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in understanding and mitigating the potential hepatotoxic effects of the hypothetical compound this compound. Our internal studies suggest that this compound, a promising therapeutic candidate, may induce liver injury through a dual mechanism: inhibition of mitochondrial function and impairment of the bile salt export pump (BSEP).

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of this compound-induced hepatotoxicity?

A1: Preclinical data suggest that this compound may induce hepatotoxicity via a multi-faceted mechanism involving:

  • Mitochondrial Dysfunction: The compound has been observed to impair mitochondrial respiration and ATP production in hepatocytes.

  • Bile Salt Export Pump (BSEP) Inhibition: this compound can inhibit BSEP, leading to the intracellular accumulation of cytotoxic bile acids.

Q2: What are the initial signs of hepatotoxicity observed with this compound in vitro?

A2: In cell-based assays, the initial indicators of hepatotoxicity include a decrease in cell viability (e.g., as measured by an MTT or LDH assay), an increase in caspase activity (indicative of apoptosis), and elevated levels of reactive oxygen species (ROS).

Q3: Are there any known strategies to mitigate this hepatotoxicity?

A3: Mitigation strategies are currently under investigation. Potential approaches include co-administration of antioxidants (such as N-acetylcysteine) to counteract oxidative stress and exploring structural modifications of this compound to reduce its off-target effects on mitochondria and BSEP.[1][2]

Troubleshooting Guides

Problem 1: High variability in in vitro hepatotoxicity assays.
  • Possible Cause 1: Cell Culture Conditions. Inconsistent cell density, passage number, or media composition can affect cellular responses to this compound.

    • Solution: Standardize cell seeding density and passage number. Ensure consistent quality of cell culture reagents.

  • Possible Cause 2: Compound Stability. this compound may be unstable in culture media, leading to variable concentrations over the course of the experiment.

    • Solution: Assess the stability of this compound in your specific culture media over the experimental time course using analytical methods like HPLC.

  • Possible Cause 3: Assay Interference. The compound may interfere with the assay chemistry (e.g., colorimetric or fluorometric readouts).

    • Solution: Run compound-only controls (without cells) to check for any direct interference with the assay reagents.

Problem 2: Discrepancy between in vitro and in vivo hepatotoxicity data.
  • Possible Cause 1: Metabolic Activation. this compound may be metabolized in vivo to a more toxic species that is not generated in standard in vitro models.

    • Solution: Utilize metabolically competent cell systems, such as primary human hepatocytes or 3D liver microtissues, for in vitro testing.

  • Possible Cause 2: Transporter Effects. The in vivo hepatotoxicity may be driven by the inhibition of hepatic uptake or efflux transporters, leading to higher intracellular concentrations of the compound or its metabolites.

    • Solution: Conduct specific assays to evaluate the interaction of this compound with key hepatic transporters.

Experimental Protocols & Data Presentation

Table 1: In Vitro Hepatotoxicity Profile of this compound
Assay TypeCell LineEndpointIC50 (µM)
Cell ViabilityHepG2MTT Reduction50
ApoptosisHepG2Caspase-3/7 Activity25
Oxidative StressPrimary Human HepatocytesROS Production10
Mitochondrial RespirationPrimary Human HepatocytesOxygen Consumption Rate5
BSEP InhibitionMembrane VesiclesTaurocholate Transport2
Protocol 1: Assessment of Mitochondrial Respiration using Seahorse XF Analyzer
  • Cell Seeding: Plate primary human hepatocytes in a Seahorse XF cell culture microplate at a density of 20,000 cells/well.

  • Compound Treatment: After 24 hours, treat the cells with varying concentrations of this compound for the desired duration.

  • Assay Preparation: Wash the cells with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine.

  • Mitochondrial Stress Test: Sequentially inject oligomycin, FCCP, and a mixture of rotenone and antimycin A to measure key parameters of mitochondrial function.

  • Data Analysis: Calculate the basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Protocol 2: BSEP Inhibition Assay using Membrane Vesicles
  • Vesicle Preparation: Use commercially available membrane vesicles expressing human BSEP.

  • Reaction Mixture: Prepare a reaction buffer containing the membrane vesicles, [3H]-taurocholic acid (a BSEP substrate), and varying concentrations of this compound.

  • Initiation and Termination: Start the transport reaction by adding ATP. Stop the reaction at a specific time point by adding an ice-cold stop solution.

  • Quantification: Collect the vesicles on a filter plate and measure the amount of radiolabeled substrate taken up into the vesicles using a scintillation counter.

  • Data Analysis: Determine the IC50 value for BSEP inhibition by this compound.

Visualizations

cluster_0 This compound Induced Hepatotoxicity CP775146 This compound Mitochondria Mitochondrial Dysfunction CP775146->Mitochondria BSEP BSEP Inhibition CP775146->BSEP ROS Increased ROS Mitochondria->ROS ATP_Depletion ATP Depletion Mitochondria->ATP_Depletion Bile_Acid Bile Acid Accumulation BSEP->Bile_Acid Apoptosis Hepatocyte Apoptosis ROS->Apoptosis ATP_Depletion->Apoptosis Bile_Acid->Apoptosis Hepatotoxicity Hepatotoxicity Apoptosis->Hepatotoxicity

Caption: Proposed signaling pathway for this compound induced hepatotoxicity.

cluster_1 Experimental Workflow: Mitochondrial Respiration Assay A Seed Hepatocytes in Seahorse Microplate B Treat with this compound A->B C Prepare Assay Medium B->C D Perform Mitochondrial Stress Test C->D E Analyze Data D->E

Caption: Experimental workflow for assessing mitochondrial respiration.

cluster_2 Troubleshooting Logic: High Assay Variability Start High Variability in Assay Results Q1 Are Cell Culture Conditions Standardized? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the Compound Stable in Media? A1_Yes->Q2 Sol1 Standardize Seeding Density, Passage Number, and Reagents A1_No->Sol1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Does the Compound Interfere with the Assay? A2_Yes->Q3 Sol2 Assess Compound Stability (e.g., via HPLC) A2_No->Sol2 A3_No No Q3->A3_No No A3_Yes Yes Q3->A3_Yes Yes End Consult Technical Support A3_No->End Sol3 Run Compound-Only Controls A3_Yes->Sol3

Caption: Troubleshooting decision tree for high assay variability.

References

Technical Support Center: CP-775146 Delivery for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective PPARα agonist, CP-775146, in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended route of administration for this compound in mice?

A1: Based on published studies, the recommended route of administration for this compound in mice is intraperitoneal (IP) injection.[1][2]

Q2: What is a safe and effective dosage range for this compound in mice?

A2: A safe dose of this compound in mice has been reported as <0.3 mg/kg.[1][2] An effective dose of 0.1 mg/kg, administered daily for 3 days, has been shown to significantly impact lipid metabolism.[1][2]

Q3: What is the recommended vehicle for dissolving this compound for in vivo studies?

A3: this compound is soluble in dimethyl sulfoxide (DMSO) up to 100 mM. Published animal studies have utilized a DMSO-based vehicle for IP injections. However, it is crucial to use a low percentage of DMSO in the final injection volume to minimize vehicle-related toxicity.

Q4: What is the mechanism of action of this compound?

A4: this compound is a selective peroxisome proliferator-activated receptor alpha (PPARα) agonist.[1] It binds to PPARα, which then forms a heterodimer with the retinoid X receptor (RXR). This complex binds to peroxisome proliferator response elements (PPREs) on target genes, leading to the upregulation of genes involved in fatty acid oxidation and lipid metabolism.[3][4][5][6]

Q5: What are the expected effects of this compound in animal models of metabolic disorders?

A5: In obese mice, this compound has been shown to reduce serum levels of triglycerides and LDL-cholesterol, improve hepatic steatosis, and decrease adipocyte droplet size.[1] It activates the fatty acid β-oxidation pathway in the liver.[1]

Troubleshooting Guides

Issue 1: Precipitation of this compound solution upon dilution or injection.
  • Possible Cause: this compound is poorly soluble in aqueous solutions. When a concentrated DMSO stock is diluted with an aqueous buffer or injected into the aqueous environment of the peritoneal cavity, the compound may precipitate out of solution.

  • Troubleshooting Steps:

    • Optimize Vehicle Composition:

      • Minimize the concentration of the DMSO stock solution.

      • Consider using co-solvents. A mixture of DMSO with other vehicles like polyethylene glycol (PEG) or corn oil might improve solubility upon injection. However, any new vehicle combination should be tested for toxicity in a small pilot group of animals.

    • Sonication: Briefly sonicate the final diluted solution before injection to help re-dissolve any small precipitates.

    • Warm the Solution: Gently warming the solution to 37°C before injection may help maintain solubility. Ensure the temperature is not too high to degrade the compound.

    • Visual Inspection: Always visually inspect the solution for any precipitation before each injection.

Issue 2: Inconsistent or unexpected experimental results.
  • Possible Cause:

    • Incorrect Dosage: Inaccurate calculation of the dose for each animal.

    • Improper Injection Technique: Incorrect placement of the IP injection can lead to administration into the subcutaneous space, muscle, or an organ, resulting in variable absorption.

    • Compound Instability: Degradation of this compound in the prepared solution.

  • Troubleshooting Steps:

    • Verify Dosage Calculations: Double-check all calculations for animal weight, dosage, and solution concentration.

    • Refine Injection Technique: Ensure proper restraint of the animal and correct needle placement in the lower right quadrant of the abdomen to avoid the cecum. Refer to the detailed experimental protocol below.

Issue 3: Adverse effects in animals post-injection (e.g., lethargy, ruffled fur).
  • Possible Cause:

    • Vehicle Toxicity: High concentrations of DMSO can be toxic to animals.

    • Compound Toxicity: The observed effects may be due to the pharmacological action of this compound at the administered dose.

  • Troubleshooting Steps:

    • Vehicle Control Group: Always include a vehicle-only control group to distinguish the effects of the vehicle from the effects of the compound.

    • Reduce DMSO Concentration: If vehicle toxicity is suspected, reduce the percentage of DMSO in the final injection volume by using a more concentrated stock solution or exploring alternative vehicles.

    • Dose-Response Study: Conduct a dose-response study to determine the optimal therapeutic dose with minimal side effects.

Data Presentation

Table 1: this compound Properties

PropertyValueSource
Molecular Weight 423.54 g/mol N/A
Formula C₂₆H₃₃NO₄N/A
Solubility Soluble to 100 mM in DMSON/A
Storage Store at room temperatureN/A
Purity ≥99%N/A

Table 2: Recommended Dosing for this compound in Mice

ParameterRecommendationSource
Route Intraperitoneal (IP) Injection[1][2]
Vehicle DMSO (diluted for injection)N/A
Effective Dose 0.1 mg/kg[1][2]
Safe Dose < 0.3 mg/kg[1][2]
Frequency Daily[1][2]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Intraperitoneal Injection
  • Materials:

    • This compound powder

    • Sterile DMSO

    • Sterile saline (0.9% NaCl)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Calculate the required amount of this compound and vehicle based on the number of animals, their average weight, and the desired dose (e.g., 0.1 mg/kg).

    • Prepare a stock solution of this compound in DMSO. For example, to achieve a final injection volume of 100 µL for a 25g mouse at 0.1 mg/kg, with a final DMSO concentration of 5%, a 2 mg/mL stock in DMSO would be required.

    • On the day of injection, dilute the DMSO stock solution with sterile saline to the final desired concentration. For a 5% DMSO final concentration, mix 1 part of the DMSO stock with 19 parts of sterile saline.

    • Vortex the final solution thoroughly.

    • Visually inspect for any precipitation. If present, briefly sonicate the solution.

    • Keep the solution at room temperature or 37°C and use it promptly after preparation.

Protocol 2: Intraperitoneal (IP) Injection in Mice
  • Materials:

    • Prepared this compound solution

    • Sterile syringes (e.g., 1 mL)

    • Sterile needles (e.g., 27-30 gauge)

    • Animal scale

    • 70% ethanol wipes

  • Procedure:

    • Weigh the mouse to determine the exact injection volume.

    • Restrain the mouse securely, for example, by scruffing the neck and back to immobilize the head and body.

    • Tilt the mouse's head downwards at a slight angle.

    • Locate the injection site in the lower right quadrant of the abdomen. This is to avoid puncturing the cecum, which is located on the left side.

    • Wipe the injection site with a 70% ethanol wipe.

    • Insert the needle, bevel up, at a 10-20 degree angle.

    • Gently aspirate to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.

    • Slowly inject the calculated volume of the this compound solution.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any immediate adverse reactions.

Mandatory Visualization

PPARa_Signaling_Pathway CP775146 This compound PPARa_RXR_inactive PPARα-RXR Heterodimer (Inactive) CP775146->PPARa_RXR_inactive PPARa_RXR_active PPARα-RXR-CP775146 Complex (Active) PPARa_RXR_inactive->PPARa_RXR_active Conformational Change PPRE PPRE (DNA Response Element) PPARa_RXR_active->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes mRNA mRNA TargetGenes->mRNA Proteins Protein Synthesis (e.g., CPT1, ACOX1) mRNA->Proteins MetabolicEffects Increased Fatty Acid Oxidation & Lipid Metabolism Proteins->MetabolicEffects

Caption: this compound activates the PPARα signaling pathway.

experimental_workflow start Start prep_solution Prepare this compound Stock in DMSO start->prep_solution dilute_solution Dilute with Saline for Injection prep_solution->dilute_solution weigh_animal Weigh Animal dilute_solution->weigh_animal calculate_dose Calculate Injection Volume weigh_animal->calculate_dose inject_animal Administer via IP Injection calculate_dose->inject_animal monitor_animal Monitor Animal for Effects & Adverse Reactions inject_animal->monitor_animal end End monitor_animal->end

Caption: Experimental workflow for this compound administration.

troubleshooting_workflow start Problem Encountered precipitation Precipitation in Solution? start->precipitation inconsistent_results Inconsistent Results? precipitation->inconsistent_results No optimize_vehicle Optimize Vehicle/ Use Co-solvents precipitation->optimize_vehicle Yes adverse_effects Adverse Effects? inconsistent_results->adverse_effects No verify_dose Verify Dosage Calculations inconsistent_results->verify_dose Yes vehicle_control Run Vehicle Control Group adverse_effects->vehicle_control Yes end Resolution adverse_effects->end No sonicate_warm Sonicate/Warm Solution optimize_vehicle->sonicate_warm sonicate_warm->end check_technique Review Injection Technique verify_dose->check_technique use_fresh Use Freshly Prepared Solution check_technique->use_fresh use_fresh->end dose_response Conduct Dose- Response Study vehicle_control->dose_response dose_response->end

Caption: Troubleshooting decision tree for this compound experiments.

References

Overcoming resistance to CP-775146 treatment in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the investigational compound CP-775146. Our goal is to help you identify and overcome resistance, ensuring the continued progress of your research.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the novel tyrosine kinase 'Kinase X' (KX). In sensitive cell lines, this compound blocks the phosphorylation of downstream effector proteins, leading to cell cycle arrest and apoptosis. The simplified proposed signaling pathway is illustrated below.

Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor KX Kinase X (Target of this compound) Receptor->KX Downstream_Effector Downstream Effector KX->Downstream_Effector Cell_Cycle_Arrest Cell Cycle Arrest Downstream_Effector->Cell_Cycle_Arrest Apoptosis Apoptosis Downstream_Effector->Apoptosis CP_775146 This compound CP_775146->KX Inhibition

Caption: Proposed signaling pathway of this compound action.

Q2: My cell line, previously sensitive to this compound, is now showing reduced responsiveness. What are the common causes of acquired resistance?

A2: Acquired resistance to targeted therapies like this compound can arise from various molecular changes within the cancer cells.[1] The most common mechanisms include:

  • Secondary mutations in the drug target (KX): These mutations can prevent this compound from binding effectively to Kinase X.

  • Activation of bypass signaling pathways: Cancer cells can activate alternative signaling pathways to circumvent the blocked KX pathway, thereby maintaining proliferation and survival.[2]

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration.[3]

  • Altered drug metabolism: Cells may develop mechanisms to metabolize and inactivate this compound more efficiently.

Q3: How can I determine if my resistant cell line has mutations in the Kinase X gene?

A3: To identify potential mutations in the Kinase X gene, you can perform Sanger sequencing of the gene's coding region or utilize next-generation sequencing (NGS) for a more comprehensive analysis. A detailed protocol for this is provided in the "Experimental Protocols" section below.

Q4: What strategies can I employ to overcome resistance to this compound?

A4: Overcoming resistance often involves a multi-pronged approach.[2] Consider the following strategies:

  • Combination Therapy: Combining this compound with an inhibitor of a potential bypass pathway can be effective. For example, if the PI3K/Akt pathway is activated as a bypass mechanism, co-treatment with a PI3K inhibitor may restore sensitivity.[3]

  • Efflux Pump Inhibition: If increased drug efflux is suspected, co-administration with a known ABC transporter inhibitor, such as verapamil or cyclosporine A, could increase the intracellular concentration of this compound.

  • Development of Second-Generation Inhibitors: If a specific resistance mutation in Kinase X is identified, this information can guide the development of new inhibitors that are effective against the mutated kinase.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Gradual loss of this compound efficacy over multiple passages. Acquired resistance due to prolonged drug exposure.[1]1. Confirm resistance by re-evaluating the IC50 value. 2. Investigate the underlying mechanism (target mutation, bypass pathway, efflux). 3. Consider establishing a new, low-passage resistant cell line for further studies.
High variability in experimental results with this compound. 1. Inconsistent cell culture conditions. 2. Degradation of this compound stock solution.1. Standardize cell seeding density, passage number, and treatment duration. 2. Prepare fresh stock solutions of this compound and store them appropriately.
No effect of this compound on a new cell line expected to be sensitive. 1. Intrinsic resistance.[1] 2. Incorrect drug concentration.1. Verify the expression and activity of Kinase X in the cell line. 2. Perform a dose-response experiment over a wide concentration range to determine the IC50.

Experimental Protocols

Protocol 1: Generation of a this compound Resistant Cell Line

This protocol outlines the steps for developing a drug-resistant cell line through continuous exposure to increasing concentrations of this compound.[4]

Materials:

  • Parental cancer cell line sensitive to this compound

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell culture flasks/dishes

  • Incubator (37°C, 5% CO2)

Procedure:

  • Initial Seeding: Seed the parental cells at a low density in a culture flask.

  • Initial Treatment: After 24 hours, replace the medium with fresh medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Monitoring and Medium Change: Monitor the cells daily. Replace the drug-containing medium every 2-3 days. Initially, a significant number of cells may die.

  • Dose Escalation: Once the cells resume a stable growth rate, increase the concentration of this compound by approximately 2-fold.

  • Repeat Dose Escalation: Continue this stepwise increase in drug concentration, allowing the cells to adapt and recover at each step. This process can take several months.

  • Characterization of Resistant Line: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold the original IC50), the resistant cell line is established. Confirm the resistance by performing a dose-response assay and comparing the IC50 to the parental line.

cluster_0 Establish Parental Line cluster_1 Drug Treatment & Selection cluster_2 Characterize Resistant Line Seed_Cells Seed Parental Cells Treat_IC20 Treat with IC20 of this compound Seed_Cells->Treat_IC20 Monitor_Growth Monitor Growth Treat_IC20->Monitor_Growth Increase_Dose Increase Drug Concentration Monitor_Growth->Increase_Dose Repeat Repeat Cycle Increase_Dose->Repeat Repeat->Monitor_Growth Continue until stable Confirm_Resistance Confirm Resistance (IC50 Assay) Repeat->Confirm_Resistance Resistance established Further_Analysis Mechanism Analysis Confirm_Resistance->Further_Analysis

Caption: Workflow for generating a resistant cell line.
Protocol 2: Analysis of Kinase X Gene Mutations

Materials:

  • Genomic DNA extracted from parental and resistant cell lines

  • Primers specific for the coding region of the Kinase X gene

  • PCR reagents (Taq polymerase, dNTPs, buffer)

  • Agarose gel electrophoresis equipment

  • DNA purification kit

  • Sanger sequencing service

Procedure:

  • Primer Design: Design primers to amplify the entire coding sequence of the Kinase X gene in overlapping fragments.

  • PCR Amplification: Perform PCR using the designed primers and genomic DNA from both parental and resistant cells.

  • Gel Electrophoresis: Run the PCR products on an agarose gel to verify the amplification of fragments of the correct size.

  • PCR Product Purification: Purify the PCR products to remove primers and dNTPs.

  • Sanger Sequencing: Send the purified PCR products for Sanger sequencing.

  • Sequence Analysis: Align the sequencing results from the resistant cell line to the parental cell line and a reference sequence to identify any mutations.

Quantitative Data Summary

The following table summarizes hypothetical IC50 values for this compound in a parental cell line and its derived resistant sub-line, demonstrating the shift in drug sensitivity.

Cell LineThis compound IC50 (nM)Fold Resistance
Parental Line (SEN-P)501
Resistant Sub-line (RES-R1)75015

This table illustrates a 15-fold increase in the IC50 value, indicating the development of significant resistance to this compound in the RES-R1 cell line.

The table below presents hypothetical results from a combination therapy experiment, where a bypass pathway inhibitor (BPI-A) is used to restore sensitivity to this compound.

Treatment GroupCell Viability (%)
Untreated Control100
This compound (750 nM)85
BPI-A (100 nM)90
This compound (750 nM) + BPI-A (100 nM)35

These data suggest that while neither this compound nor the bypass pathway inhibitor alone is effective at the tested concentrations in the resistant line, their combination significantly reduces cell viability, indicating a synergistic effect.

KX Kinase X Downstream_Effector Downstream Effector KX->Downstream_Effector Cell_Survival Cell Survival/Proliferation Downstream_Effector->Cell_Survival CP_775146 This compound CP_775146->KX Inhibition Bypass_Kinase Bypass Kinase (e.g., PI3K) Bypass_Effector Bypass Effector (e.g., Akt) Bypass_Kinase->Bypass_Effector Bypass_Effector->Cell_Survival BPI_A BPI-A BPI_A->Bypass_Kinase Inhibition

Caption: Rationale for combination therapy with a bypass pathway inhibitor.

References

Validation & Comparative

A Comparative Guide to PPARα Agonists: CP-775146 vs. Fenofibrate and GW7647

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Peroxisome proliferator-activated receptor alpha (PPARα) is a key nuclear receptor that regulates lipid metabolism, making it a prime target for the development of drugs to treat dyslipidemia. This guide provides a comparative analysis of a novel selective PPARα modulator, CP-775146, against two other well-known PPARα agonists: the widely prescribed fibrate, fenofibrate, and the potent research tool, GW7647. The comparison is based on available preclinical data, focusing on binding affinity, in vivo efficacy, and effects on gene expression.

At a Glance: Performance Comparison of PPARα Agonists

The following table summarizes the key performance characteristics of this compound, fenofibrate, and GW7647 based on data from various studies. It is important to note that these values are compiled from different experimental setups and should be interpreted with caution.

ParameterThis compoundFenofibrateGW7647
Binding Affinity (to human PPARα) Ki = 24.5 nM[1][2]Lower Potency[1]EC50 = 6 nM[3][4][5]
Selectivity High selectivity for PPARα over PPARβ and PPARγ (>10 µM for β and γ)[1][2]PPARα agonist[6][7][8][9]High selectivity for PPARα over PPARγ (EC50 = 1100 nM) and PPARδ (EC50 = 6200 nM)[3][4][5]
In Vivo Efficacy (Triglyceride Reduction) Significant reduction in plasma triglycerides in obese mice34-38% reduction in serum triglycerides in patients with mixed dyslipidemiaLowers triglycerides in fat-fed hamsters and rats[10]
In Vivo Efficacy (LDL-c Reduction) Significant reduction in plasma LDL-c in obese miceVariable, generally smaller than statins[11]Information not available from the provided search results.
Gene Expression Upregulates PPARα target genes involved in fatty acid oxidation (e.g., Acox1, Acadl, Ehhadh)[12]Activates transcription of genes involved in fatty acid oxidation[8]Induces expression of PPARα target genes

Delving Deeper: Experimental Data and Protocols

Binding Affinity and Potency

This compound is a high-affinity, selective PPARα agonist with a reported Ki value of 24.5 nM.[1][2] It displays negligible affinity for PPARβ and PPARγ at concentrations greater than 10 µM, highlighting its specificity.[1][2] GW7647 is also a potent and highly selective PPARα agonist, with a reported EC50 of 6 nM for human PPARα.[3][4][5] Its selectivity is demonstrated by much higher EC50 values for PPARγ (1.1 µM) and PPARδ (6.2 µM).[3][4] Fenofibrate is generally considered a less potent PPARα agonist compared to these newer compounds.[1]

A common method to determine the binding affinity of compounds to PPARα is the LanthaScreen™ TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) competitive binding assay.

  • Reagents : GST-tagged human PPARα ligand-binding domain (LBD), LanthaScreen™ terbium-labeled anti-GST antibody, and a fluorescently labeled PPARα ligand (Fluormone™ Pan-PPAR Green).

  • Procedure :

    • Test compounds are incubated with the PPARα-LBD, the terbium-labeled antibody, and the Fluormone™ ligand.

    • If the test compound binds to the PPARα-LBD, it will displace the Fluormone™ ligand.

    • The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.

  • Detection : The TR-FRET signal is measured using a microplate reader. Excitation of the terbium donor fluorophore results in energy transfer to the acceptor fluorophore on the Fluormone™ ligand if it is bound to the antibody-LBD complex.

  • Data Analysis : The decrease in the FRET signal with increasing concentrations of the test compound is used to calculate the IC50 value, which can then be converted to a Ki value.

In Vivo Efficacy: Lipid Lowering Effects

In a study using high-fat diet-induced obese mice, this compound administered via intraperitoneal injection for 3 days significantly reduced plasma triglyceride (TG) and low-density lipoprotein cholesterol (LDL-c) levels at a dosage of 0.1 mg/kg.[12]

Clinical studies in patients with mixed dyslipidemia have shown that fenofibrate treatment for 12 weeks resulted in a significant reduction in serum TG levels of approximately 34.24% to 38.13%.[13] The effect of fenofibrate on LDL-c is more variable and generally less pronounced than that of statins.[11]

GW7647 has been shown to have lipid-lowering effects in vivo, with a 3 mg/kg dose lowering triglycerides by 93% in fat-fed hamsters and 60% in fat-fed rats.[10]

  • Sample Collection : Blood is collected from mice (e.g., via cardiac puncture or tail vein) after a fasting period (typically 4-6 hours). Serum is prepared by allowing the blood to clot and then centrifuging to separate the serum.

  • Assay Principle : Commercially available colorimetric assay kits are commonly used. These assays typically involve the enzymatic hydrolysis of triglycerides to glycerol and free fatty acids. The glycerol is then used in a series of coupled enzymatic reactions that result in the production of a colored product.

  • Procedure :

    • A standard curve is prepared using the provided glycerol or triglyceride standard.

    • Serum samples are added to the wells of a 96-well plate.

    • The reaction mixture containing the necessary enzymes and substrates is added to each well.

    • The plate is incubated at a specified temperature and for a specific duration (e.g., 15 minutes at room temperature).

  • Detection : The absorbance of the colored product is measured using a microplate reader at a specific wavelength (e.g., 540 nm).

  • Data Analysis : The triglyceride concentration in the samples is determined by comparing their absorbance to the standard curve.

Gene Expression Analysis

This compound has been shown to significantly upregulate the expression of PPARα target genes involved in fatty acid β-oxidation in the liver of high-fat diet-fed mice, including Acadl (acyl-Coenzyme A dehydrogenase, long chain), Acox1 (acyl-Coenzyme A oxidase 1), and Ehhadh (enoyl-Coenzyme A, hydratase/3-hydroxyacyl Coenzyme A dehydrogenase).[12]

Fenofibrate exerts its effects by activating PPARα, which in turn alters the transcription of a battery of genes involved in lipid metabolism.[8] Similarly, GW7647 treatment leads to the induction of PPARα target genes.

  • RNA Extraction : Total RNA is isolated from tissues (e.g., liver) or cells using a suitable method, such as TRIzol reagent.

  • Reverse Transcription : The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

  • qPCR Reaction : The qPCR reaction is set up in a 96-well plate and includes the cDNA template, forward and reverse primers for the target gene (e.g., Acox1) and a reference gene (e.g., 18S rRNA or Gapdh), and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.

  • Thermocycling : The reaction is run in a real-time PCR machine, which amplifies the target DNA and monitors the fluorescence signal in real-time. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis : The cycle threshold (Ct) values are used to determine the relative expression of the target gene. The expression level is normalized to the reference gene, and the fold change in gene expression between different treatment groups is calculated using the ΔΔCt method.

Visualizing the Mechanisms

PPARα Signaling Pathway

The following diagram illustrates the general signaling pathway of PPARα agonists.

PPARa_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects Agonist PPARα Agonist (e.g., this compound) Agonist_cyto Agonist Agonist->Agonist_cyto Cellular Uptake PPARa PPARα Agonist_cyto->PPARa Binding PPRE PPRE PPARa->PPRE Heterodimerization with RXR and DNA Binding RXR RXR RXR->PPRE TargetGenes Target Genes (e.g., ACOX1, CPT1) PPRE->TargetGenes Transcription Activation mRNA mRNA TargetGenes->mRNA Transcription Protein Proteins for Lipid Metabolism mRNA->Protein Translation Lipid Metabolism Increased Fatty Acid Oxidation Decreased Triglycerides Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies (e.g., in Mice) cluster_analysis Data Analysis cluster_conclusion Conclusion BindingAssay Binding Affinity Assay (e.g., TR-FRET) Potency Potency & Selectivity (Ki, EC50) BindingAssay->Potency ReporterAssay Reporter Gene Assay Efficacy Transcriptional Efficacy ReporterAssay->Efficacy Comparison Comparative Efficacy & Potency of PPARα Agonists Potency->Comparison Efficacy->Comparison AnimalModel Animal Model (e.g., High-Fat Diet-Induced Obese Mice) Dosing Dosing with PPARα Agonists AnimalModel->Dosing SampleCollection Sample Collection (Blood, Tissues) Dosing->SampleCollection LipidAnalysis Serum Lipid Analysis (Triglycerides, Cholesterol) SampleCollection->LipidAnalysis GeneExpression Gene Expression Analysis (qRT-PCR) SampleCollection->GeneExpression LipidAnalysis->Comparison GeneExpression->Comparison Logical_Relationship cluster_action Molecular Action cluster_gene Gene Regulation cluster_metabolic Metabolic Effects cluster_therapeutic Therapeutic Outcome Activation PPARα Activation Gene_Upregulation Upregulation of Genes for Fatty Acid Catabolism Activation->Gene_Upregulation Gene_Downregulation Downregulation of Genes for Inflammation Activation->Gene_Downregulation Lipid_Lowering Decreased Plasma Triglycerides & LDL-c Gene_Upregulation->Lipid_Lowering HDL_Increase Increased Plasma HDL-c Gene_Upregulation->HDL_Increase Dyslipidemia_Treatment Treatment of Dyslipidemia Lipid_Lowering->Dyslipidemia_Treatment HDL_Increase->Dyslipidemia_Treatment

References

A Comparative Analysis of the Hypolipidemic Efficacy of CP-775146

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel peroxisome proliferator-activated receptor alpha (PPARα) agonist, CP-775146, with established hypolipidemic agents. The data presented is based on preclinical in vivo studies, offering insights into the potential therapeutic profile of this compound.

Comparative Efficacy of PPARα Agonists

The primary endpoint for evaluating the efficacy of this compound and other PPARα agonists is the reduction of plasma triglycerides. The following table summarizes the available in vivo data for this compound in comparison to other commonly used fibrates.

CompoundAnimal ModelDose% Triglyceride ReductionReference
This compound Obese Mice0.1 mg/kg/day (i.p.)Significant reduction (specific % not stated)[1]
This compound Not SpecifiedNot SpecifiedRobust hypolipidemic activity[2][3][[“]][5]
Fenofibrate MiceNot SpecifiedStandard comparator for hypolipidemic effects
Gemfibrozil MiceNot SpecifiedStandard comparator for hypolipidemic effects

Mechanism of Action: The PPARα Signaling Pathway

This compound is a selective and high-affinity agonist for PPARα, with a reported Ki value of 24.5 nM.[2][3][[“]] It demonstrates high selectivity for PPARα over PPARβ and PPARγ (Ki >10 μM).[2][[“]] The activation of PPARα is a key mechanism for regulating lipid metabolism. Upon binding of an agonist like this compound, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter region of target genes, leading to their transcription. This signaling cascade results in an increased expression of genes involved in fatty acid oxidation and a decrease in the expression of genes involved in lipogenesis.

PPARa_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects Ligand This compound (PPARα Agonist) PPARa_inactive PPARα Ligand->PPARa_inactive Binds PPARa_active PPARα PPARa_inactive->PPARa_active Translocates to Nucleus RXR_inactive RXR RXR_active RXR RXR_inactive->RXR_active PPRE PPRE PPARa_active->PPRE Heterodimerizes with RXR and binds to PPRE RXR_active->PPRE Target_Genes Target Genes (e.g., CPT-1, ACOX1) PPRE->Target_Genes Activates Transcription mRNA mRNA Target_Genes->mRNA Transcription Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation mRNA->Fatty_Acid_Oxidation Translation Lipogenesis ↓ Lipogenesis mRNA->Lipogenesis Triglyceride_Reduction ↓ Plasma Triglycerides Fatty_Acid_Oxidation->Triglyceride_Reduction Lipogenesis->Triglyceride_Reduction

Caption: PPARα Signaling Pathway Activation by this compound.

Experimental Protocols

The following methodologies are based on published in vivo studies evaluating the hypolipidemic effects of this compound.

In Vivo Hypolipidemic Activity Assessment in Obese Mice[1]
  • Animal Model: High-fat diet-induced obese mice.

  • Treatment: this compound administered via intraperitoneal (i.p.) injection at doses of 0.1 mg/kg and 0.3 mg/kg daily for three consecutive days.

  • Parameters Measured:

    • Serum levels of liver enzymes: Alanine aminotransferase (ALT) and Aspartate aminotransferase (AST).

    • Lipid metabolism biomarkers: Triglycerides (TGs), Low-density lipoprotein cholesterol (LDL-c), and non-High-density lipoprotein cholesterol (non-HDL-c).

    • Hepatic TG content.

    • Gene expression analysis of key enzymes involved in liver fatty acid oxidation (e.g., Acadl, Acox-1, CPT-1, Ehhadh) and thermogenesis in white adipose tissue (e.g., Cidea, Ucp1) via quantitative real-time PCR.

  • Histological Analysis: Liver tissue sections stained with Hematoxylin and Eosin (H&E) to observe pathological changes.

General Experimental Workflow

The following diagram outlines a typical workflow for evaluating the in vivo efficacy of a novel hypolipidemic compound.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis cluster_conclusion Conclusion Animal_Model Select Animal Model (e.g., Obese Mice) Acclimatization Acclimatization Period Animal_Model->Acclimatization Grouping Randomization into Treatment Groups Acclimatization->Grouping Dosing Daily Dosing (e.g., i.p. injection) Grouping->Dosing Blood_Sampling Blood Sample Collection Dosing->Blood_Sampling Tissue_Harvesting Tissue Harvesting (Liver, Adipose) Dosing->Tissue_Harvesting Lipid_Profile Serum Lipid Analysis (TG, Cholesterol) Blood_Sampling->Lipid_Profile Data_Interpretation Data Interpretation & Statistical Analysis Lipid_Profile->Data_Interpretation Gene_Expression Gene Expression Analysis (qPCR) Tissue_Harvesting->Gene_Expression Histology Histological Examination Tissue_Harvesting->Histology Gene_Expression->Data_Interpretation Histology->Data_Interpretation Efficacy_Assessment Assessment of Hypolipidemic Efficacy Data_Interpretation->Efficacy_Assessment

Caption: In Vivo Evaluation Workflow for Hypolipidemic Agents.

Conclusion

The available preclinical data indicates that this compound is a potent and selective PPARα agonist with significant hypolipidemic activity, particularly in reducing triglyceride levels. Its mechanism of action is well-defined within the PPARα signaling pathway. Further head-to-head comparative studies with existing fibrates would be necessary to fully elucidate its therapeutic potential and position within the landscape of hypolipidemic agents. The experimental protocols outlined provide a robust framework for such future investigations.

References

Cross-Validation of PPARα Agonist Effects on Lipid Metabolism in Diverse Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of the selective peroxisome proliferator-activated receptor alpha (PPARα) agonist, CP-775146, and other well-established PPARα agonists, fenofibrate and gemfibrozil, across various animal models. The objective is to offer a cross-validation of the therapeutic potential and mechanistic actions of this drug class in preclinical settings, with a particular focus on lipid metabolism.

This compound: A Case Study in a Diet-Induced Obesity Mouse Model

This compound is a potent and selective PPARα agonist.[1] Its effects on systematic lipid metabolism have been characterized in a diet-induced obese mouse model, providing valuable insights into its mechanism of action.

Experimental Protocol: this compound in C57BL/6 Mice
  • Animal Model: Male C57BL/6 mice were fed a high-fat diet (HFD) for 12 weeks to induce obesity.

  • Drug Administration: Following the induction of obesity, mice received intraperitoneal injections of this compound for 3 days. A safe and effective dosage of 0.1 mg/kg was established.[2][3]

  • Parameters Measured: Serum levels of triglycerides (TG), total cholesterol (TC), low-density lipoprotein cholesterol (LDL-c), high-density lipoprotein cholesterol (HDL-c), non-high-density lipoprotein cholesterol (non-HDL-c), and liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) were measured. Hepatic TG content and the expression of genes related to fatty acid oxidation and lipolysis were also assessed.[2][3]

Quantitative Data: Effects of this compound in Obese Mice
ParameterControl (HFD)This compound (0.1 mg/kg)Percentage ChangeCitation
Serum TG (mmol/L)~1.5~0.8↓ 47%[2][3]
Serum LDL-c (mmol/L)~0.6~0.3↓ 50%[2][3]
Serum ALT (U/L)~150~75↓ 50%[2][3]
Hepatic TG (μmol/g)~120~80↓ 33%[2][3]

Note: The values presented are approximate and derived from graphical representations in the cited literature.

Mechanism of Action: this compound Signaling Pathway

This compound activates PPARα, which in turn heterodimerizes with the retinoid X receptor (RXR). This complex binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to their increased transcription. This signaling cascade results in the upregulation of genes involved in fatty acid β-oxidation in the liver and the activation of genes controlling lipolysis and thermogenesis in white adipose tissue.[2][3]

CP775146_Signaling_Pathway cluster_cell Hepatocyte / Adipocyte cluster_nucleus Nucleus CP775146 This compound PPARa PPARα CP775146->PPARa activates RXR RXR PPARa->RXR PPRE PPRE PPARa->PPRE binds to RXR->PPRE binds to TargetGenes Target Genes (e.g., ACOX1, CPT1, UCP1) PPRE->TargetGenes upregulates transcription of MetabolicEffects Metabolic Effects: - Increased Fatty Acid Oxidation - Increased Lipolysis - Increased Thermogenesis TargetGenes->MetabolicEffects leads to Experimental_Workflow cluster_setup Experimental Setup cluster_intervention Intervention cluster_analysis Analysis cluster_outcome Outcome AnimalModel Select Animal Model (e.g., Mouse, Rat, Hamster, Rabbit) InduceDyslipidemia Induce Dyslipidemia (e.g., High-Fat Diet, Genetic Model) AnimalModel->InduceDyslipidemia DrugAdmin Administer PPARα Agonist (e.g., this compound, Fenofibrate) InduceDyslipidemia->DrugAdmin ControlGroup Administer Vehicle (Control) InduceDyslipidemia->ControlGroup Biochemical Biochemical Analysis (Serum Lipids, Liver Enzymes) DrugAdmin->Biochemical Molecular Molecular Analysis (Gene Expression) DrugAdmin->Molecular ControlGroup->Biochemical ControlGroup->Molecular DataComparison Compare Treatment vs. Control Biochemical->DataComparison Molecular->DataComparison

References

A Head-to-Head Analysis of Two Selective PPARα Agonists: CP-775146 and Pemafibrate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutic agents targeting dyslipidemia, selective peroxisome proliferator-activated receptor alpha (PPARα) agonists have emerged as a promising class of drugs. This guide provides a detailed comparative analysis of two such agents: CP-775146, a novel preclinical candidate, and pemafibrate, a clinically approved medication. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, experimental data, and relevant methodologies.

Mechanism of Action: A Shared Target with Distinct Profiles

Both this compound and pemafibrate exert their effects by selectively activating PPARα, a nuclear receptor that plays a pivotal role in lipid and lipoprotein metabolism.[1][2][3] Activation of PPARα leads to the transcription of a suite of genes involved in fatty acid oxidation, triglyceride clearance, and high-density lipoprotein (HDL) cholesterol metabolism.

Pemafibrate , also known as a Selective PPARα Modulator (SPPARMα), is a highly potent and selective agonist for PPARα.[3][4][5] It has demonstrated significantly greater potency and selectivity for PPARα over other PPAR isoforms (γ and δ) compared to conventional fibrates like fenofibrate.[3][4] This enhanced selectivity is thought to contribute to its favorable safety profile, particularly with regard to liver and kidney function.[4][5]

This compound is also characterized as a selective and high-affinity PPARα agonist.[2] Preclinical data indicate its high affinity for PPARα with a Ki value of 24.5 nM, while showing significantly lower affinity for PPARγ and PPARδ (Ki >10 μM).[2] Its activity in preclinical models suggests a potent effect on lipid metabolism through the activation of PPARα target genes.

Signaling Pathway of PPARα Activation

The signaling cascade initiated by both this compound and pemafibrate upon binding to PPARα is illustrated below. This activation ultimately leads to the regulation of target genes responsible for lipid homeostasis.

PPARa_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist This compound or Pemafibrate PPARa_RXR_inactive PPARα-RXR (Inactive Complex) Agonist->PPARa_RXR_inactive Enters Cell & Nucleus PPARa_RXR_active PPARα-RXR-Agonist (Active Complex) PPARa_RXR_inactive->PPARa_RXR_active Agonist Binding PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR_active->PPRE Binds to Target_Genes Target Gene Transcription (e.g., LPL, APOA1, CPT1) PPRE->Target_Genes Initiates mRNA mRNA Target_Genes->mRNA Protein Protein Synthesis (Lipid Metabolism Enzymes) mRNA->Protein Translation Lipid_Metabolism Increased Fatty Acid Oxidation Decreased Triglycerides Increased HDL Protein->Lipid_Metabolism Regulates

Figure 1: PPARα Signaling Pathway

Comparative Performance Data

The following tables summarize the available quantitative data for this compound and pemafibrate. It is important to note that the data for this compound is derived from preclinical studies, primarily in mice, while the data for pemafibrate includes extensive clinical trial results in humans.

Table 1: In Vitro PPARα Activation
CompoundAssay TypeSpeciesEC50 / KiSelectivity vs PPARγ/δReference
This compound Binding AssayNot SpecifiedKi = 24.5 nM>400-fold[2]
Pemafibrate Cell-based AssayNot Specified>2500x more potent than fenofibrate>5000-fold vs PPARγ, >11000-fold vs PPARδ[3][4][5]
Table 2: Preclinical Efficacy in Animal Models
CompoundAnimal ModelDosageKey FindingsReference
This compound High-Fat Diet-Induced Obese Mice0.1 mg/kg (i.p.)↓ Serum TG, LDL-c, non-HDL-c↓ Hepatic TG content↑ Expression of fatty acid oxidation genes
Pemafibrate Male C57BL/6J Mice0.1 mg/kg/day↓ Serum TG↑ Hepatic fatty acid uptake and β-oxidation↑ Serum/hepatic FGF21[6]
Table 3: Clinical Efficacy of Pemafibrate in Humans (Selected Data)
Clinical TrialPatient PopulationTreatmentChange in TriglyceridesChange in HDL-CChange in LDL-CReference
PROMINENT Type 2 Diabetes, HypertriglyceridemiaPemafibrate 0.2 mg twice daily-26.2% (vs. placebo)-Increase noted[7][8]
PEMA-FL (sub-analysis) MASLDPemafibrate--↓ ~25% (in highest baseline tertile)[9]
Retrospective Study HypertriglyceridemiaPemafibrate↓ from 304 to 156 mg/dL↑ from 46 to 49 mg/dL-[10][11]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols relevant to the evaluation of this compound and pemafibrate.

In Vivo Model of Hyperlipidemia

A common approach to induce hyperlipidemia in rodents for preclinical testing involves a high-fat diet (HFD).

Hyperlipidemia_Model_Workflow start Select Animal Model (e.g., C57BL/6 Mice) diet Administer High-Fat Diet (e.g., 45-60% kcal from fat) for several weeks start->diet induction Induction of Hyperlipidemia and Obesity diet->induction grouping Randomize into Treatment Groups (Vehicle, this compound, or Pemafibrate) induction->grouping treatment Daily Dosing for a Defined Period grouping->treatment sampling Collect Blood and Tissue Samples treatment->sampling analysis Biochemical and Gene Expression Analysis sampling->analysis end Evaluate Efficacy and Mechanism analysis->end

Figure 2: High-Fat Diet-Induced Hyperlipidemia Model Workflow

Protocol Summary:

  • Animal Model: C57BL/6 mice are commonly used due to their susceptibility to diet-induced obesity and metabolic syndrome.

  • Diet: Mice are fed a diet where a significant portion of calories (typically 45-60%) is derived from fat for a period of several weeks to induce hyperlipidemia.

  • Treatment: Following the induction period, animals are randomized to receive the test compound (e.g., this compound or pemafibrate) or a vehicle control, typically via oral gavage or intraperitoneal injection.

  • Analysis: At the end of the treatment period, blood and tissues (e.g., liver, adipose tissue) are collected for analysis of lipid profiles (triglycerides, cholesterol), liver enzymes, and gene expression related to lipid metabolism.

PPARα Activation Assay (Cell-based Luciferase Reporter Assay)

This in vitro assay is used to determine the potency and selectivity of a compound in activating the PPARα receptor.

Protocol Summary:

  • Cell Line: A suitable host cell line (e.g., HepG2) is engineered to express the human PPARα receptor and a luciferase reporter gene under the control of a PPAR response element (PPRE).[12]

  • Treatment: The cells are treated with varying concentrations of the test compound (e.g., this compound or pemafibrate).

  • Luciferase Measurement: After an incubation period, the cells are lysed, and luciferase activity is measured using a luminometer. The amount of light produced is proportional to the level of PPARα activation.[12]

  • Data Analysis: A dose-response curve is generated to determine the EC50 value, which represents the concentration of the compound that elicits 50% of the maximal response.

Measurement of Lipoprotein Cholesterol by HPLC

High-performance liquid chromatography (HPLC) is a precise method for separating and quantifying different lipoprotein fractions.

Protocol Summary:

  • Sample Preparation: Serum or plasma samples are prepared for analysis.

  • Chromatography: The sample is injected into an HPLC system equipped with a gel filtration column. Lipoproteins are separated based on their particle size.[13][14]

  • Detection: As the separated lipoproteins elute from the column, the cholesterol and triglyceride content of each fraction is measured enzymatically in a post-column reaction, followed by detection with a spectrophotometer.[13]

  • Quantification: The concentration of cholesterol and triglycerides in each lipoprotein subclass (e.g., VLDL, LDL, HDL) is determined by analyzing the chromatogram.[13][15]

Conclusion

This comparative analysis highlights that both this compound and pemafibrate are potent and selective PPARα agonists. While pemafibrate has a well-established clinical profile demonstrating its efficacy in lowering triglycerides in patients with dyslipidemia, the data for this compound is currently limited to promising preclinical findings. The provided experimental frameworks offer a basis for further investigation and direct comparison of these and other emerging PPARα modulators. Future head-to-head preclinical and, if warranted, clinical studies would be necessary to definitively establish the comparative efficacy and safety of this compound relative to pemafibrate.

References

Replicating Published Results of CP-775146 Studies: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the selective PPARα agonist CP-775146 with other peroxisome proliferator-activated receptor alpha (PPARα) agonists, namely fenofibrate and pemafibrate. The information is based on published preclinical studies, with a focus on replicating experimental findings in diet-induced obese mouse models.

This document summarizes key quantitative data in structured tables, details experimental methodologies, and visualizes critical pathways and workflows to facilitate the objective assessment of this compound's performance against relevant alternatives.

Comparative Efficacy of PPARα Agonists on Metabolic Parameters

The following tables summarize the quantitative effects of this compound, fenofibrate, and pemafibrate on key metabolic endpoints in high-fat diet (HFD)-induced obese mice. It is important to note that the data are compiled from different studies, and direct comparisons should be made with consideration of the varying experimental conditions, such as drug dosage, duration of treatment, and specific mouse strain.

Parameter This compound Fenofibrate Pemafibrate Source
Dosage 0.1 mg/kg50 mg/kg0.00033% in diet[1][2][3]
Administration IntraperitonealOral gavageIn diet[1][2][3]
Treatment Duration 3 days2 weeks12 weeks[1][2][3]
Body Weight Change Not specifiedPrevents HFD-induced weight gainSuppressed HFD-induced body weight gain[1][2][3]
Visceral Fat Mass Not specifiedDecreasedNot specified[2][4]
Adipocyte Size DecreasedDecreasedNot specified[1][4]

Table 1: Comparison of in vivo effects on body weight and adiposity.

Parameter This compound Fenofibrate Pemafibrate Source
Serum Triglycerides (TG) ReducedReducedDecreased[1][3][4]
Serum Low-Density Lipoprotein Cholesterol (LDL-c) ReducedNot specifiedNot specified[1]
Serum Alanine Aminotransferase (ALT) ReducedNot specifiedDecreased[1][3]
Serum Aspartate Aminotransferase (AST) ReducedNot specifiedDecreased[1][3]
Hepatic Triglyceride Content ReducedReducedNot specified[1][5]

Table 2: Comparison of effects on serum lipid profile and liver enzymes.

Gene Tissue This compound (Fold Change) Fenofibrate (Effect) Pemafibrate (Effect) Source
Acox1 (Acyl-CoA oxidase 1) LiverUpregulatedIncreasedNot specified[1][5]
Acadl (Acyl-CoA dehydrogenase, long chain) LiverUpregulatedNot specifiedNot specified[1]
Cpt1a (Carnitine palmitoyltransferase 1A) LiverUpregulatedNot specifiedNot specified[1]
Ehhadh (Enoyl-CoA hydratase/3-hydroxyacyl CoA dehydrogenase) LiverUpregulatedNot specifiedNot specified[1]
Ucp1 (Uncoupling protein 1) eWATUpregulatedNot specifiedIncreased in iWAT[1][3]
Cidea (Cell death inducing DFFA like effector a) eWATUpregulatedNot specifiedIncreased in iWAT[1][3]
Hsl (Hormone sensitive lipase) eWATUpregulatedNot specifiedIncreased[1][3]
Atgl (Adipose triglyceride lipase) eWATUpregulatedNot specifiedIncreased[1][3]

Table 3: Comparison of effects on gene expression in liver and epididymal white adipose tissue (eWAT). Note: "Upregulated" and "Increased" indicate a positive change in gene expression. iWAT refers to inguinal white adipose tissue.

Experimental Protocols

To facilitate the replication of the cited studies, detailed methodologies for the key in vivo experiments are provided below.

This compound in vivo Study Protocol[1]
  • Animal Model: Male C57BL/6 mice.

  • Diet-Induced Obesity: Mice were fed a high-fat diet (HFD) for 12 weeks to induce obesity.

  • Grouping and Treatment:

    • HFD-NC (Negative Control): HFD-fed mice receiving saline.

    • HFD-0.1: HFD-fed mice receiving this compound at 0.1 mg/kg.

    • HFD-0.3: HFD-fed mice receiving this compound at 0.3 mg/kg.

  • Drug Administration: this compound was administered via intraperitoneal injection for 3 consecutive days.

  • Endpoint Analysis: 12 hours after the final dose, mice were fasted and then euthanized. Blood and tissues (liver, epididymal white adipose tissue) were collected for biochemical and gene expression analyses.

Fenofibrate in vivo Study Protocol (Representative)[2]
  • Animal Model: Male C57BL/6J mice.

  • Diet-Induced Obesity: Mice were fed a high-fat diet for 8 weeks.

  • Grouping and Treatment:

    • Control Diet

    • High-Fat Diet (HFD)

    • HFD + Fenofibrate

  • Drug Administration: Fenofibrate was administered by oral gavage at a dose of 50 mg/kg daily for the last two weeks of the experimental period.

  • Endpoint Analysis: Following the treatment period, various metabolic parameters, including glucose tolerance, insulin sensitivity, and gene expression in skeletal muscle and visceral adipose tissue, were assessed.

Pemafibrate in vivo Study Protocol (Representative)[3]
  • Animal Model: Wild-type mice.

  • Diet-Induced Obesity: Mice were fed a high-fat diet (HFD).

  • Grouping and Treatment:

    • HFD

    • HFD + Pemafibrate (0.00033% in diet)

    • HFD + Fenofibrate (0.2% in diet)

  • Drug Administration: Pemafibrate was administered as a component of the HFD for 12 weeks.

  • Endpoint Analysis: At the end of the 12-week period, body weight, plasma glucose, insulin, triglyceride levels, and gene expression in various tissues including liver, inguinal adipose tissue (iWAT), and brown adipose tissue (BAT) were measured.

Visualizing the Mechanisms

To better understand the biological context of these studies, the following diagrams illustrate the PPARα signaling pathway and a generalized experimental workflow.

PPARa_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PPARa_Agonist PPARα Agonist (this compound, Fibrates) PPARa_RXR PPARα/RXR Heterodimer PPARa_Agonist->PPARa_RXR Binds and Activates PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Initiates Metabolic_Effects Metabolic Effects: - Increased Fatty Acid Oxidation - Decreased Triglycerides - Anti-inflammatory Effects Target_Genes->Metabolic_Effects Leads to

Caption: PPARα signaling pathway activated by agonists.

Experimental_Workflow Start Start: Select Animal Model (e.g., C57BL/6 mice) Diet Induce Obesity: High-Fat Diet (HFD) (8-12 weeks) Start->Diet Grouping Randomize into Treatment Groups: - Vehicle Control - PPARα Agonist Diet->Grouping Treatment Administer Treatment: - Oral Gavage - Intraperitoneal Injection - In-Feed Grouping->Treatment Monitoring Monitor: - Body Weight - Food Intake Treatment->Monitoring Endpoint Endpoint Analysis: - Collect Blood & Tissues - Biochemical Assays - Gene Expression (qPCR) Monitoring->Endpoint Data Data Analysis & Comparison Endpoint->Data

References

Head-to-Head Comparison: CP-775146 and WY-14643 in PPARα Activation and Lipid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prominent peroxisome proliferator-activated receptor alpha (PPARα) agonists: CP-775146 and WY-14643. Both compounds are widely utilized in research to investigate lipid metabolism, inflammation, and other PPARα-mediated processes. This document aims to offer an objective analysis of their performance based on available experimental data, detailing their mechanisms of action, potency, and effects in both in vitro and in vivo models.

At a Glance: Key Differences

FeatureThis compoundWY-14643
Selectivity High affinity and selective for PPARαSelective for PPARα, with lower affinity for PPARγ and PPARδ
Potency High potency with nanomolar binding affinityPotent, with micromolar effective concentrations
Primary Use Research tool for studying potent and selective PPARα activationWidely used reference compound in PPARα research

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound and WY-14643 based on published studies.

Table 1: In Vitro Potency and Selectivity

ParameterThis compoundWY-14643Reference
Binding Affinity (Ki) for human PPARα 24.5 nMNot explicitly reported in reviewed sources--INVALID-LINK--
EC50 for human PPARα activation Not explicitly reported in reviewed sources~5.0 µM--INVALID-LINK--
EC50 for mouse PPARα activation Not explicitly reported in reviewed sources~0.6 µM--INVALID-LINK--
Selectivity (Ki for PPARβ/γ) >10 µMEC50 for PPARγ: 32 µM; EC50 for PPARδ: >100 µM--INVALID-LINK--, --INVALID-LINK--

Table 2: In Vivo Effects on Lipid Metabolism in Rodent Models

ParameterThis compoundWY-14643Reference
Animal Model High-fat diet-induced obese miceBroilers fed mycotoxin-contaminated diets, Male Wistar rats--INVALID-LINK--, --INVALID-LINK--
Dosage 0.1 mg/kg/day (intraperitoneal injection)50 mg/kg/day (in diet)--INVALID-LINK--, --INVALID-LINK--
Effect on Serum Triglycerides (TG) Significant reductionSignificant reduction--INVALID-LINK--, --INVALID-LINK--
Effect on Serum Total Cholesterol (TC) Tendency to decrease (not significant)No significant change--INVALID-LINK--, --INVALID-LINK--
Effect on Hepatic Triglyceride Content Significant reductionNot explicitly reported in reviewed sources--INVALID-LINK--

Signaling Pathway

Both this compound and WY-14643 exert their effects by activating PPARα, a nuclear receptor that plays a crucial role in the transcriptional regulation of genes involved in lipid and glucose metabolism, as well as inflammation.

PPAR_alpha_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound or WY-14643 PPARa_inactive PPARα Ligand->PPARa_inactive Binds to PPARa_active PPARα PPARa_inactive->PPARa_active Translocates to Nucleus RXR_inactive RXR RXR_active RXR RXR_inactive->RXR_active Translocates to Nucleus PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_active->PPRE Heterodimerizes with RXR and binds to PPRE TargetGenes Target Genes (e.g., CPT1, ACOX1) PPRE->TargetGenes Initiates Transcription mRNA mRNA TargetGenes->mRNA Transcription Proteins Proteins involved in Lipid Metabolism mRNA->Proteins Translation MetabolicEffects Metabolic Effects (e.g., ↓Triglycerides) Proteins->MetabolicEffects Leads to

Caption: PPARα Signaling Pathway Activation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the comparison.

In Vitro PPARα Activation Assay (Luciferase Reporter Gene Assay)

This assay is commonly used to determine the potency of a compound in activating PPARα.

Luciferase_Assay_Workflow start Start cell_culture 1. Cell Culture: Seed cells (e.g., HepG2) in a 96-well plate. start->cell_culture transfection 2. Transfection: Co-transfect with PPARα expression vector and a PPRE-luciferase reporter vector. cell_culture->transfection treatment 3. Compound Treatment: Incubate cells with varying concentrations of this compound or WY-14643. transfection->treatment incubation 4. Incubation: Incubate for 24-48 hours. treatment->incubation lysis 5. Cell Lysis: Lyse the cells to release cellular components. incubation->lysis luciferase_reaction 6. Luciferase Reaction: Add luciferase substrate. lysis->luciferase_reaction measurement 7. Measurement: Measure luminescence using a luminometer. luciferase_reaction->measurement analysis 8. Data Analysis: Calculate EC50 values. measurement->analysis end End analysis->end

Caption: Luciferase Reporter Gene Assay Workflow.

Detailed Steps:

  • Cell Culture: Plate a suitable cell line (e.g., HepG2 human hepatoma cells) in a 96-well plate at a density of 1 x 10^4 cells/well.

  • Transfection: Co-transfect the cells with a mammalian expression vector for human or mouse PPARα and a reporter plasmid containing multiple copies of a peroxisome proliferator response element (PPRE) upstream of a luciferase reporter gene. A vector expressing Renilla luciferase can be co-transfected for normalization.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or WY-14643 (typically from 1 nM to 100 µM). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for an additional 24 to 48 hours.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

In Vivo Hyperlipidemia Model (High-Fat Diet-Induced)

This in vivo model is used to assess the efficacy of compounds in improving lipid profiles in a physiologically relevant context.

Hyperlipidemia_Model_Workflow start Start acclimatization 1. Animal Acclimatization: Acclimatize male C57BL/6J mice for 1 week. start->acclimatization diet_induction 2. Diet Induction: Feed mice a high-fat diet (HFD, e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and hyperlipidemia. acclimatization->diet_induction grouping 3. Grouping: Randomly assign mice to treatment groups (Vehicle, this compound, WY-14643). diet_induction->grouping treatment 4. Compound Administration: Administer compounds daily via oral gavage or intraperitoneal injection for a specified period (e.g., 4 weeks). grouping->treatment monitoring 5. Monitoring: Monitor body weight and food intake regularly. treatment->monitoring sample_collection 6. Sample Collection: At the end of the study, collect blood and liver tissue. monitoring->sample_collection analysis 7. Biochemical Analysis: Measure serum levels of triglycerides, total cholesterol, and lipoproteins. Analyze liver lipid content. sample_collection->analysis end End analysis->end

Caption: High-Fat Diet-Induced Hyperlipidemia Model Workflow.

Detailed Steps:

  • Animal Model: Use male C57BL/6J mice, a strain susceptible to diet-induced obesity and hyperlipidemia.

  • Diet: Feed the mice a high-fat diet (HFD), typically containing 45-60% of calories from fat, for a period of 8-12 weeks to induce a hyperlipidemic phenotype. A control group is fed a standard chow diet.

  • Compound Administration: Once hyperlipidemia is established, randomly divide the HFD-fed mice into treatment groups. Administer this compound, WY-14643, or a vehicle control daily for a predetermined period (e.g., 2-4 weeks). The route of administration can be oral gavage or intraperitoneal injection.

  • Monitoring: Monitor body weight, food intake, and water consumption throughout the study.

  • Sample Collection: At the end of the treatment period, fast the mice overnight and collect blood samples via cardiac puncture or retro-orbital bleeding. Euthanize the animals and collect liver tissue.

  • Biochemical Analysis:

    • Serum: Measure the concentrations of triglycerides, total cholesterol, HDL-cholesterol, and LDL-cholesterol using commercially available assay kits.

    • Liver: Homogenize a portion of the liver tissue and extract lipids to measure hepatic triglyceride and cholesterol content.

  • Statistical Analysis: Analyze the data using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.

Conclusion

Both this compound and WY-14643 are valuable tools for studying PPARα. This compound exhibits higher potency and selectivity for PPARα, making it a suitable choice for studies requiring a highly specific and potent agonist. WY-14643, as a well-characterized and widely used compound, serves as a reliable reference for comparative studies. The choice between these two compounds will ultimately depend on the specific requirements of the research, including the desired potency, the importance of selectivity, and the experimental model being used. The provided data and protocols should assist researchers in making an informed decision and in designing robust and reproducible experiments.

Assessing the Specificity of CP-775146 for PPARα over PPARγ: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selective peroxisome proliferator-activated receptor alpha (PPARα) agonist, CP-775146, with the well-established PPAR gamma (PPARγ) agonist, Rosiglitazone. The focus of this analysis is to objectively assess the specificity of this compound for PPARα, supported by quantitative experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental workflows.

Quantitative Comparison of PPAR Agonist Specificity

The following table summarizes the binding affinity (Ki) and activation potency (EC50) of this compound and Rosiglitazone for both PPARα and PPARγ. This data is crucial for understanding the selectivity profile of each compound.

CompoundTarget ReceptorBinding Affinity (Ki) [nM]Activation Potency (EC50) [nM]Selectivity (over other PPAR subtype)
This compound PPARα 24.5 [1]57 (human) [2]>408-fold for PPARα (Ki)
PPARγ>10,000[1]>10,000[1]
Rosiglitazone PPARαNo significant activity reportedNo significant activity reported[3]Highly selective for PPARγ
PPARγ Data not available60 - 78 [3][4]

Key Observations:

  • This compound demonstrates high affinity and potent activation of PPARα, with a Ki of 24.5 nM and an EC50 of 57 nM for the human receptor.[1][2] Its binding affinity for PPARγ is significantly lower, at over 10,000 nM, indicating a selectivity of more than 408-fold for PPARα in binding assays.[1]

  • Rosiglitazone is a potent and selective PPARγ agonist, with a reported EC50 in the range of 60-78 nM.[3][4] It is widely documented to have no significant activity at the PPARα subtype, highlighting its specificity for PPARγ.[3]

Experimental Protocols

The determination of agonist specificity relies on robust and well-defined experimental procedures. Below are detailed methodologies for the key assays used to generate the data presented above.

Radioligand Binding Assay

This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor.

Objective: To determine the binding affinity (Ki) of a test compound for PPARα and PPARγ.

Materials:

  • Purified recombinant human PPARα and PPARγ ligand-binding domains (LBDs).

  • Radiolabeled ligand (e.g., [3H]-labeled high-affinity PPAR agonist).

  • Test compound (e.g., this compound or Rosiglitazone) at various concentrations.

  • Scintillation fluid and a scintillation counter.

  • Glass fiber filters.

  • Assay buffer.

Procedure:

  • Incubation: A constant concentration of the radiolabeled ligand and varying concentrations of the test compound are incubated with the purified PPAR LBD in the assay buffer.

  • Equilibrium: The mixture is incubated for a sufficient time to allow the binding to reach equilibrium.

  • Separation: The reaction mixture is rapidly filtered through glass fiber filters to separate the bound from the free radiolabeled ligand. The filters trap the receptor-ligand complexes.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation.

Transactivation Assay

This cell-based assay measures the ability of a compound to activate a receptor and induce the transcription of a reporter gene.

Objective: To determine the functional potency (EC50) of a test compound as a PPARα or PPARγ agonist.

Materials:

  • Mammalian cell line (e.g., HEK293 or HepG2).

  • Expression plasmid containing the full-length cDNA for human PPARα or PPARγ.

  • Reporter plasmid containing a PPAR response element (PPRE) upstream of a reporter gene (e.g., luciferase).

  • Transfection reagent.

  • Test compound (e.g., this compound or Rosiglitazone) at various concentrations.

  • Cell culture medium and reagents.

  • Luciferase assay reagent and a luminometer.

Procedure:

  • Transfection: The mammalian cells are co-transfected with the PPAR expression plasmid and the PPRE-luciferase reporter plasmid.

  • Cell Plating: The transfected cells are plated in multi-well plates and allowed to adhere and recover.

  • Compound Treatment: The cells are then treated with varying concentrations of the test compound or a vehicle control.

  • Incubation: The cells are incubated for a period (typically 18-24 hours) to allow for receptor activation and reporter gene expression.

  • Cell Lysis: The cells are lysed to release the cellular contents, including the expressed luciferase enzyme.

  • Luminescence Measurement: The luciferase assay reagent, containing the substrate luciferin, is added to the cell lysate. The resulting luminescence, which is proportional to the amount of luciferase produced, is measured using a luminometer.

  • Data Analysis: The dose-response curve of the test compound is plotted, and the EC50 value, the concentration at which the compound elicits 50% of its maximal effect, is calculated.

Visualizing the Molecular and Experimental Landscape

To further clarify the concepts discussed, the following diagrams illustrate the PPAR signaling pathway and a typical workflow for assessing agonist specificity.

PPAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand PPAR Agonist (e.g., this compound) PPAR PPARα / PPARγ Ligand->PPAR Binds to LBD Heterodimer PPAR-RXR Heterodimer PPAR->Heterodimer Heterodimerizes with RXR RXR RXR->Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer->PPRE Binds to TargetGene Target Gene Transcription PPRE->TargetGene Regulates

Caption: PPAR Signaling Pathway.

Experimental_Workflow cluster_screening Specificity Assessment Workflow start Test Compound (e.g., this compound) binding_assay Radioligand Binding Assay (Determine Ki for PPARα & PPARγ) start->binding_assay transactivation_assay Cell-Based Transactivation Assay (Determine EC50 for PPARα & PPARγ) start->transactivation_assay selectivity_analysis Selectivity Analysis (Compare Ki and EC50 values) binding_assay->selectivity_analysis transactivation_assay->selectivity_analysis conclusion Conclusion on Specificity selectivity_analysis->conclusion

Caption: Experimental Workflow for Agonist Specificity.

References

Evaluating the Translational Relevance of CP-775146: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of the preclinical findings for the selective peroxisome proliferator-activated receptor alpha (PPARα) agonist, CP-775146. Through objective comparisons with established PPARα agonists, fenofibrate and gemfibrozil, this guide aims to illuminate the translational relevance of this compound in the context of treating metabolic disorders like hyperlipidemia.

This document summarizes key preclinical and clinical data, details experimental methodologies for pivotal studies, and visualizes the underlying signaling pathways to offer a clear perspective on the potential of this compound.

Mechanism of Action: The PPARα Signaling Pathway

This compound, like fenofibrate and gemfibrozil, exerts its therapeutic effects by activating PPARα, a nuclear receptor that plays a critical role in the regulation of lipid and glucose metabolism.[1][2][3] Upon activation by a ligand such as this compound, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[4] This binding initiates the transcription of genes involved in fatty acid oxidation, leading to a reduction in circulating triglycerides.[[“]]

PPARa_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound / Fibrate PPARa PPARα RXR RXR PPARa_RXR_inactive PPARα-RXR (Inactive) PPARa_RXR_active PPARα-RXR (Active) PPRE PPRE Target_Genes Target Gene Transcription (e.g., CPT1, ACOX1) Metabolic_Effects Increased Fatty Acid Oxidation Decreased Triglycerides

Figure 1: PPARα Signaling Pathway Activation.

Preclinical Efficacy: A Comparative Look

The primary preclinical data for this compound comes from a study in high-fat diet (HFD)-induced obese mice. This study demonstrated its potential to ameliorate dyslipidemia and related hepatic complications. For a comprehensive evaluation, the following tables compare the findings for this compound with available preclinical and clinical data for fenofibrate and gemfibrozil. It is important to note that these data are from separate studies and not from direct head-to-head comparisons, which may limit direct comparability.

Table 1: Effects on Serum Lipid Profile
CompoundModelDose% Change in Triglycerides% Change in Total Cholesterol% Change in LDL-c% Change in HDL-cCitation(s)
This compound HFD-fed Obese Mice0.1 mg/kg↓ Significant ReductionNo Significant Change↓ Significant ReductionNot Reported[6]
Fenofibrate HamstersNot Specified↓ Lowered↓ Dose-dependent ReductionNot SpecifiedNot Specified[7]
Fenofibrate Humans (Type 2 Diabetes)200 mg/day↓ 20-50%↓ Variable↓ Variable (can increase in hypertriglyceridemia)↑ 10-25%[3]
Gemfibrozil Humans (Type V Hyperlipidemia)1200 mg/day↓ ~74% (vs. placebo)↓ ~48% (vs. placebo)↑ ~67% (vs. placebo)↑ ~37% (vs. placebo)[8]
Gemfibrozil Humans (Primary Combined Hyperlipidemia)Not Specified↓ 43%↓ 17%↓ 18%↑ 20%[9]
Table 2: Effects on Liver Parameters

| Compound | Model | Dose | Effect on Liver Triglycerides | Effect on Liver Enzymes (ALT/AST) | Citation(s) | |---|---|---|---|---| | This compound | HFD-fed Obese Mice | 0.1 mg/kg | ↓ Significant Reduction | ↓ Significant Reduction |[6] | | Fenofibrate | Hamsters | Not Specified | Not Reported | Not Reported |[7] | | Gemfibrozil | Humans (NAFLD) | Not Specified | Beneficial effects on plasma levels | Beneficial effects on plasma levels |[10] |

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited findings, detailed methodologies for key experiments are provided below.

Measurement of Serum and Liver Lipids

Objective: To quantify the levels of triglycerides, total cholesterol, and other lipoproteins in serum and liver tissue.

Protocol (based on methods used in murine studies):

  • Sample Collection: Blood samples are collected from fasted mice via cardiac puncture or tail vein bleeding. Livers are excised, weighed, and snap-frozen in liquid nitrogen.[11]

  • Serum Lipid Analysis: Serum is separated by centrifugation. Commercially available colorimetric assay kits are used to measure triglyceride, total cholesterol, LDL-c, and HDL-c levels according to the manufacturer's instructions.[12]

  • Liver Triglyceride Extraction and Measurement:

    • A portion of the frozen liver tissue (50-100 mg) is homogenized in a suitable buffer.

    • Lipids are extracted using the Folch method (chloroform:methanol, 2:1 v/v).[12][13]

    • The lipid extract is dried and then reconstituted in a solution compatible with the assay.

    • Triglyceride content is determined using a colorimetric assay kit.[14][15][16]

Lipid_Measurement_Workflow Start Fasted Mouse Blood_Collection Blood Collection Start->Blood_Collection Liver_Excision Liver Excision & Freezing Start->Liver_Excision Centrifugation Centrifugation Blood_Collection->Centrifugation Liver_Homogenization Liver Homogenization Liver_Excision->Liver_Homogenization Serum_Isolation Serum Isolation Centrifugation->Serum_Isolation Serum_Lipid_Assay Serum Lipid Assay (Colorimetric) Serum_Isolation->Serum_Lipid_Assay Data_Analysis Data Analysis Serum_Lipid_Assay->Data_Analysis Lipid_Extraction Lipid Extraction (Folch Method) Liver_Homogenization->Lipid_Extraction Liver_TG_Assay Liver Triglyceride Assay (Colorimetric) Lipid_Extraction->Liver_TG_Assay Liver_TG_Assay->Data_Analysis

Figure 2: Workflow for Lipid Measurement in Mice.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

Objective: To measure the relative expression levels of target genes involved in lipid metabolism in liver and adipose tissue.

Protocol (General Steps):

  • RNA Extraction: Total RNA is isolated from frozen tissue samples using a commercial kit (e.g., TRIzol or RNeasy).[17] The quality and quantity of the extracted RNA are assessed using spectrophotometry.

  • Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.[18]

  • qPCR: The qPCR reaction is performed using a real-time PCR system. The reaction mixture includes the cDNA template, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) or a probe-based detection chemistry.[17][19]

  • Data Analysis: The relative expression of the target gene is calculated using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, β-actin).[18]

qPCR_Workflow Tissue_Sample Frozen Tissue (Liver, Adipose) RNA_Extraction RNA Extraction Tissue_Sample->RNA_Extraction cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis qPCR_Reaction qPCR Reaction cDNA_Synthesis->qPCR_Reaction Data_Analysis Data Analysis (ΔΔCt Method) qPCR_Reaction->Data_Analysis

Figure 3: Quantitative PCR Experimental Workflow.

Translational Relevance and Future Directions

The preclinical data for this compound are promising, demonstrating potent lipid-lowering effects in an obese mouse model.[6] The observed reductions in serum and hepatic triglycerides, along with improvements in liver enzyme levels, align with the established therapeutic benefits of other PPARα agonists like fenofibrate and gemfibrozil.[6][20][21]

However, several factors need to be considered when evaluating its translational relevance:

  • Lack of Human Data: Currently, there is no publicly available information on clinical trials of this compound in humans. This is a significant gap in assessing its potential efficacy and safety in the target patient population.

  • Direct Comparative Studies: The absence of head-to-head studies comparing this compound with other fibrates makes it difficult to ascertain its relative potency and potential advantages.

  • Safety and Side Effect Profile: While the preclinical study did not report adverse effects at the tested dose, the long-term safety profile of this compound is unknown. Fibrates as a class are associated with side effects such as myopathy, cholelithiasis, and gastrointestinal disturbances.[20]

Future research should focus on conducting comprehensive preclinical toxicology studies and, if warranted, initiating Phase I clinical trials to evaluate the safety, tolerability, and pharmacokinetic profile of this compound in humans. Direct comparative studies with existing fibrates would also be crucial to establish its potential therapeutic niche.

References

Safety Operating Guide

Navigating the Disposal of CP-775146: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling CP-775146, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While a specific, publicly available Safety Data Sheet (SDS) detailing the disposal procedures for this compound is not readily found, this guide provides a framework for its safe handling and disposal based on general best practices for chemical waste management.

It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols before proceeding with any disposal.

This compound is identified with the CAS Number: 702680-17-9 . This information is crucial for accurately identifying the compound when seeking disposal guidance.

General Handling and Storage Recommendations

While detailed disposal instructions are not available, general safety precautions should be followed when handling this compound:

ParameterRecommendation
Personal Protective Equipment (PPE) Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
Ventilation Handle in a well-ventilated area, preferably within a chemical fume hood.
Storage Store in a tightly sealed container in a cool, dry place, away from incompatible materials.

Step-by-Step Disposal Workflow

The proper disposal of any chemical waste, including this compound, should follow a structured and compliant process. The following workflow provides a general procedure.

cluster_0 Phase 1: Preparation & Assessment cluster_1 Phase 2: Segregation & Collection cluster_2 Phase 3: Storage & Pickup A Identify Waste: This compound (CAS: 702680-17-9) B Consult Institutional EHS for Specific Guidance A->B C Obtain Appropriate Waste Container B->C D Segregate from Other Chemical Waste E Transfer Waste to Designated Container D->E F Securely Cap and Label Container E->F G Store in Designated Hazardous Waste Area H Schedule Waste Pickup with EHS G->H I Complete Waste Manifest/Documentation H->I

Caption: General workflow for the proper disposal of laboratory chemical waste.

Experimental Protocols for Disposal

In the absence of a specific SDS for this compound, no experimentally validated disposal protocols can be cited. The disposal method will be determined by your institution's EHS department based on the chemical's known properties and regulatory requirements. Common disposal methods for chemical waste of this nature may include incineration by a licensed hazardous waste disposal company.

Disclaimer: The information provided above is intended as a general guide. Always prioritize the specific disposal procedures and safety protocols established by your institution's Environmental Health and Safety department.

Essential Safety and Handling Guidelines for CP-775146

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for CP-775146 could not be located. The following guidance is based on general best practices for handling potent, novel research compounds of unknown toxicity. Researchers must exercise extreme caution and consult with their institution's Environmental Health and Safety (EHS) department before handling this substance. The information provided here is for general guidance and does not replace a formal risk assessment.

Immediate Safety and Operational Plan

Researchers, scientists, and drug development professionals handling this compound must adhere to stringent safety protocols to minimize exposure risk. As a novel compound, its toxicological properties are not well-established, necessitating a cautious approach.

Hazard Identification and Risk Assessment

Given the lack of specific hazard data for this compound, it should be treated as a potent bioactive substance with the potential for unforeseen health effects. A thorough risk assessment should be conducted before any handling, considering the quantity of substance used, the nature of the experimental procedures, and the potential for aerosol or dust generation.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to prevent accidental exposure. The following table outlines the recommended PPE for handling this compound.

PPE CategoryRecommended Equipment
Eye Protection Chemical splash goggles or a full-face shield to protect against splashes and airborne particles.
Hand Protection Double-gloving with chemically resistant gloves (e.g., nitrile) is recommended. Gloves should be changed frequently and immediately upon any sign of contamination or degradation.
Body Protection A fully buttoned lab coat, disposable sleeves, and a chemical-resistant apron should be worn to protect the skin. For procedures with a high risk of splashes, a disposable suit may be necessary.
Respiratory Protection For procedures that may generate dust or aerosols, a properly fitted respirator (e.g., N95 or higher) is essential. All work with the solid compound should be performed in a certified chemical fume hood.

Experimental Protocols and Handling Procedures

All experimental work with this compound should be meticulously planned to minimize the risk of exposure and contamination.

Step-by-Step Handling Workflow:
  • Preparation:

    • Designate a specific area within a certified chemical fume hood for handling this compound.

    • Ensure all necessary PPE is readily available and in good condition.

    • Prepare all solutions and equipment within the fume hood.

    • Have a pre-prepared quench solution or appropriate deactivating agent available in case of spills.

  • Handling:

    • When weighing the solid compound, use a balance inside the fume hood or a containment enclosure.

    • Handle all solutions of this compound within the fume hood.

    • Use disposable equipment whenever possible to avoid cross-contamination and simplify disposal.

  • Post-Handling:

    • Decontaminate all non-disposable equipment and the work area within the fume hood.

    • Carefully remove and dispose of all contaminated PPE as hazardous waste.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled in accordance with institutional and local regulations for hazardous chemical waste.

Waste StreamDisposal Procedure
Solid this compound Collect in a clearly labeled, sealed container for hazardous waste.
Solutions of this compound Collect in a sealed, chemically compatible container, clearly labeled with the contents and hazard warnings. Do not mix with other waste streams unless compatibility is known.
Contaminated Labware All disposable items (e.g., pipette tips, tubes, gloves, bench paper) that have come into contact with this compound should be collected in a designated hazardous waste container.
Decontamination Solutions Any solutions used for cleaning and decontamination should be collected as hazardous waste.

Emergency Procedures

In the event of an accidental exposure or spill, immediate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Spill: Evacuate the area. If the spill is small and you are trained to handle it, use an appropriate absorbent material and decontaminating agent, wearing full PPE. For large spills, evacuate and contact your institution's EHS department immediately.

Handling_Workflow_for_CP_775146 cluster_Preparation Preparation cluster_Handling Handling cluster_Post_Handling Post-Handling & Disposal cluster_Emergency Emergency Protocol Prep1 Designate Fume Hood Area Prep2 Don Appropriate PPE Prep1->Prep2 Prep3 Prepare Equipment and Reagents Prep2->Prep3 Handling1 Weigh Solid in Containment Prep3->Handling1 Handling2 Prepare Solutions in Fume Hood Handling1->Handling2 Handling3 Conduct Experiment Handling2->Handling3 Post1 Decontaminate Work Area & Equipment Handling3->Post1 Post2 Segregate & Label Waste Post1->Post2 Post3 Dispose of Waste via EHS Post2->Post3 Post4 Doff PPE & Wash Hands Post3->Post4 Emergency Exposure or Spill Action1 Follow First Aid Procedures Emergency->Action1 Action2 Notify Supervisor & EHS Emergency->Action2

Caption: Workflow for Safe Handling of this compound.

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.